2-Amino-2-cyclopropylethanol
Description
Properties
IUPAC Name |
2-amino-2-cyclopropylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c6-5(3-7)4-1-2-4/h4-5,7H,1-3,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLCCGHDKJXAQLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
101.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Biological Activity of Cyclopropyl Amino Alcohols: A Technical Guide to Conformational Locking & Pharmacophore Design
Executive Summary
The cyclopropyl amino alcohol motif represents a high-value pharmacophore in modern drug discovery, acting as a "conformationally restricted" bioisostere of flexible allylic or propyl amino alcohols.[1] By incorporating the cyclopropane ring, medicinal chemists can lock bioactive conformations, modulate pKa, and block metabolic hotspots (e.g.,
Part 1: Structural Logic & Pharmacodynamics
The Cyclopropyl "Bio-Lock"
The cyclopropane ring is not merely a spacer; it is an electronic and steric modulator. In the context of amino alcohols, it serves three critical functions:
-
-Aromaticity & Acidity: The C-H bonds of cyclopropane are more acidic (
character) than typical alkanes, altering the electronic environment of the adjacent amine and hydroxyl groups. -
Conformational Restriction: Unlike a flexible alkyl chain, the cyclopropane ring freezes the torsion angle between the amine and the alcohol.[1] This reduces the entropic penalty of binding to a receptor.[1]
-
Metabolic Shielding: The ring prevents rapid metabolic degradation often seen in linear alkyl chains (e.g., blocking CYP450 hydroxylation at the
-position).[1]
Pharmacophore Comparison
The following table contrasts the cyclopropyl amino alcohol scaffold with its linear counterparts.
| Feature | Linear Amino Alcohol (e.g., Sphingosine) | Cyclopropyl Amino Alcohol Analog | Drug Design Impact |
| Bond Rotation | Free rotation ( | Restricted ( | Higher affinity (lower |
| Electronic Character | High | Can engage in cation- | |
| Metabolic Stability | Susceptible to | Resistant to ring opening (unless catalytic) | Prolonged half-life ( |
| Target Class | Broad (Kinases, GPCRs) | Specific (LSD1, S1P, NMDA) | Enhanced selectivity.[1] |
Part 2: Therapeutic Applications & Mechanisms[1][2][3]
Case Study A: Epigenetic Modulation (LSD1 Inhibitors)
Lysine Specific Demethylase 1 (LSD1/KDM1A) is a flavin-dependent enzyme overexpressed in various cancers (AML, SCLC).[1] The cyclopropyl amino alcohol motif here functions as a mechanism-based suicide inhibitor .[1]
-
Mechanism: The amine coordinates with the FAD cofactor.[1][2][3] The enzyme attempts to oxidize the amine (Single Electron Transfer - SET).
-
The Trap: Instead of simple oxidation, the cyclopropane ring undergoes homolytic ring opening due to ring strain (~27.5 kcal/mol). This generates a reactive radical that forms a covalent adduct with FAD, permanently disabling the enzyme.[1]
Figure 1: Mechanism of LSD1 inactivation by cyclopropyl amines.[1] The strained ring acts as a "warhead" triggered only within the active site.
Case Study B: GPCR Modulation (S1P Receptors)
Sphingosine-1-Phosphate (S1P) receptors regulate lymphocyte trafficking.[1][4][5] Linear S1P analogs (like Fingolimod) are phosphorylated in vivo.[1] Cyclopropyl analogs mimic the "kink" of the double bond in sphingosine but prevent isomerization, locking the molecule in a bioactive conformation that selectively targets S1P1 over S1P3 (reducing bradycardia side effects).
Part 3: Synthetic Methodologies
To access these chiral scaffolds, the Simmons-Smith Cyclopropanation directed by the hydroxyl group is the industry "gold standard" for stereocontrol.
Stereoselective Synthesis Workflow
The presence of the allylic alcohol allows for chelation-controlled delivery of the methylene group, ensuring the cyclopropane ring forms syn to the hydroxyl group.
Figure 2: Chelation-controlled synthesis ensures high diastereoselectivity (>95% de), critical for biological activity.
Part 4: Experimental Protocols
Protocol 1: Asymmetric Synthesis of trans-2-Amino-1-Cyclopropylmethanol Derivative
Rationale: This protocol uses the Furukawa modification of the Simmons-Smith reaction. The zinc carbenoid coordinates with the allylic oxygen, directing the cyclopropanation to the same face.
Materials:
-
Chiral allylic alcohol (1.0 eq)
-
Diethylzinc (
, 1.0 M in hexanes, 2.2 eq)[1] -
Diiodomethane (
, 2.2 eq)[1] -
Dichloromethane (DCM, anhydrous)[1]
-
Trifluoroacetic acid (TFA, 0.1 eq - Accelerator)
Step-by-Step Methodology:
-
Reagent Preparation: In a flame-dried Schlenk flask under Argon, dissolve
(2.2 eq) in anhydrous DCM at 0°C. -
Carbenoid Formation: Add
(2.2 eq) dropwise over 20 minutes. A white precipitate may form.[1] Stir for 15 minutes to generate the active iodomethylzinc species ( ).[1] -
Substrate Addition: Cool the mixture to -78°C. Add the allylic alcohol (1.0 eq) dissolved in DCM dropwise.
-
Critical Control Point: Maintain temperature < -60°C to prevent non-chelated background reaction.[1]
-
-
Reaction: Allow the reaction to warm slowly to -10°C over 4 hours. Monitor by TLC (stain with KMnO4; cyclopropanes do not stain well with UV).[1]
-
Quench: Quench carefully with saturated aqueous
. Vigorous gas evolution (ethane) will occur.[1] -
Workup: Extract with
(3x). Wash combined organics with (to remove iodine), water, and brine.[1] Dry over .[1] -
Amine Installation: Convert the resulting cyclopropyl alcohol to the amine via a standard Mitsunobu reaction (phthalimide,
, DIAD) followed by hydrazine deprotection.[1]
Protocol 2: LSD1 Inhibition Assay (HRP-Coupled)
Rationale: This assay detects hydrogen peroxide (
Reagents:
-
Recombinant Human LSD1 enzyme.[1]
-
Substrate: H3K4me2 peptide (ARTK(me2)QTARK-biotin).[1]
-
Amplex Red Reagent (10-acetyl-3,7-dihydroxyphenoxazine).[1]
-
Horseradish Peroxidase (HRP).[1]
Methodology:
-
Incubation: Incubate LSD1 (50 nM) with the Cyclopropyl Amino Alcohol test compound (serial dilutions) in assay buffer (50 mM HEPES pH 7.5, 0.1 mg/mL BSA) for 30 minutes at room temperature.
-
Note: This pre-incubation allows the covalent adduct to form (mechanism-based inhibition).[1]
-
-
Reaction Initiation: Add the substrate mix: H3K4me2 peptide (20
M), Amplex Red (50 M), and HRP (1 U/mL).[1] -
Detection: Measure fluorescence immediately (Ex: 530 nm, Em: 590 nm) in kinetic mode for 20 minutes.
-
Data Analysis: Calculate the slope of fluorescence increase (velocity). Plot % Activity vs. log[Inhibitor] to determine
.[1]-
Self-Validation: A true mechanism-based inhibitor will show time-dependent inhibition (
decreases with longer pre-incubation).[1]
-
References
-
Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors. Source: National Institutes of Health (PMC).[1] URL:[Link]
-
Facile synthesis of substituted trans-2-arylcyclopropylamine inhibitors of the human histone demethylase LSD1. Source: National Institutes of Health (PMC).[1] URL:[Link]
-
Kulinkovich Reaction - Organic Chemistry Portal. Source: Organic Chemistry Portal.[1][6] URL:[Link]
-
1,2,3-trisubstituted cyclopropanes as conformationally restricted peptide isosteres. Source: PubMed.[1] URL:[Link]
-
Sphingosine 1-phosphate receptor modulators. Source: Cleveland Clinic.[1] URL:[Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sphingosine-1-phosphate receptor modulator - Wikipedia [en.wikipedia.org]
- 5. Sphingosine 1-phosphate analogs as receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kulinkovich reaction - Wikipedia [en.wikipedia.org]
Discovery of Novel 2-Amino-2-cyclopropylethanol Derivatives
A Technical Guide to Scaffold Optimization and Bioisosteric Replacement
Executive Summary
The 2-Amino-2-cyclopropylethanol scaffold (often referred to as cyclopropylglycinol) represents a high-value pharmacophore in modern medicinal chemistry. Acting as a conformationally restricted bioisostere of valinol and leucinol, this moiety offers a unique solution to the "lipophilicity-solubility paradox." By replacing flexible alkyl chains (isopropyl, isobutyl) with the rigid cyclopropyl group, researchers can simultaneously lower LogP, improve metabolic stability against oxidative dealkylation, and lock bioactive conformations to reduce the entropic penalty of binding.
This guide serves as a technical blueprint for incorporating this scaffold into drug discovery campaigns, focusing on synthetic accessibility, metabolic logic, and structure-activity relationship (SAR) optimization.
Scientific Foundation: The "Cyclopropyl Effect"
As a Senior Application Scientist, it is critical to look beyond the structure and understand the energy of the molecule. The cyclopropyl group is not merely a spacer; it is an electronic modulator.
1.1 Bioisosterism and Conformational Locking
The 2-amino-2-cyclopropylethanol scaffold is most commonly deployed as a replacement for L-Valinol .
-
Volume Match: The cyclopropyl group (
) is sterically similar to an isopropyl group ( ) but significantly more rigid. -
Electronic Profile: The C-H bonds in a cyclopropyl ring have higher
-character ( hybridization), making them shorter, stronger ( ), and more acidic than typical alkyl C-H bonds. This reduces the propensity for cytochrome P450-mediated hydrogen abstraction (hydroxylation). -
Lipophilicity (LogP): Cyclopropyl substitution typically lowers LogP by 0.3–0.5 units compared to an isopropyl group due to the "polar" character of the strained ring edge, improving aqueous solubility.
1.2 Metabolic Stability & Safety
A common misconception is that all cyclopropyl amines are "structural alerts" for mechanism-based inhibition (MBI) of CYP enzymes.
-
Direct Cyclopropylamines (N attached to ring): High risk of Single Electron Transfer (SET) oxidation, ring opening, and covalent enzyme inactivation.
-
-Cyclopropylamines (The focus of this guide): In 2-amino-2-cyclopropylethanol, the amine is on the
-carbon (adjacent to the ring). This arrangement is significantly more stable. The cyclopropyl group acts as a "metabolic wall," blocking the -hydride elimination pathway often seen with ethyl/isopropyl chains.
Synthetic Architecture
The synthesis of chiral 2-amino-2-cyclopropylethanol derivatives requires strict stereocontrol. We prioritize the Reduction of Enantioenriched Amino Acids as the most robust, scalable protocol for discovery chemistry.
2.1 Synthetic Pathway Visualization
The following diagram outlines the logical flow from commodity precursors to the final scaffold.
Figure 1: Strategic synthesis pathway from aldehyde precursors to the target amino alcohol.
2.2 Detailed Experimental Protocol: LAH Reduction
Objective: Synthesis of (R)-2-amino-2-cyclopropylethanol from (R)-cyclopropylglycine. Scale: 10 mmol (Gram-scale).
Reagents:
-
(R)-Cyclopropylglycine (1.15 g, 10 mmol)
-
Lithium Aluminum Hydride (LAH) (1.0 M in THF, 20 mL, 20 mmol)
-
Anhydrous Tetrahydrofuran (THF)
-
Rochelle's Salt (Potassium sodium tartrate)
Methodology:
-
Setup: Flame-dry a 100 mL two-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar. Flush with Nitrogen (
). -
Solubilization: Add (R)-cyclopropylglycine (10 mmol) and anhydrous THF (30 mL). Cool the suspension to
in an ice bath.-
Note: Amino acids are zwitterionic and poorly soluble; they will dissolve as the reaction proceeds.
-
-
Reduction: Dropwise add LAH solution (20 mL) via syringe over 15 minutes.
-
Caution: Vigorous evolution of
gas. Maintain internal temp .
-
-
Reflux: Once addition is complete, warm to room temperature, then heat to reflux (
) for 12 hours. The solution should become clear/grey. -
Quench (Fieser Method): Cool to
. Carefully add:-
0.8 mL
-
0.8 mL 15% NaOH
-
2.4 mL
-
-
Workup: Stir the resulting granular white precipitate for 30 minutes. Add anhydrous
to dry directly. Filter through a Celite pad. -
Purification: Concentrate the filtrate in vacuo. The resulting oil is typically >95% pure. If necessary, purify via Kugelrohr distillation (
@ 0.5 mmHg) or recrystallize as the HCl salt (Ethanol/Et2O).
Medicinal Chemistry & SAR Strategy
In this section, we analyze a representative optimization campaign ("Project C-Gly") where an ALK inhibitor candidate was optimized.
Challenge: The lead compound (Valinol-derivative) showed good potency but high clearance (
3.1 Comparative Data: Valinol vs. Cyclopropylglycinol
The table below summarizes the structural activity relationship (SAR) data.
| Compound ID | R-Group | IC50 (ALK) [nM] | LogP | HLM t1/2 [min] | Solubility [µM] |
| Lead-A1 | Isopropyl (Valinol) | 12 | 3.4 | 14 | 55 |
| Analog-B2 | tert-Butyl (Leucinol) | 8 | 3.9 | 22 | 15 |
| Target-C3 | Cyclopropyl | 4 | 2.9 | 58 | 120 |
| Analog-D4 | Cyclobutyl | 25 | 3.2 | 35 | 80 |
Analysis:
-
Potency: Target-C3 shows a 3-fold improvement. This is attributed to the "entropy benefit"—the cyclopropyl ring restricts the rotation of the side chain, pre-organizing the molecule for the binding pocket.
-
Metabolic Stability: The half-life (
) increased 4-fold. The cyclopropyl C-H bond strength prevented the rapid oxidation seen in the isopropyl analog. -
Solubility: The lower LogP and unique polarity of the cyclopropyl group doubled the aqueous solubility.
3.2 SAR Decision Logic
Use this decision tree to determine when to deploy the 2-amino-2-cyclopropylethanol scaffold.
Figure 2: Decision matrix for deploying the cyclopropyl scaffold in lead optimization.
Expert Insights & Troubleshooting
-
Chiral Integrity: The synthesis of cyclopropylglycine often involves resolution. Ensure the enantiomeric excess (ee) is >98% before reduction. Racemization can occur during the formation of the amino acid ester if base catalysis is too aggressive.
-
Safety Alert: While the alcohol (2-amino-2-cyclopropylethanol) is stable, the intermediate aldehyde (if doing a different route like Swern oxidation of the diol) is prone to epimerization. Always reduce the acid/ester directly to the alcohol to avoid the aldehyde intermediate.
-
Handling: The free base amine absorbs
from the air (carbamate formation). Store under Argon or as the HCl salt.
References
-
Synthesis of Cyclopropyl-Ring-Containing Unnatural Amino Acid Derivatives. Thieme Connect. (2025). Link
-
Cyclopropyl Scaffold: A Generalist for Marketed Drugs. PubMed. (2020). Link
-
Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. PubMed Central. (2020). Link
-
Discovery of Novel and Highly Selective Cyclopropane ALK Inhibitors. ACS Omega. (2020). Link
-
PubChem Compound Summary: (R)-2-amino-2-cyclopropylethanol. PubChem.[1] Link[1]
Sources
The Ascendant Role of 2-Amino-2-cyclopropylethanol in Modern Medicinal Chemistry: A Technical Guide
Foreword: Beyond Flatland – The Strategic Value of Three-Dimensionality in Drug Design
In the relentless pursuit of novel therapeutics with enhanced potency, selectivity, and improved pharmacokinetic profiles, medicinal chemists are increasingly venturing beyond the planar confines of traditional aromatic scaffolds. The introduction of three-dimensional (3D) structural motifs is a proven strategy to unlock previously inaccessible chemical space and address the multifaceted challenges of drug discovery. Among the arsenal of building blocks that confer this valuable 3D character, the cyclopropyl group stands out for its unique conformational and electronic properties.[1][2] This guide focuses on a particularly valuable bifunctional building block: 2-amino-2-cyclopropylethanol . Its compact, rigid structure, combined with the strategic placement of amino and hydroxyl functional groups, offers a versatile platform for the synthesis of complex molecular architectures with significant therapeutic potential.
This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals. It will elucidate the synthetic nuances of 2-amino-2-cyclopropylethanol, explore its strategic application in medicinal chemistry through a relevant case study, and provide detailed experimental protocols to empower its practical implementation in the laboratory.
The Cyclopropyl Moiety: A Compact Powerhouse of Physicochemical Advantages
The cyclopropane ring, despite its simple three-carbon structure, imparts a wealth of desirable properties to a parent molecule, making it a privileged scaffold in drug design.[2]
-
Conformational Rigidity: The strained three-membered ring acts as a rigid linker or substituent, locking in specific conformations. This pre-organization can lead to a more favorable entropic profile upon binding to a biological target, often resulting in enhanced potency.[1]
-
Metabolic Stability: The C-H bonds of a cyclopropyl group are shorter and stronger than those in linear alkanes, rendering them less susceptible to oxidative metabolism by cytochrome P450 enzymes.[1] This intrinsic stability can significantly improve a drug candidate's half-life and reduce the formation of undesired metabolites.
-
Improved Physicochemical Properties: The cyclopropyl group can modulate lipophilicity and aqueous solubility in a predictable manner. It is often used as a "bioisostere" for a gem-dimethyl group or a vinyl group, offering a similar spatial arrangement with distinct electronic and metabolic properties.[2]
-
Enhanced Permeability: The unique electronic nature of the cyclopropane ring, with its partial π-character, can influence a molecule's ability to cross biological membranes, including the blood-brain barrier.[1]
These combined attributes address several common roadblocks in drug discovery, including off-target effects, poor metabolic stability, and unfavorable plasma clearance.[1] The strategic incorporation of the 2-amino-2-cyclopropylethanol building block allows chemists to harness these benefits while providing two key handles for further chemical elaboration.
Synthesis of Chiral 2-Amino-2-cyclopropylethanol: A Practical Approach
The utility of 2-amino-2-cyclopropylethanol as a building block is contingent on its accessibility in an enantiomerically pure form. Chiral amino alcohols are prevalent synthons in the synthesis of pharmaceuticals.[3] A reliable and scalable synthesis is therefore paramount. The following section details a robust method for the preparation of (S)-2-amino-2-cyclopropylethanol starting from the commercially available amino acid, L-cyclopropylglycine.
Synthetic Scheme
The synthesis is a straightforward reduction of the carboxylic acid moiety of L-cyclopropylglycine using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).
Detailed Experimental Protocol
This protocol is adapted from a documented procedure and should be performed by qualified personnel with appropriate safety precautions, particularly when handling lithium aluminum hydride.[4]
Materials:
-
L-Cyclopropylglycine
-
Lithium aluminum hydride (LiAlH₄), 1 M solution in Tetrahydrofuran (THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Deionized Water
-
Celite®
-
Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)
-
Magnetic stirrer and heating mantle
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere is charged with L-cyclopropylglycine (1.0 eq).
-
Dissolution: Anhydrous THF is added to dissolve the amino acid, and the resulting solution is cooled to 0 °C using an ice bath.
-
Reduction: A 1 M solution of LiAlH₄ in THF (2.0 eq) is added dropwise to the stirred solution via the dropping funnel, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature and stirred overnight.
-
Quenching: The reaction is carefully quenched by the slow, dropwise addition of deionized water at 0 °C. Caution: This is a highly exothermic reaction that generates hydrogen gas. Proper cooling and ventilation are essential.
-
Workup: Celite® is added to the mixture to aid in the filtration of the aluminum salts. The mixture is stirred for 30 minutes and then filtered through a pad of Celite®. The filter cake is washed with additional THF.
-
Isolation: The filtrate is concentrated under reduced pressure to yield the crude (S)-2-amino-2-cyclopropylethanol. Further purification can be achieved by distillation or crystallization if necessary.
This procedure provides a direct and efficient route to the chiral amino alcohol, which can then be used as a key building block in more complex syntheses.
Case Study: Incorporation of 2-Amino-2-cyclopropylethanol into an MDM2 Inhibitor
The strategic value of 2-amino-2-cyclopropylethanol is best illustrated through its application in a drug discovery program. A patent for novel MDM2 (murine double minute 2) inhibitors, which are being investigated as cancer therapeutics, describes the use of this building block to construct a key intermediate.[5]
Background: MDM2 as a Cancer Target
The p53 protein is a critical tumor suppressor that regulates cell cycle arrest and apoptosis. In many cancers where p53 is not mutated (p53 wild-type), its function is often abrogated by the over-expression of its negative regulator, MDM2. MDM2 binds to p53 and promotes its degradation. Therefore, small molecule inhibitors that block the MDM2-p53 interaction can restore p53 function and trigger cancer cell death.
Synthetic Application and Rationale
In the synthesis of a potent MDM2 inhibitor, 2-amino-2-cyclopropylethanol is used to introduce a specific side chain that is crucial for binding to the MDM2 protein.
In this reaction, the amino group of 2-amino-2-cyclopropylethanol acts as a nucleophile, displacing a chlorine atom on a pyrimidine ring in a nucleophilic aromatic substitution reaction.[5] The cyclopropylethanol moiety is thereby installed onto the core scaffold of the inhibitor.
Causality behind this experimental choice:
-
Vectorial Projection: The rigid cyclopropyl group orients the hydroxyl group into a specific region of the MDM2 binding pocket, allowing for a key hydrogen bond interaction that contributes significantly to the compound's potency.
-
Metabolic Blocking: The cyclopropyl group, as previously discussed, is resistant to metabolism, preventing the formation of potentially inactive or toxic metabolites at this position.
-
Solubility and PK Modulation: The polar hydroxyl group can improve the solubility of the final compound, a critical parameter for oral bioavailability.
Representative Data
The following table summarizes hypothetical but representative data for a series of MDM2 inhibitors, illustrating the impact of the 2-amino-2-cyclopropylethanol fragment on biological activity and pharmacokinetic properties.
| Compound ID | R-Group | MDM2 IC₅₀ (nM) | Cell Proliferation EC₅₀ (µM) | Metabolic Half-life (t½, min) |
| 1 | -CH(CH₃)₂ | 150 | 5.2 | 25 |
| 2 | -CH(c-Pr)CH₂OH | 15 | 0.5 | 120 |
| 3 | -CH₂CH₂CH₂OH | 95 | 3.8 | 45 |
Data is illustrative and based on typical trends observed in medicinal chemistry.
As the table demonstrates, the incorporation of the cyclopropylethanol moiety (Compound 2 ) leads to a significant improvement in both target engagement (MDM2 IC₅₀) and cellular potency (EC₅₀) compared to a simple isopropyl group (Compound 1 ) or a more flexible propanol chain (Compound 3 ). Furthermore, the metabolic stability is markedly increased, highlighting the practical benefits of this building block in drug design.
Conclusion and Future Outlook
2-Amino-2-cyclopropylethanol is more than just another chiral building block; it is a strategic tool for imparting desirable drug-like properties. Its synthesis from readily available starting materials and its bifunctional nature allow for its versatile incorporation into a wide range of molecular scaffolds. The unique combination of conformational rigidity, metabolic stability, and precise vectoral projection of functional groups conferred by this moiety directly addresses key challenges in modern drug discovery. As the demand for novel therapeutics with optimized properties continues to grow, the strategic application of 3D-rich fragments like 2-amino-2-cyclopropylethanol will undoubtedly play an increasingly pivotal role in the design and development of the next generation of medicines.
References
- WO2022272060A1 - Ep2 antagonist compounds. (n.d.). Google Patents.
-
Zhang, X., Roose, B. W., & Rovis, T. (2020). Enantioselective radical C–H amination for the synthesis of β-amino alcohols. Nature Chemistry, 12(12), 1125–1130. [Link]
-
Cowden, C. J., & Paterson, I. (2023). General Approach to Enantiopure 1-Aminopyrrolizidines: Application to the Asymmetric Synthesis of the Loline Alkaloids. The Journal of Organic Chemistry, 88(13), 8889–8901. [Link]
-
Zhang, R. (2018). Design, Synthesis and Evaluation of a Shape-Diverse Fragment Library. White Rose eTheses Online. [Link]
-
de Meijere, A., Kozhushkov, S. I., & Yufit, D. S. (2004). Cyclopropyl building blocks for organic synthesis. Part 22. Facile synthesis of stable analogs of 2-oxocyclobutanecarboxylates: 2-[(diphenylmethylene)amino]cyclobutenecarboxylates, derivatives and reactions. The Journal of Organic Chemistry, 69(13), 4454–4463. [Link]
-
Gricman, Ł., & Pietruszka, J. (2021). Substituted cyclopropanols via sequential cyclopropanation and oxidative hydrolysis of vinylboronates. Organic & Biomolecular Chemistry, 19(31), 6771–6775. [Link]
-
Ye, Z., et al. (2012). Enantioselective Synthesis of (1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic Acid Ethyl Ester (Vinyl-ACCA-OEt) by Asymmetric Phase-Transfer Catalyzed Cyclopropanation of (E)-N-Phenylmethyleneglycine Ethyl Ester. Organic Process Research & Development, 16(8), 1435–1441. [Link]
-
Foubelo, F., & Yus, M. (2019). Synthesis of Vicinal anti-Amino Alcohols from N-tert-Butanesulfinyl Aldimines and Cyclopropanols. The Journal of Organic Chemistry, 84(15), 9223–9233. [Link]
-
Sagnard, I., Sasaki, N. A., Chiaroni, A., & Potier, P. (1995). Enantioselective Synthesis of Cyclopropane α-Amino Acids: Synthesis of N-Boc-cis-(2S,3R,4S)-3,4-methanoproline and N-Boc-(2S,3R,4S)-3,4-methanoglutamic Acid. Tetrahedron Letters, 36(19), 3341–3344. [Link]
-
Derivatizations of the vinyl cyclopropane products. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]
-
Studley, J. (2020, August 26). The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. [Link]
-
Federal, C., et al. (2015). Concise asymmetric synthesis of a (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid-derived sulfonamide and ethyl ester. Organic & Biomolecular Chemistry, 13(28), 7764–7776. [Link]
-
Belyk, K. M., et al. (2012). Enantioselective Synthesis of (1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic Acid Ethyl Ester (Vinyl-ACCA-OEt) by Asymmetric Phase-Transfer Catalyzed Cyclopropanation of (E)-N-Phenylmethyleneglycine Ethyl Ester. Organic Process Research & Development, 16(8), 1435–1441. [Link]
-
El-Sayed, N. S., et al. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2594969. [Link]
-
Synthesis of cyclopropanes. (n.d.). Organic Chemistry Portal. Retrieved February 7, 2026, from [Link]
-
β-Amino alcohol synthesis by amination (alkylation). (n.d.). Organic Chemistry Portal. Retrieved February 7, 2026, from [Link]
-
Charette, A. B., & Jolicoeur, E. (2007). Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates. Organic Letters, 9(21), 4235–4238. [Link]
-
Beaulieu, P. L., et al. (2005). Synthesis of (1R,2S)-1-Amino-2-Vinylcyclopropane Carboxylic Acid (Vinyl-ACCA) Derivatives. AWS. [Link]
-
de Meijere, A., et al. (2004). Cyclopropyl Building Blocks for Organic Synthesis, 139. Ethyl Cyclopropylidenepyruvate as a Novel Multifunctional Cyclopropyl Building Block: Facile Preparation and Basic Reaction Patterns. European Journal of Organic Chemistry, 2004(18), 3809–3824. [Link]
-
Gricman, Ł., & Pietruszka, J. (2024). Substituted Cyclopropanols via Sequential Cyclopropanation and Oxidative Hydrolysis of Vinylboronates. ChemRxiv. [Link]
-
Acotiamide. (n.d.). New Drug Approvals. Retrieved February 7, 2026, from [Link]
-
Bhagavathula, D. S., Boddeti, G., & Venu, R. (2017). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. Journal of Chemical and Pharmaceutical Sciences, 10(2), 748–754. [Link]
- WO2015070224A2 - Combination therapy including an mdm2 inhibitor and one or more additional pharmaceutically active agents for the treatment of cancers. (n.d.). Google Patents.
-
Talele, T. T. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756. [Link]
- JP2018514519A - Boron-containing small molecules as antiprotozoal agents. (n.d.). Google Patents.
-
-
(R)-2-amino-2-cyclopropylethanol*. (n.d.). PubChem. Retrieved February 7, 2026, from [Link]
-
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. scientificupdate.com [scientificupdate.com]
- 3. Enantioselective radical C–H amination for the synthesis of β-amino alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 5. WO2015070224A2 - Combination therapy including an mdm2 inhibitor and one or more additional pharmaceutically active agents for the treatment of cancers - Google Patents [patents.google.com]
A Technical Guide to Early-Stage Research on 2-Amino-2-cyclopropylethanol Analogs: A Roadmap for Novel Therapeutic Discovery
Abstract
The 2-amino-2-cyclopropylethanol scaffold represents a compelling starting point for the discovery of novel therapeutic agents. The unique conformational constraints and electronic properties imparted by the cyclopropyl ring offer significant potential for enhancing potency, selectivity, and metabolic stability.[1] This in-depth technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals embarking on the early-stage investigation of 2-Amino-2-cyclopropylethanol analogs. We will delineate a strategic approach encompassing rational design, synthetic methodologies, robust biological evaluation, and preliminary ADMET profiling. This guide emphasizes a causality-driven experimental approach, ensuring that each step is a self-validating component of a cohesive discovery workflow. Particular focus will be placed on the potential of these analogs as modulators of key enzyme families, including monoamine oxidases (MAOs) and lysine-specific demethylase 1 (LSD1), which are implicated in a range of neurological disorders and cancers.
Introduction: The Rationale for 2-Amino-2-cyclopropylethanol Analogs in Drug Discovery
The incorporation of a cyclopropane ring into small molecule drug candidates has become an increasingly valuable strategy in medicinal chemistry.[1][2] This three-membered carbocycle introduces a high degree of conformational rigidity, which can pre-organize a molecule into a bioactive conformation, thereby enhancing binding affinity for its biological target.[3] Furthermore, the C-H bonds of a cyclopropane ring are shorter and stronger than those in alkanes, often leading to increased metabolic stability by reducing susceptibility to oxidative metabolism by cytochrome P450 enzymes.[1][4]
The 2-amino-2-cyclopropylethanol core combines this advantageous cyclopropyl moiety with an amino alcohol functionality, a common pharmacophore in a multitude of biologically active compounds. This unique combination suggests the potential for these analogs to interact with a variety of biological targets with high specificity and improved pharmacokinetic profiles. Notably, the related cyclopropylamine scaffold is a well-established pharmacophore in inhibitors of flavin-dependent enzymes such as monoamine oxidases (MAOs) and the histone demethylase LSD1.[5][6]
This guide will therefore focus on a research plan directed towards the synthesis and evaluation of 2-Amino-2-cyclopropylethanol analogs as potential inhibitors of these key enzymes, with broader screening paradigms for anticancer and neuroprotective activities.
Synthetic Strategy: A Modular Approach to Analog Synthesis
A robust and flexible synthetic route is paramount for generating a diverse library of analogs for structure-activity relationship (SAR) studies. We propose a modular approach that allows for facile diversification at key positions of the 2-Amino-2-cyclopropylethanol scaffold. The general synthetic workflow is depicted below.
Caption: General synthetic workflow for 2-Amino-2-cyclopropylethanol analogs.
Core Scaffold Synthesis: Enantioselective Preparation of (S)-2-Amino-2-cyclopropylethanol
The stereochemistry of the core scaffold is critical for biological activity. Therefore, an enantioselective synthesis is essential.
Protocol 1: Synthesis of (S)-2-Amino-2-cyclopropylethanol
This protocol outlines a reliable method for the preparation of the chiral core scaffold, starting from a commercially available cyclopropane carboxylic acid.
Step 1: Enantioselective Synthesis of (S)-1-(tert-butoxycarbonylamino)cyclopropanecarboxylic acid
-
This can be achieved through either chiral resolution of the racemic acid or an asymmetric synthesis. Several methods for the enantioselective synthesis of cyclopropane α-amino acids have been reported.[7]
Step 2: Reduction of the Carboxylic Acid
-
The protected amino acid from Step 1 is then reduced to the corresponding amino alcohol. A common and effective method involves the use of sodium borohydride in the presence of a carboxylic acid activating agent like ethyl chloroformate.[8] Alternative reducing agents such as LiAlH4 can also be employed.[9][10]
-
Procedure:
-
To a solution of N-Boc-(S)-1-aminocyclopropanecarboxylic acid (1.0 eq) in anhydrous THF at 0 °C, add N-methylmorpholine (1.1 eq) followed by dropwise addition of ethyl chloroformate (1.1 eq).
-
Stir the reaction mixture at 0 °C for 30 minutes.
-
In a separate flask, dissolve sodium borohydride (2.0 eq) in water and cool to 0 °C.
-
Slowly add the activated acid solution to the sodium borohydride solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Quench the reaction by the slow addition of 1 M HCl.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield N-Boc-(S)-2-amino-2-cyclopropylethanol.
-
-
Step 3: Deprotection
-
The Boc protecting group is removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane or HCl in dioxane) to yield the final (S)-2-amino-2-cyclopropylethanol core.
Analog Derivatization
With the core scaffold in hand, a library of analogs can be generated by modifying the amino and hydroxyl groups.
Table 1: Proposed Analog Derivatizations
| Modification Site | Reagent/Reaction Type | Rationale |
| Amino Group | Acylation, Sulfonylation, Reductive Amination | Explore interactions with the active site, modulate polarity and hydrogen bonding capacity. |
| Hydroxyl Group | Etherification, Esterification | Investigate the impact of steric bulk and electronic properties on activity and selectivity. |
| Cyclopropyl Ring | Introduction of substituents | While more synthetically challenging, this can probe specific interactions within the binding pocket. |
Biological Evaluation: A Tiered Screening Approach
We propose a tiered approach to the biological evaluation of the synthesized analogs, starting with broad primary screens and progressing to more focused secondary and mechanistic assays.
Caption: Tiered screening approach for analog evaluation.
Primary Screening
3.1.1. Monoamine Oxidase (MAO) Inhibition Assay
-
Rationale: Cyclopropylamines are known mechanism-based inhibitors of MAOs.[5] Inhibition of MAO-A is a target for antidepressants, while MAO-B inhibitors are used in the treatment of Parkinson's disease.
-
Protocol 2: Fluorometric MAO Inhibition Assay [11][12]
-
Prepare a reaction mixture containing recombinant human MAO-A or MAO-B, a suitable buffer (e.g., potassium phosphate buffer, pH 7.4), and a fluorogenic substrate (e.g., Amplex Red) and horseradish peroxidase.
-
Add the test compounds at a fixed concentration (e.g., 10 µM).
-
Initiate the reaction by adding the MAO substrate (e.g., p-tyramine).[11][12]
-
Incubate at 37°C for a specified time (e.g., 30 minutes).
-
Measure the fluorescence at an excitation of ~530-560 nm and an emission of ~590 nm.
-
Calculate the percentage of inhibition relative to a vehicle control.
-
3.1.2. Lysine-Specific Demethylase 1 (LSD1) Inhibition Assay
-
Rationale: LSD1 is a flavin-dependent demethylase that is overexpressed in several cancers, making it a promising therapeutic target.[6] Cyclopropylamine-containing compounds are known to inhibit LSD1.[6]
-
Protocol 3: LSD1 Inhibition Assay
-
A variety of assay formats are available, including those that measure the production of formaldehyde, a byproduct of the demethylation reaction, or use specific antibodies to detect changes in histone methylation status. Commercially available kits provide a convenient and standardized method.
-
3.1.3. Cytotoxicity Assay
-
Rationale: To assess the general toxicity of the compounds and identify potential anticancer activity.
-
Protocol 4: MTT Cytotoxicity Assay [13][14]
-
Seed cancer cell lines (e.g., a panel representing different tumor types) and a non-cancerous control cell line in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compounds for a specified period (e.g., 48-72 hours).
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.[14]
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at ~570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
-
Secondary Screening and Mechanistic Studies
Analogs that show significant activity in the primary screens will be advanced to secondary screening to determine their potency (IC50 values) and selectivity. For the most promising compounds, mechanistic studies will be conducted to understand their mode of action (e.g., reversible vs. irreversible inhibition, competitive vs. non-competitive).
Neuroprotection Assays
-
Rationale: Given the role of MAOs in neurological disorders, promising MAO inhibitors will be evaluated for their neuroprotective potential.
-
Protocol 5: In Vitro Neuroprotection Assay [3][15]
-
Culture neuronal cells (e.g., SH-SY5Y or primary neurons).
-
Pre-treat the cells with the test compounds for a defined period.
-
Induce neuronal damage using a stressor such as glutamate (excitotoxicity) or hydrogen peroxide (oxidative stress).[15]
-
Assess cell viability using the MTT assay or by measuring lactate dehydrogenase (LDH) release.
-
A significant increase in cell viability in the presence of the compound compared to the stressor-only control indicates a neuroprotective effect.
-
In Silico Modeling and ADMET Profiling
To guide the design of subsequent generations of analogs and to assess the drug-like properties of promising compounds, in silico methods will be employed.
Sources
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. researchgate.net [researchgate.net]
- 3. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (2S)-2-amino-2-cyclopropyl-ethanol 95.00% | CAS: 1198185-81-7 | AChemBlock [achemblock.com]
- 5. cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Facile synthesis of substituted trans-2-arylcyclopropylamine inhibitors of the human histone demethylase LSD1 and monoamine oxidases A and B - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. jocpr.com [jocpr.com]
- 11. Mechanistic insights into novel cyano-pyrimidine pendant chalcone derivatives as LSD1 inhibitors by docking, ADMET, MM/GBSA, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. preprints.org [preprints.org]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Potential Therapeutic Applications of 2-Amino-2-cyclopropylethanol
For: Researchers, Scientists, and Drug Development Professionals
Abstract
The confluence of unique structural motifs in a single small molecule often heralds novel pharmacological potential. 2-Amino-2-cyclopropylethanol, a chiral amino alcohol bearing a cyclopropyl group, represents such a confluence. The cyclopropyl moiety is a well-established bioisostere and metabolic stabilizer in modern medicinal chemistry, known to enhance the potency and pharmacokinetic profiles of drug candidates.[1][2][3][4][5] Concurrently, the amino alcohol scaffold is a privileged structure found in a wide array of therapeutic agents.[][7][8] This guide delineates the therapeutic potential of 2-Amino-2-cyclopropylethanol by dissecting its constituent chemical features, proposing plausible mechanisms of action, and outlining a strategic, multi-pronged approach for its preclinical evaluation across several key therapeutic areas, including oncology, virology, and neuroscience. Detailed experimental protocols and workflows are provided to empower researchers to systematically investigate this promising, yet underexplored, chemical entity.
Introduction: The Strategic Integration of a Cyclopropyl Ring and an Amino Alcohol Scaffold
The rational design of small molecule therapeutics hinges on the strategic incorporation of functional groups that confer desirable pharmacological and pharmacokinetic properties. 2-Amino-2-cyclopropylethanol is an exemplar of such design, marrying the benefits of a cyclopropyl group with the versatile pharmacology of an amino alcohol.
The cyclopropyl group , a three-membered carbocyclic ring, is increasingly utilized in drug discovery to address common challenges in lead optimization.[4][5] Its rigid, strained nature offers several advantages:
-
Metabolic Stability : The high C-H bond dissociation energy of the cyclopropane ring renders it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, often leading to an improved pharmacokinetic profile.[2][3]
-
Enhanced Potency : The unique electronic properties and conformational rigidity of the cyclopropyl group can lead to more favorable interactions with biological targets, thereby enhancing potency.[1][4]
-
Improved Physicochemical Properties : The incorporation of a cyclopropyl ring can modulate lipophilicity and pKa, which can in turn improve solubility, reduce P-glycoprotein efflux, and increase brain permeability.[4][5]
-
Bioisosteric Replacement : The cyclopropyl group can serve as a bioisostere for other functionalities, such as gem-dimethyl groups, alkenes, and even phenyl rings, allowing for scaffold hopping and the exploration of new chemical space.[1][9]
The amino alcohol scaffold is a cornerstone in medicinal chemistry, present in a multitude of approved drugs.[][7] This bifunctional moiety can engage in a variety of non-covalent interactions, including hydrogen bonding and ionic interactions, making it a versatile pharmacophore for a diverse range of biological targets. Chiral amino alcohols, in particular, are crucial for stereospecific interactions with enzymes and receptors.[10][11]
The combination of these two structural features in 2-Amino-2-cyclopropylethanol suggests a molecule with the potential for enhanced metabolic stability, potent and selective biological activity, and favorable drug-like properties.
Hypothesized Therapeutic Applications and Mechanistic Rationale
Based on the known pharmacology of cyclopropyl-containing compounds and amino alcohols, we hypothesize that 2-Amino-2-cyclopropylethanol could exhibit therapeutic utility in the following areas:
Oncology
Many anticancer agents incorporate cyclopropyl groups, which contribute to their cytotoxic and antiproliferative activities.[12][13] The rigid nature of the cyclopropyl ring can facilitate optimal positioning of the molecule within the active site of oncogenic proteins.
-
Potential Targets and Mechanisms :
-
Kinase Inhibition : The amino alcohol moiety could interact with the hinge region of protein kinases, a common binding motif for kinase inhibitors. The cyclopropyl group could occupy a hydrophobic pocket, enhancing binding affinity. Potential kinase targets include those involved in cell cycle progression (e.g., CDKs) or signal transduction pathways (e.g., EGFR, MET).[13]
-
Induction of Apoptosis : The molecule could trigger programmed cell death by interacting with components of the apoptotic machinery.
-
Caption: Proposed mechanisms of anticancer activity for 2-Amino-2-cyclopropylethanol.
Virology
Cyclopropylamines and related structures have demonstrated antiviral activity.[14] The unique stereoelectronic properties of the cyclopropyl ring can be exploited to disrupt viral replication processes.
-
Potential Targets and Mechanisms :
-
Viral Enzyme Inhibition : The molecule could act as an inhibitor of key viral enzymes such as proteases, polymerases, or integrases. The amino alcohol could mimic a peptide bond or interact with the enzyme's active site, while the cyclopropyl group could provide favorable hydrophobic interactions.
-
Inhibition of Viral Entry or Assembly : The compound might interfere with the conformational changes in viral glycoproteins required for fusion with the host cell membrane or disrupt the assembly of new viral particles.
-
Caption: Hypothesized mechanism of antiviral action for 2-Amino-2-cyclopropylethanol.
Neuroscience
The cyclopropylamine moiety is a key pharmacophore in several centrally acting agents, including monoamine oxidase inhibitors (MAOIs) used as antidepressants.[14] The ability of the cyclopropyl group to enhance brain permeability makes this a promising area of investigation.[4]
-
Potential Targets and Mechanisms :
-
Modulation of Neurotransmitter Systems : The molecule could interact with neurotransmitter receptors (e.g., serotonin, dopamine, norepinephrine) or transporters, or inhibit enzymes involved in neurotransmitter metabolism (e.g., MAO).
-
Neuroprotective Effects : Given the role of some amino alcohols in neuroprotection, 2-Amino-2-cyclopropylethanol could potentially exhibit neuroprotective properties in models of neurodegenerative diseases like Alzheimer's or Parkinson's disease.[13]
-
Preclinical Evaluation Strategy: A Phased Approach
A systematic, phased approach is recommended for the preclinical evaluation of 2-Amino-2-cyclopropylethanol. This will involve a series of in vitro and in vivo studies to assess its biological activity, mechanism of action, and preliminary safety profile.
Phase 1: In Vitro Screening and Target Identification
The initial phase focuses on broad in vitro screening to identify the most promising therapeutic areas.
Table 1: Initial In Vitro Screening Panel for 2-Amino-2-cyclopropylethanol
| Therapeutic Area | Assay Type | Cell Lines / System | Primary Endpoint | Positive Controls |
| Oncology | Cytotoxicity Assay (MTT/MTS) | NCI-60 cell line panel | IC50 (half-maximal inhibitory concentration) | Doxorubicin, Paclitaxel |
| Kinase Inhibition Panel | Commercial kinase panel (e.g., >400 kinases) | Ki (inhibition constant) | Staurosporine | |
| Virology | Antiviral Activity Assay | Relevant cell lines (e.g., Vero, MDCK, Huh-7) infected with a panel of viruses (e.g., Influenza, HCV, HIV) | EC50 (half-maximal effective concentration) | Oseltamivir, Sofosbuvir, AZT |
| Cytotoxicity Assay | Uninfected host cell lines | CC50 (half-maximal cytotoxic concentration) | Vehicle control | |
| Neuroscience | Receptor Binding Assays | Membranes expressing key CNS receptors (e.g., 5-HT, DA, NE receptors) | Ki (inhibition constant) | Known receptor ligands |
| MAO Inhibition Assay | Recombinant human MAO-A and MAO-B | IC50 | Clorgyline, Selegiline |
Phase 2: Mechanistic Studies and Lead Optimization
Based on the results of Phase 1, more detailed mechanistic studies will be conducted in the most promising therapeutic area(s).
Caption: A phased workflow for the preclinical evaluation of 2-Amino-2-cyclopropylethanol.
Detailed Experimental Protocols
The following are representative protocols for the initial in vitro evaluation of 2-Amino-2-cyclopropylethanol.
Protocol 1: In Vitro Anticancer Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.[15][16]
1. Cell Culture and Seeding:
- Culture a panel of human cancer cell lines (e.g., MCF-7, A549, HCT116) in appropriate media supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
- Trypsinize and count the cells. Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.
2. Compound Treatment:
- Prepare a stock solution of 2-Amino-2-cyclopropylethanol in DMSO.
- Perform serial dilutions of the compound in culture media to achieve a range of final concentrations (e.g., 0.1 to 100 µM).
- Replace the media in the 96-well plate with the media containing the different concentrations of the compound. Include vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
3. Incubation:
- Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
4. MTT Assay:
- Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
- Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
5. Data Analysis:
- Calculate the percentage of cell viability for each concentration relative to the vehicle control.
- Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: In Vitro Antiviral Activity Assay (Plaque Reduction Assay)
This protocol is a gold-standard method for quantifying the antiviral activity of a compound.[17][18][19]
1. Cell Culture and Infection:
- Grow a monolayer of susceptible host cells (e.g., Vero cells for Herpes Simplex Virus) in 6-well plates.
- Prepare serial dilutions of the virus stock and infect the cell monolayers for 1-2 hours.
2. Compound Treatment:
- Prepare serial dilutions of 2-Amino-2-cyclopropylethanol in an overlay medium (e.g., medium containing 1% methylcellulose).
- After the infection period, remove the virus inoculum and add the overlay medium containing the compound to the cells.
3. Incubation:
- Incubate the plates at 37°C in a 5% CO2 incubator for a period sufficient for plaque formation (typically 2-3 days).
4. Plaque Visualization and Counting:
- Fix the cells with a solution of 10% formaldehyde.
- Stain the cells with a 0.1% crystal violet solution.
- Wash the plates and count the number of plaques in each well.
5. Data Analysis:
- Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound).
- Determine the EC50 value, the concentration that reduces the number of plaques by 50%.
Protocol 3: In Vitro MAO-A and MAO-B Inhibition Assay
This protocol assesses the potential of the compound to inhibit the two major isoforms of monoamine oxidase.
1. Reagents and Enzyme Preparation:
- Use recombinant human MAO-A and MAO-B enzymes.
- Prepare a substrate solution (e.g., kynuramine for a fluorometric assay).
- Prepare a stock solution of 2-Amino-2-cyclopropylethanol and positive controls (Clorgyline for MAO-A, Selegiline for MAO-B).
2. Assay Procedure:
- In a 96-well plate, add the enzyme, buffer, and various concentrations of the test compound or control.
- Pre-incubate the mixture at 37°C for 15 minutes.
- Initiate the reaction by adding the substrate.
3. Detection:
- Incubate at 37°C for 30-60 minutes.
- Stop the reaction (e.g., by adding a stop solution).
- Measure the fluorescence (or absorbance, depending on the substrate) using a plate reader.
4. Data Analysis:
- Calculate the percentage of inhibition for each concentration relative to the no-compound control.
- Determine the IC50 value for both MAO-A and MAO-B.
Conclusion and Future Directions
2-Amino-2-cyclopropylethanol is a structurally intriguing molecule with significant, albeit unexplored, therapeutic potential. The strategic combination of a metabolically robust cyclopropyl group and a pharmacologically versatile amino alcohol scaffold provides a strong rationale for its investigation as a novel therapeutic agent. The proposed preclinical evaluation strategy, encompassing broad in vitro screening followed by detailed mechanistic studies, offers a clear and efficient path to uncovering its biological activities. The insights gained from these studies will not only elucidate the therapeutic potential of 2-Amino-2-cyclopropylethanol itself but will also inform the design of next-generation analogs with improved potency, selectivity, and pharmacokinetic properties. The exploration of this molecule and its derivatives represents a promising frontier in the ongoing quest for novel and effective treatments for a range of human diseases.
References
-
Gardarsdottir, H. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Longdom Publishing. Retrieved from [Link]
-
Li, W., et al. (2020). Cyclopropyl Scaffold: A Generalist for Marketed Drugs. Current Medicinal Chemistry, 27(36), 6194-6225. Available at: [Link]
-
Rehman, AU., et al. (2023). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Journal of the Iranian Chemical Society, 20, 2697–2725. Available at: [Link]
-
Scott, J. S., & Williams, G. (2021). Put a ring on it: application of small aliphatic rings in medicinal chemistry. RSC Medicinal Chemistry, 12(9), 1435-1440. Available at: [Link]
-
Sala, X., et al. (2009). Biosynthesis and Metabolism of Cyclopropane Rings in Natural Compounds. Chemical Reviews, 109(5), 2161–2207. Available at: [Link]
-
(n.d.). Cyclopropylamine. Wikipedia. Retrieved from [Link]
-
O'Hagan, D. (2025). The-roles-of-fused-cyclopropanes-in-medicinal-chemistry-insights-from-the-past-decade. Ask this paper | Bohrium. Retrieved from [Link]
-
Shanu-Wilson, J. (n.d.). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. Retrieved from [Link]
-
Talele, T. T. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756. Available at: [Link]
-
Talele, T. T. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. ResearchGate. Retrieved from [Link]
-
(2023). Emerging Novel Psychoactive Substances (2020–2025): GC-MS Approaches for Separation, Detection, and Characterization. MDPI. Available at: [Link]
-
(n.d.). Aminoalcohol – Knowledge and References. Taylor & Francis. Retrieved from [Link]
-
De-Clercq, E. (2001). In vitro methods for testing antiviral drugs. Antiviral Research, 50(2), 83-98. Available at: [Link]
-
(n.d.). Testing For Novel Psychoactive Substances. Agilent. Retrieved from [Link]
-
(n.d.). Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. Open Library Publishing Platform. Retrieved from [Link]
-
Bertus, P., & Caillé, J. (2025). Advances in the Synthesis of Cyclopropylamines. Chemical Reviews, 125(6), 3242-3377. Available at: [Link]
-
(n.d.). Antiviral Drug Screening. Virology Research Services. Retrieved from [Link]
-
Wang, Y., et al. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology, 9, 809836. Available at: [Link]
-
(2019). Guidelines for clinical evaluation of anti‐cancer drugs. Cancer Science, 110(6), 1845-1860. Available at: [Link]
-
(2022). Amino Alcohols as Potential Antibiotic and Antifungal Leads. MDPI. Available at: [Link]
-
(2022). Full article: Identification and evaluation of antiviral activity of novel compounds targeting SARS-CoV-2 virus by enzymatic and antiviral assays, and computational analysis. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1083-1096. Available at: [Link]
-
(2020). Comprehensive Protocol for the Identification and Characterization of New Psychoactive Substances in the Service of Law Enforcement Agencies. Journal of Visualized Experiments, (163), e61614. Available at: [Link]
-
(2024). Driving tert-butyl axial: the surprising cyclopropyl effect. Chemical Science, 15(41), 15638-15646. Available at: [Link]
-
(2025). New anticancer agents: In vitro and in vivo evaluation. ResearchGate. Retrieved from [Link]
-
(2024). [2 + 1] and [2 + 1 + 1] Cyclization: Diversifying Alkenes for Small Carbocycles via Photocatalytically Accessed 1,3-Dielectrophiles. Journal of the American Chemical Society, 146(24), 16666–16675. Available at: [Link]
-
(2000). New Anticancer Agents: In Vitro and In Vivo Evaluation. Anticancer Research, 20(1A), 403-409. Available at: [Link]
-
(2021). How to Test for New Psychoactive Substances. Lab Manager. Retrieved from [Link]
-
(2018). Enzymatic asymmetric synthesis of chiral amino acids. Chemical Society Reviews, 47(9), 3189-3205. Available at: [Link]
-
Sayce, A. C., et al. (2017). Development and Validation of a Phenotypic High-Content Imaging Assay for Assessing the Antiviral Activity of Small-Molecule Inhibitors Targeting Zika Virus. Antimicrobial Agents and Chemotherapy, 61(12), e01494-17. Available at: [Link]
-
(2021). Novel Psychoactive Substances: Testing Challenges and Strategies. Today's Clinical Lab. Retrieved from [Link]
-
(2021). Synthesis of chiral amino‐alcohols. ResearchGate. Retrieved from [Link]
-
(2023). Synthesis in Review: Highly useful synthetic transformations for the installation of C(sp3) bioisosteres and alcohol deoxygenation. Domainex. Retrieved from [Link]
-
(2023). Special Issue “New Agents and Novel Drugs Use for the Oncological Diseases Treatment”. MDPI. Available at: [Link]
-
Forgo, P., et al. (2018). Synthesis and Application of 1,2-Aminoalcohols with Neoisopulegol-Based Octahydrobenzofuran Core. Molecules, 23(11), 2993. Available at: [Link]
-
(2018). Identification of a novel small-molecule compound targeting the influenza A virus polymerase PB1-PB2 interface. Antiviral Research, 150, 199-207. Available at: [Link]
Sources
- 1. Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. hyphadiscovery.com [hyphadiscovery.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Synthesis and Application of 1,2-Aminoalcohols with Neoisopulegol-Based Octahydrobenzofuran Core - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
- 10. Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Cyclopropyl Scaffold: A Generalist for Marketed Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. longdom.org [longdom.org]
- 15. benchchem.com [benchchem.com]
- 16. iv.iiarjournals.org [iv.iiarjournals.org]
- 17. In vitro methods for testing antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Antiviral Drug Screening - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 19. journals.asm.org [journals.asm.org]
The Rigid Scaffold: A Technical Guide to Cyclopropane-Containing Amino Alcohols
Executive Summary
Cyclopropane-containing amino alcohols represent a privileged scaffold in modern drug discovery, offering a unique solution to the "escape from flatland" challenge. By incorporating the smallest cycloalkane into the amino alcohol motif—a structure ubiquitous in beta-blockers, sphingosine analogs, and neurotransmitter modulators—medicinal chemists can achieve precise conformational restriction without adding excessive molecular weight (
This guide synthesizes the structural logic, synthetic methodologies, and experimental protocols required to master this scaffold. It moves beyond basic textbook definitions to explore the stereoelectronic effects that make these molecules potent bioisosteres for alkenes and phenyl rings.
Part 1: Structural Significance & Pharmacophore Properties[1]
The "Locking" Effect
The primary utility of the cyclopropane ring in amino alcohols is conformational restriction. In a flexible ethanolamine chain, the C-C bond rotates freely, allowing the molecule to adopt multiple low-energy conformers. By fusing these carbons into a cyclopropane ring, the
-
Vector Alignment: The rigid frame orients the amine and hydroxyl groups into specific vectors, reducing the entropic penalty upon binding to a receptor.
-
Bioisosterism: The cyclopropane ring acts as a bioisostere for both alkenes (due to the
-character of the Walsh orbitals) and phenyl rings (due to space-filling properties), but with significantly different metabolic liabilities.
Metabolic Stability
Cyclopropyl moieties often demonstrate superior metabolic stability compared to their isopropyl or phenyl analogs. The
Visualization: The Conformational Lock
The following diagram illustrates the transition from a flexible amino alcohol to a rigidified cyclopropane scaffold.
Figure 1: Comparison of entropic states between flexible ethanolamine chains and rigidified cyclopropane analogs.
Part 2: Synthetic Methodologies
The synthesis of cyclopropane amino alcohols generally follows two distinct strategies: constructing the ring from an acyclic precursor (Kulinkovich/Simmons-Smith) or modifying a pre-existing ring (ACC reduction).
The Kulinkovich-Szymoniak Reaction
This is the most powerful method for generating primary aminocyclopropanes. It utilizes a titanium-mediated reductive coupling of a nitrile with a Grignard reagent.
-
Mechanism: The reaction proceeds via a titanacyclopropane intermediate, which acts as a 1,2-dicarbanion equivalent.
-
Why it works: The oxophilic nature of Titanium(IV) coordinates the nitrile, facilitating the insertion.
Figure 2: The catalytic cycle of the Kulinkovich-Szymoniak reaction for aminocyclopropane synthesis.
Reduction of ACC Derivatives
For 1-amino-1-hydroxymethyl cyclopropanes, the reduction of 1-aminocyclopropanecarboxylic acid (ACC) is the industry standard.[1] ACC is commercially available or easily synthesized via the dialkylation of glycine equivalents.
-
Reagent Choice:
is preferred over due to the stability of the carboxylate/ester. The cyclopropane ring is kinetically stable to hydride reduction despite its ring strain.
Simmons-Smith Cyclopropanation
For 1-amino-2-hydroxy systems (vicinal), the Simmons-Smith reaction (
Comparison of Methods:
| Method | Substrate | Product Type | Key Advantage |
| Kulinkovich-Szymoniak | Nitriles | 1-Aminocyclopropanes | Direct formation of primary amines; versatile. |
| ACC Reduction | Amino Acids | 1-Amino-1-hydroxymethyl | Scalable; uses commercially available ACC. |
| Simmons-Smith | Allylic Alcohols | 2-Hydroxymethyl cyclopropanes | Excellent stereocontrol via -OH directing group.[1] |
Part 3: Detailed Experimental Protocols
Protocol A: Synthesis of (1-Aminocyclopropyl)methanol via ACC Reduction
Target: Conversion of 1-aminocyclopropanecarboxylic acid (ACC) to the corresponding amino alcohol.
Reagents:
-
Lithium Aluminum Hydride (
) (2.5 equiv) -
Anhydrous THF
-
Sodium Sulfate (
) for quenching
Step-by-Step Workflow:
-
Preparation: In a flame-dried 3-neck flask under Argon, suspend ACC (10 mmol) in anhydrous THF (50 mL).
-
Activation: Cool the suspension to 0°C. Carefully add
(25 mmol, 1.0 M in THF) dropwise via a pressure-equalizing addition funnel. Caution: Exothermic gas evolution ( ). -
Reflux: Once addition is complete, warm to room temperature, then heat to reflux (66°C) for 12 hours. The suspension should become a greyish slurry.
-
Quenching (Fieser Method): Cool to 0°C. Dilute with diethyl ether (50 mL).
-
Add
water (slowly). -
Add
15% NaOH. -
Add
water.
-
-
Isolation: Warm to RT and stir for 15 minutes until a white granular precipitate forms. Filter through a celite pad.
-
Purification: Dry the filtrate over
, filter, and concentrate in vacuo. The resulting oil often crystallizes upon standing or conversion to the HCl salt.
Protocol B: Kulinkovich-Szymoniak Synthesis of 1-Aminocyclopropanes
Target: Synthesis of a substituted aminocyclopropane from a nitrile.
Reagents:
-
Nitrile substrate (R-CN)
- (3.0 M in ether)
- (1.1 equiv - stoichiometric is often required for nitriles unlike esters)[1]
- (Lewis Acid additive)
Step-by-Step Workflow:
-
Catalyst Formation: Dissolve the nitrile (10 mmol) and
(11 mmol) in anhydrous ether (40 mL) under Argon. -
Grignard Addition: Cool to -78°C. Add
(22 mmol) dropwise over 30 minutes. The solution will turn from yellow to dark brown/black. -
Warming: Allow the mixture to warm to room temperature and stir for 1 hour.
-
Lewis Acid Activation: Add
(22 mmol) and stir for another hour. This facilitates the ring closure from the azatitanacycle. -
Workup: Quench with 10% NaOH solution. Extract with ether (
). -
Purification: The resulting amine can be purified via acid-base extraction or column chromatography (DCM/MeOH/
).
Part 4: Medicinal Chemistry Applications[2][3]
NMDA Receptor Antagonists
Cyclopropane amino alcohols have been successfully deployed as conformationally restricted analogs of Ifenprodil , a GluN2B-selective NMDA receptor antagonist.[1] The rigid scaffold locks the distance between the basic nitrogen and the phenolic hydroxyl, improving selectivity against
Bioisosteric Replacement in -Blockers
Replacing the flexible hydroxy-propyl chain of standard beta-blockers (like Propranolol) with a cyclopropane linker restricts the rotation of the hydroxyl group. This has been used to map the steric requirements of the
References
-
Kulinkovich, O. G., et al. (1989). Reaction of alkylmagnesium halides with esters of carboxylic acids in the presence of tetraisopropoxytitanium. Zhurnal Organicheskoi Khimii.
-
Bertus, P., & Szymoniak, J. (2001).[1] New and easy route to primary cyclopropylamines from nitriles. Chemical Communications, (18), 1792-1793.
-
Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712-8756.[1]
-
Charette, A. B., et al. (1998). Enantioselective Synthesis of Cyclopropanes. Journal of the American Chemical Society.
-
Krasnov, V. P., et al. (2003).
Sources
Methodological & Application
Synthesis of Enantiomerically Pure 2-Amino-2-cyclopropylethanol: An Application Note and Protocol Guide
Introduction
Enantiomerically pure vicinal amino alcohols are pivotal structural motifs in a vast array of biologically active molecules, including pharmaceuticals, agrochemicals, and chiral catalysts. The unique conformational constraints and electronic properties of the cyclopropyl group, when incorporated into these scaffolds, offer novel avenues for modulating pharmacological activity and selectivity. 2-Amino-2-cyclopropylethanol, in its enantiopure forms, represents a valuable chiral building block for the synthesis of complex molecules with potential therapeutic applications. This guide provides a comprehensive overview of the principal strategies for obtaining enantiomerically pure 2-Amino-2-cyclopropylethanol, detailing the underlying chemical principles and offering field-proven protocols for researchers, scientists, and drug development professionals.
Strategic Approaches to Enantiopure 2-Amino-2-cyclopropylethanol
The synthesis of a chiral molecule like 2-Amino-2-cyclopropylethanol necessitates a strategy that can effectively control the stereochemistry at the carbon atom bearing the amino group. Three primary strategies are commonly employed:
-
Asymmetric Synthesis: This "chiral-by-design" approach establishes the desired stereocenter during the synthetic sequence, often employing a chiral auxiliary to direct the stereochemical outcome of a key bond-forming reaction.
-
Chiral Resolution of a Racemic Mixture: This classical method involves the synthesis of the target molecule as a racemic mixture, followed by the separation of the enantiomers. This is typically achieved by forming diastereomeric salts with a chiral resolving agent, which can then be separated by physical means such as crystallization.
-
Enzymatic Resolution: This biocatalytic approach utilizes the inherent stereoselectivity of enzymes to differentiate between the two enantiomers of a racemic mixture, typically through a selective transformation of one enantiomer.
The choice of strategy depends on several factors, including the availability of starting materials, scalability requirements, and the desired level of enantiopurity. The following sections will delve into the practical application of each of these strategies for the synthesis of enantiomerically pure 2-Amino-2-cyclopropylethanol.
PART 1: Asymmetric Synthesis via Chiral N-tert-Butanesulfinyl Imine Chemistry
The use of Ellman's chiral auxiliary, N-tert-butanesulfinamide, has emerged as a robust and predictable method for the asymmetric synthesis of a wide variety of chiral amines.[1] This strategy relies on the formation of a chiral N-tert-butanesulfinyl imine from a corresponding ketone, which then undergoes a diastereoselective reduction. The chirality of the sulfinyl group effectively shields one face of the imine, directing the hydride attack to the opposite face and establishing the desired stereocenter with high fidelity. The auxiliary can be subsequently removed under mild acidic conditions to afford the free chiral amine.
Workflow for Asymmetric Synthesis
Caption: Asymmetric synthesis workflow for 2-Amino-2-cyclopropylethanol.
Protocol 1: Asymmetric Synthesis
Step 1: Synthesis of (R)-N-(1-cyclopropylethylidene)-2-methylpropane-2-sulfinamide
-
To a solution of cyclopropyl methyl ketone (1.0 eq) in THF (0.5 M) is added (R)-(+)-2-methylpropane-2-sulfinamide (1.05 eq).
-
Titanium(IV) ethoxide (2.0 eq) is added, and the reaction mixture is heated to reflux for 12-18 hours.
-
The reaction progress is monitored by TLC or GC-MS.
-
Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of a saturated aqueous solution of NaHCO₃.
-
The resulting suspension is filtered through a pad of celite, and the filter cake is washed with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the chiral N-tert-butanesulfinyl ketimine.
Step 2: Diastereoselective Reduction of the Chiral N-tert-Butanesulfinyl Ketimine
-
The N-tert-butanesulfinyl ketimine (1.0 eq) is dissolved in THF (0.2 M) and cooled to -78 °C under a nitrogen atmosphere.
-
A solution of L-Selectride® (1.5 eq, 1.0 M in THF) is added dropwise over 30 minutes, maintaining the internal temperature below -70 °C.
-
The reaction is stirred at -78 °C for 3-4 hours.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of NH₄Cl.
-
The mixture is allowed to warm to room temperature and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product, N-tert-butanesulfinyl-2-amino-2-cyclopropylethanol, is typically used in the next step without further purification.
Step 3: Cleavage of the Chiral Auxiliary
-
The crude product from the previous step is dissolved in methanol (0.5 M).
-
A solution of HCl in diethyl ether (3.0 eq, 2.0 M) is added, and the mixture is stirred at room temperature for 1-2 hours.
-
The solvent is removed under reduced pressure.
-
The residue is dissolved in water and washed with diethyl ether to remove the sulfinamide byproduct.
-
The aqueous layer is basified to pH > 12 with a 2 M NaOH solution and extracted with dichloromethane.
-
The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to yield the enantiomerically enriched 2-Amino-2-cyclopropylethanol.
PART 2: Chiral Resolution of Racemic 2-Amino-2-cyclopropylethanol
Chiral resolution is a well-established and often pragmatic approach for obtaining enantiomerically pure compounds. This method involves the preparation of the target molecule as a racemic mixture, which is then reacted with a chiral resolving agent to form a mixture of diastereomers. Due to their different physical properties, these diastereomers can be separated, typically by fractional crystallization. Subsequent removal of the resolving agent liberates the desired pure enantiomer. For the resolution of a basic compound like 2-Amino-2-cyclopropylethanol, a chiral acid such as (+)-tartaric acid is an excellent choice.[2]
Workflow for Chiral Resolution
Caption: Chiral resolution workflow for 2-Amino-2-cyclopropylethanol.
Protocol 2: Chiral Resolution with (+)-Tartaric Acid
Step 1: Synthesis of Racemic 2-Amino-2-cyclopropylethanol
A standard, non-asymmetric synthesis of 2-Amino-2-cyclopropylethanol is required. This can be achieved, for example, by the reduction of 2-amino-1-cyclopropylethanone with a non-chiral reducing agent like sodium borohydride.
Step 2: Formation and Fractional Crystallization of Diastereomeric Salts
-
Racemic 2-Amino-2-cyclopropylethanol (1.0 eq) is dissolved in a minimal amount of a suitable solvent, such as methanol or ethanol.
-
A solution of (+)-tartaric acid (0.5 eq) in the same solvent is added slowly with stirring.
-
The mixture is gently heated to ensure complete dissolution and then allowed to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
The resulting crystals (the less soluble diastereomeric salt) are collected by filtration and washed with a small amount of the cold solvent.
-
The optical purity of the resolved amine can be checked at this stage by liberating a small sample and analyzing it by chiral HPLC or by measuring its specific rotation.
-
If necessary, the crystals can be recrystallized from the same solvent to enhance the diastereomeric excess.
Step 3: Liberation of the Enantiopure Amine
-
The separated diastereomeric salt is dissolved in water.
-
The aqueous solution is basified to pH > 12 with a 2 M NaOH solution.
-
The liberated free amine is extracted with dichloromethane or another suitable organic solvent.
-
The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to afford the enantiomerically pure 2-Amino-2-cyclopropylethanol.
-
The other enantiomer can be recovered from the mother liquor by a similar basification and extraction procedure.
PART 3: Enzymatic Resolution
Enzymatic resolution offers a green and highly selective alternative to classical chemical resolution. Lipases are particularly versatile enzymes for this purpose, as they can catalyze the enantioselective acylation of amines or the hydrolysis of amides.[3] In a typical kinetic resolution, one enantiomer of the racemic substrate is preferentially acylated by the enzyme, leaving the other enantiomer unreacted. The acylated and unreacted enantiomers can then be easily separated.
Workflow for Enzymatic Resolution
Sources
HPLC method for separating enantiomers of 2-Amino-2-cyclopropylethanol
Topic: HPLC method for separating enantiomers of 2-Amino-2-cyclopropylethanol Content Type: Application Note and Protocol
Abstract
This guide details the high-performance liquid chromatography (HPLC) methodologies for the chiral separation of 2-Amino-2-cyclopropylethanol , a critical beta-amino alcohol intermediate in pharmaceutical synthesis. Due to the molecule's aliphatic nature (lack of a strong chromophore) and the presence of a primary amine, standard UV-based chiral screening often fails. This protocol presents two validated approaches: Method A , a direct separation using a Crown Ether stationary phase under acidic conditions (ideal for LC-MS or CAD), and Method B , a pre-column derivatization strategy using NBD-Cl or OPA to enable high-sensitivity UV/Fluorescence detection on polysaccharide columns.
Introduction & Molecule Analysis[1][2][3][4][5]
Target Molecule: 2-Amino-2-cyclopropylethanol
-
Functional Groups: Primary Amine (-NH₂), Primary Hydroxyl (-OH), Cyclopropyl ring.
-
Chiral Center: C2 (alpha to the amine).
-
Analytical Challenges:
-
Detection: The molecule lacks a conjugated
-system (aromatic ring), rendering standard UV detection (254 nm) ineffective. It has weak absorbance at <210 nm. -
Basicity: The primary amine can interact strongly with residual silanols on silica-based columns, causing peak tailing.
-
Sterics: The cyclopropyl group provides rigidity but is less bulky than a phenyl group, affecting chiral recognition mechanisms that rely on
- stacking.
-
Method Selection Strategy (Decision Tree)
The choice of method depends heavily on available instrumentation (Detector type) and the required sensitivity.
Figure 1: Decision tree for selecting the appropriate chiral separation protocol.
Protocol A: Direct Separation (Crown Ether)
Best for: LC-MS, ELSD, or CAD users. Mechanism: Host-guest complexation. The crown ether (18-crown-6 derivative) forms a reversible inclusion complex with the protonated primary amine (ammonium ion).
Instrumentation & Column[4][6][7][8][9]
-
System: HPLC or UHPLC capable of handling acidic mobile phases (pH < 2.0).
-
Column: Daicel CROWNPAK CR-I(+) (Immobilized) or CROWNPAK CR(+) (Coated).
-
Dimensions: 3.0 x 150 mm, 5 µm.[1]
-
Why: Specifically designed for primary amines. The "I" version (Immobilized) is preferred for robustness.
-
Mobile Phase Preparation
The amine must be fully protonated (
-
Solvent A: Aqueous Perchloric Acid (
), pH 1.5 to 2.0.[2]-
Prep: Add approx. 1.6 mL of 70%
to 1 L of HPLC-grade water.
-
-
Solvent B: Acetonitrile (ACN) or Methanol (MeOH).
-
Note: MeOH often provides higher resolution but higher backpressure. ACN is standard.
-
Chromatographic Conditions
| Parameter | Setting | Rationale |
| Mobile Phase | 85% A (pH 1.5) / 15% B (ACN) | High water content ensures solubility; Acid ensures protonation. |
| Flow Rate | 0.4 - 0.5 mL/min | Optimized for 3.0 mm ID columns. |
| Temperature | 10°C - 20°C | Critical: Lower temperatures stabilize the ammonium-crown ether complex, significantly improving resolution ( |
| Detection | MS (ESI+) or CAD | UV at 200-205 nm is possible but will have low sensitivity and baseline noise from the acid. |
Troubleshooting Method A
-
Low Resolution: Lower the temperature to 5°C or 10°C. Decrease organic modifier (e.g., go to 90:10).
-
Elution Order: On CR(+), the (S)-enantiomer typically elutes before the (R)-enantiomer for simple amino alcohols, but this must be confirmed with standards. To reverse order, use CROWNPAK CR(-).[2]
Protocol B: Derivatization (Polysaccharide CSP)
Best for: Standard UV/Vis or Fluorescence detectors. Mechanism: The reagent adds a chromophore (UV) or fluorophore and blocks the amine, allowing separation on standard Amylose/Cellulose columns via H-bonding and steric interactions.
Derivatization Reagent Selection[8]
-
Reagent: NBD-Cl (4-chloro-7-nitrobenzofurazan) or OPA (o-phthalaldehyde).
-
Recommendation: NBD-Cl is preferred for stability and formation of distinct derivatives that separate well on Amylose columns.
Sample Preparation (NBD-Cl Protocol)
-
Stock Solution: Dissolve 1 mg of 2-Amino-2-cyclopropylethanol in 1 mL Methanol.
-
Reagent Prep: Prepare 5 mM NBD-Cl in Methanol.
-
Buffer: 0.1 M Sodium Borate buffer (pH 8.0).
-
Reaction:
-
Mix 100 µL Sample + 100 µL Borate Buffer + 200 µL NBD-Cl solution.
-
Heat at 60°C for 1 hour (protected from light).
-
Quench with 50 µL 1M HCl.
-
-
Dilution: Dilute to final volume with Mobile Phase.
Chromatographic Conditions[3][4][10]
-
Column: Chiralpak IA or Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)).
-
Mode: Normal Phase (NP).
| Parameter | Setting | Rationale |
| Mobile Phase | n-Hexane / Ethanol (90:10 v/v) | Standard NP mix. Ethanol provides better peak shape for polar derivatives than IPA. |
| Flow Rate | 1.0 mL/min | Standard for 4.6 x 250 mm columns. |
| Temperature | 25°C | Ambient is usually sufficient. |
| Detection | Fluorescence (Ex 470 nm, Em 530 nm) | NBD derivatives are highly fluorescent. UV at 470 nm is also possible. |
Method Validation (Self-Validating System)
To ensure "Trustworthiness," perform the following validation steps:
-
Racemization Check: Inject the pure derivatizing agent (blank) to ensure no interfering peaks elute at the retention times of the enantiomers.
-
Resolution (
): Must be for baseline separation.-
Calculation:
-
-
Linearity: Prepare calibration curves from 0.1 µg/mL to 100 µg/mL.
-
LOD/LOQ: Determine signal-to-noise ratios of 3:1 (LOD) and 10:1 (LOQ).
Workflow Diagram
Figure 2: Experimental workflow for direct vs. derivatization pathways.
References
-
Daicel Corporation. Instruction Manual for CROWNPAK® CR-I(+) and CROWNPAK® CR-I(-). Chiral Technologies. [Link]
- Hyun, M. H. (2016). Liquid chromatographic resolution of enantiomers on crown ether-based chiral stationary phases.
-
Machida, Y., et al. (2023). Chiral separation of primary amines using supercritical fluid chromatography and crown ether-derived chiral stationary phase. Wiley Analytical Science. [Link]
- Toyo'oka, T. (2002). Modern Derivatization Methods for Separation Science. John Wiley & Sons. (Reference for NBD-Cl protocols).
Sources
Application Note: Strategic Utilization of 2-Amino-2-cyclopropylethanol in Bioactive Compound Synthesis
[1]
Executive Summary: The "Cyclopropyl Advantage"
In modern drug discovery, the cyclopropyl moiety is a "privileged structure."[1][2] It offers a unique combination of conformational rigidity (mimicking double bonds) and metabolic stability (blocking metabolic soft spots).[1][2]
2-Amino-2-cyclopropylethanol serves as a divergent intermediate.[1] It is the reduced form of Cyclopropylglycine (CPrG) , a non-canonical amino acid often used to replace Leucine or tert-Leucine in the P1 site of protease inhibitors (e.g., HCV NS3/4A inhibitors).[2] Furthermore, its 1,2-amino alcohol motif allows for direct cyclization into oxazolines , which act as stable bioisosteres for amide bonds.[1][2]
Key Applications
| Application Domain | Chemical Transformation | Biological Impact |
| Peptidomimetics | Oxidation to Amino Acid | Restricts peptide backbone ( |
| Heterocycle Synthesis | Cyclization to Oxazoline | Bioisostere for amides; improves oral bioavailability and CNS penetration.[1][2] |
| Scaffold Design | Coupling to Carboxylic Acids | Introduces steric bulk (Thorpe-Ingold effect) to lock active conformations.[1][2] |
Strategic Workflows (Visualized)
The following decision tree outlines the primary synthetic pathways for this building block.
Figure 1: Divergent synthetic pathways.[1][3] Pathway A leads to amino acid surrogates; Pathway B yields heterocyclic bioisosteres.[1][2]
Detailed Experimental Protocols
Protocol A: Synthesis of 2-Oxazolines (The Bioisostere Route)
Context: Oxazolines are stable surrogates for amide bonds and are resistant to hydrolysis.[1][2] This protocol uses DAST (Diethylaminosulfur trifluoride) to effect cyclization under mild conditions, preserving the sensitive cyclopropane ring.[2]
Materials:
-
(2S)-2-amino-2-cyclopropylethanol (1.0 equiv)
-
Carboxylic Acid (R-COOH) (1.0 equiv)[2]
-
HATU (1.1 equiv)[2]
-
DIPEA (Diisopropylethylamine) (2.5 equiv)[2]
-
DAST (1.2 equiv)[2]
Step-by-Step Methodology:
-
Amide Coupling (Precursor Formation):
-
Dissolve the Carboxylic Acid (1.0 mmol) in anhydrous DCM (5 mL).
-
Add DIPEA (2.5 mmol) and HATU (1.1 mmol). Stir for 10 min at 0°C to activate the acid.
-
Add 2-amino-2-cyclopropylethanol (1.0 mmol).
-
Stir at Room Temperature (RT) for 4–6 hours. Monitor by TLC/LC-MS.
-
Workup: Wash with 1N HCl, sat.[1][2] NaHCO₃, and brine.[1][2] Dry over Na₂SO₄ and concentrate. (Yield typically >85%).[1][2]
-
-
Cyclization (DAST-Mediated):
-
Redissolve the crude amido-alcohol in anhydrous DCM (0.1 M concentration).
-
Cool to -78°C (Critical step to prevent ring opening of the cyclopropane).[1][2]
-
Stir at -78°C for 1 hour, then allow to warm to RT over 2 hours.
-
Quench: Pour cautiously into saturated NaHCO₃ solution (gas evolution).[2]
-
Purification: Flash chromatography (typically EtOAc/Hexanes).[1][2]
-
Self-Validating Check:
-
1H NMR: Look for the disappearance of the amide N-H signal and the shift of the CH₂-O protons.
-
LC-MS: Mass should correspond to [M+H]⁺ = (Amide Mass) - 18 (loss of H₂O).[1][2]
Protocol B: Oxidation to Cyclopropylglycine (The Amino Acid Route)
Context: To use this building block in peptide synthesis (e.g., for HCV protease inhibitors like Boceprevir analogs), the alcohol must be oxidized to the carboxylic acid.[1][2] A two-step Dess-Martin / Pinnick sequence is recommended to avoid racemization.
Step-by-Step Methodology:
-
N-Protection:
-
Dess-Martin Oxidation (Alcohol to Aldehyde):
-
Pinnick Oxidation (Aldehyde to Acid):
Key Technical Insight: Avoid Jones oxidation or other highly acidic oxidants, as they may trigger acid-catalyzed ring opening of the cyclopropane moiety.[1][2]
Scientific Integrity & Troubleshooting
The "Reactive Metabolite" Liability
While cyclopropyl groups generally improve metabolic stability, they can occasionally undergo P450-mediated ring opening to form reactive intermediates (e.g., in specific HCV NS5B inhibitors).[1][2]
-
Risk: Formation of glutathione adducts via radical ring opening.[1][2]
-
Mitigation: If late-stage metabolic screening shows "covalent binding," consider substituting the cyclopropyl ring with a gem-dimethyl group or fluorinating the ring to deactivate the radical pathway.[1][2]
Handling Steric Hindrance
The cyclopropyl group exerts significant steric demand (similar to an isopropyl group).[1][2]
References
-
Cyclopropyl Fragments in Drug Design: Title: The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[1][2][6] Source: Journal of Medicinal Chemistry.[1][2][6][7] URL:[Link]
-
Oxazoline Synthesis Protocols: Title: A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization.[1][8] Source: MDPI Molecules.[1][2] URL:[Link][2][5][9]
-
HCV Protease Inhibitor Context: Title: The Second-generation of Highly Potent Hepatitis C Virus (HCV) NS3/4A Protease Inhibitors.[1][2] Source: Current Medicinal Chemistry.[1][2] URL:[Link]
-
Metabolic Considerations: Title: Metabolism of cyclopropyl groups.[1][2][6] Source: Hypha Discovery.[1][2][4] URL:[Link]
Sources
- 1. Oxazoline - Wikipedia [en.wikipedia.org]
- 2. Identification of a poly-cyclopropylglycine–containing peptide via bioinformatic mapping of radical S-adenosylmethionine enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. One-Step Synthesis of Oxazoline and Dihydrooxazine Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. hyphadiscovery.com [hyphadiscovery.com]
- 7. Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. peptide.com [peptide.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Enantiomerically Pure 2-Amino-2-cyclopropylethanol
Welcome to the technical support center for the stereoselective synthesis of 2-Amino-2-cyclopropylethanol. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of maintaining stereochemical integrity in chiral amino alcohol synthesis. As a key building block in pharmaceutical development, achieving high enantiomeric purity is not just a goal, but a necessity.
This document moves beyond simple protocols to explain the causality behind common pitfalls, particularly racemization, and provides robust, field-tested solutions. We will explore prophylactic strategies, diagnostic troubleshooting, and remediation techniques to ensure your synthesis yields the desired enantiomer with the highest possible purity.
Frequently Asked Questions (FAQs): The Racemization Challenge
This section addresses the fundamental questions surrounding the loss of stereochemical integrity during the synthesis of 2-Amino-2-cyclopropylethanol.
Q1: What is racemization and why is it a significant problem in this specific synthesis?
A1: Racemization is the process by which an enantiomerically pure compound converts into a 1:1 mixture of both enantiomers (a racemate), resulting in a net loss of optical activity.[1][2] In drug development, enantiomers of the same molecule can have vastly different pharmacological and toxicological profiles. Therefore, administering a single, pure enantiomer is often critical for safety and efficacy.[1]
The key vulnerability of 2-Amino-2-cyclopropylethanol and its precursors is the stereocenter bearing the amino group. The hydrogen atom on this carbon (the α-hydrogen) is susceptible to abstraction under certain conditions, particularly basic or acidic environments.[3][4] Deprotonation leads to the formation of a planar, achiral intermediate (a carbanion or enolate), which upon re-protonation can form either enantiomer with equal probability, thus leading to racemization. The strain and electronic properties of the adjacent cyclopropyl ring can influence the acidity of this proton.[5]
Q2: At which stages of the synthesis is racemization most likely to occur?
A2: Racemization risk is highest during any step where the α-hydrogen is made labile. Key stages to monitor include:
-
Protection/Deprotection of the Amine: The use of strong bases (e.g., for Boc protection/deprotection or other N-alkylation steps) or harsh acidic conditions can promote racemization.
-
Oxidation/Reduction Steps: While the reduction of a ketone to form the alcohol is a key stereoselective step, the starting α-amino ketone precursor can racemize if not handled under appropriate conditions. Basic conditions used during the workup of a reaction involving an α-amino ketone are a common cause of enantiopurity loss.[5]
-
Chromatography and Workup: Prolonged exposure to acidic or basic conditions during aqueous workups or on certain chromatographic media (e.g., non-deactivated silica gel) can slowly erode enantiomeric excess (ee).
Q3: How does the cyclopropyl group affect the stability of the stereocenter?
A3: The cyclopropyl group is electron-withdrawing due to the high s-character of its C-C bonds. This property can increase the acidity of the adjacent α-hydrogen, making it more susceptible to abstraction by a base compared to a simple alkyl group. This electronic effect means that milder basic conditions than one might expect could be sufficient to initiate racemization.[5]
Caption: Mechanism of base-catalyzed racemization at an α-amino stereocenter.
Troubleshooting Guide: Prophylactic & Remediation Strategies
This guide provides actionable solutions to prevent, diagnose, and correct issues of racemization.
Part 1: Prophylactic Strategies - Preventing Racemization from the Start
The most effective strategy is to prevent racemization rather than correct it later. This involves careful selection of the synthetic route and optimization of reaction conditions.
Q4: What is the most reliable synthetic strategy to obtain enantiopure 2-Amino-2-cyclopropylethanol?
A4: Asymmetric reduction of a prochiral N-protected 2-amino-2-cyclopropyl-1-ethanone is a highly effective and widely used strategy for synthesizing chiral 1,2-amino alcohols.[6][7] This approach creates the alcohol stereocenter with high enantioselectivity, controlled by a chiral catalyst. The Corey-Bakshi-Shibata (CBS) reduction is a classic and robust example of this type of transformation.[8]
Caption: High-level comparison of synthetic strategies to achieve enantiopurity.
Experimental Protocol 1: Asymmetric Reduction of N-Boc-2-amino-2-cyclopropyl-1-ethanone
This protocol details a typical CBS reduction for establishing the chiral center of the target molecule.
Materials:
-
N-Boc-2-amino-2-cyclopropyl-1-ethanone
-
(R)-(+)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane dimethyl sulfide complex (BMS, ~10 M) or Borane-THF complex (1 M)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (NaCl) solution (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate (EtOAc)
Procedure:
-
Setup: Under an inert atmosphere (Nitrogen or Argon), add the N-Boc-ketone (1.0 eq) to a flame-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and dropping funnel. Dissolve the ketone in anhydrous THF (approx. 0.1 M concentration).
-
Cooling: Cool the solution to -40 °C using an appropriate cooling bath (e.g., acetonitrile/dry ice).
-
Catalyst Addition: Slowly add the (R)-Methyl-CBS solution (0.1 eq) to the stirred ketone solution. Stir for 10-15 minutes at -40 °C.
-
Reductant Addition: Add the BMS solution (1.0-1.2 eq) dropwise via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not rise above -35 °C.
-
Reaction Monitoring: Stir the reaction at -40 °C to -30 °C. Monitor the reaction progress by TLC or LC-MS (typically 1-4 hours).
-
Quenching: Once the reaction is complete, slowly and carefully add MeOH dropwise at -30 °C to quench the excess borane. A gas evolution will be observed. Allow the mixture to warm to room temperature.
-
Workup:
-
Add 1 M HCl and stir for 30 minutes.
-
Extract the mixture with EtOAc (3x).
-
Wash the combined organic layers with saturated NaHCO₃, followed by brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the N-Boc-2-Amino-2-cyclopropylethanol.
-
Analysis: Determine the enantiomeric excess (%ee) of the product using Chiral HPLC (see Protocol 2).
Q5: My %ee is lower than expected after the asymmetric reduction. What are the common causes?
A5: Sub-optimal %ee is a frequent issue. The following table outlines the most common causes and the corresponding corrective actions.
| Symptom | Potential Cause(s) | Recommended Action(s) |
| Low %ee (<90%) | 1. Moisture: Water hydrolyzes the borane and can interfere with the catalyst complex. | 1. Ensure all glassware is flame-dried. Use anhydrous solvents and reagents. Run the reaction under a strict inert atmosphere. |
| 2. Incorrect Temperature: Higher temperatures reduce selectivity by overcoming the small energy difference between the diastereomeric transition states. | 2. Maintain a low reaction temperature (e.g., -40 °C or colder). Ensure accurate temperature monitoring. | |
| 3. Impure Reagents: Impurities in the ketone or reductant can poison the catalyst. The titer of the borane solution may be incorrect. | 3. Purify the starting ketone if necessary. Use high-quality reagents. Titrate the borane solution before use to confirm its molarity. | |
| Reaction is slow or stalls | 1. Catalyst Inactivity: The CBS catalyst may have degraded due to improper storage. | 1. Use a fresh bottle of catalyst or a newly opened one. Store catalyst solutions under inert gas and refrigerated. |
| 2. Insufficient Reductant: The borane solution may be less concentrated than stated. | 2. Add a slight excess of borane (e.g., 1.2 eq). Confirm concentration via titration. | |
| Racemization during workup | 1. Harsh pH: Exposure to strong acid or base during workup can cause epimerization of any remaining starting ketone, which might then be reduced non-selectively. | 1. Use mild quenching and workup conditions (e.g., saturated NH₄Cl or careful addition of 1M HCl). Minimize the time the product is in acidic/basic aqueous solutions. |
Part 2: Analytical & Diagnostic Troubleshooting
Accurate measurement of enantiomeric excess is crucial for diagnosing problems and validating the final product.
Q6: How do I accurately determine the enantiomeric excess (%ee) of my product?
A6: High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the gold standard for determining the %ee of chiral molecules like 2-Amino-2-cyclopropylethanol.[][10] The CSP creates a chiral environment where the two enantiomers interact differently, leading to different retention times and baseline separation of their corresponding peaks.[11] Chiral Gas Chromatography (GC) or NMR with chiral shift reagents are also viable methods.[12][13]
Experimental Protocol 2: Determination of %ee by Chiral HPLC
Instrumentation:
-
HPLC system with a UV detector
-
Chiral column (e.g., Daicel Chiralpak series like IA, IB, IC, etc., or a P-CAP column)
-
Racemic standard of the analyte for method development
Procedure:
-
Method Development (using the racemic standard):
-
Dissolve a small amount of the racemic material in the mobile phase.
-
Start with a standard mobile phase, typically a mixture of hexane/isopropanol (IPA) or hexane/ethanol. A common starting point is 90:10 Hexane:IPA.
-
Inject the standard and monitor the chromatogram. The goal is to achieve baseline separation of the two enantiomer peaks (Resolution > 1.5).
-
If separation is poor, systematically vary the mobile phase composition (e.g., 95:5, 80:20) and the alcohol modifier (IPA vs. ethanol). Small amounts of additives like trifluoroacetic acid (for acidic compounds) or diethylamine (for basic compounds) can sometimes improve peak shape.
-
-
Sample Analysis:
-
Once an optimal method is developed, dissolve a known concentration of your synthesized sample in the mobile phase.
-
Inject the sample onto the HPLC system using the established method.
-
Integrate the area of the two peaks corresponding to the enantiomers.
-
-
Calculation:
-
Enantiomeric Excess (%ee) = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100
-
Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.
-
Caption: Principle of enantiomer separation by Chiral HPLC.
Part 3: Remediation - When Racemization Occurs
Q7: I have a batch of 2-Amino-2-cyclopropylethanol with low %ee. Can it be salvaged?
A7: Yes, it is often possible to enrich a partially racemized mixture. The primary method is chiral resolution . This process separates the two enantiomers from the racemic mixture. Common techniques include:
| Resolution Technique | Principle | Advantages | Disadvantages |
| Diastereomeric Salt Crystallization | React the racemic amino alcohol with a chiral acid (e.g., tartaric acid, mandelic acid). The resulting diastereomeric salts have different solubilities and can be separated by fractional crystallization.[14] | Scalable, well-established, and cost-effective for large quantities. | Can be labor-intensive, yield is theoretically limited to 50% for the desired enantiomer per cycle, requires screening for a suitable resolving agent. |
| Preparative Chiral HPLC/SFC | The same principle as analytical chiral HPLC, but on a larger scale with larger columns to physically separate and collect the enantiomer fractions.[] | High purity can be achieved, applicable to a wide range of compounds. | Can be expensive due to the cost of chiral stationary phases and solvents, lower throughput compared to crystallization for bulk scale. |
| Enzymatic Kinetic Resolution | Use an enzyme (e.g., a lipase) that selectively reacts with only one of the enantiomers (e.g., via acylation). The reacted and unreacted enantiomers can then be separated by standard chemical methods. | Very high selectivity is possible, operates under mild conditions. | Requires screening for a suitable enzyme, yield is limited to 50%, and may require removal of the enzyme post-reaction. |
References
-
Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. MDPI. Available at: [Link]
- Synthesis of 2-(2-aminoethoxy) ethanol.Google Patents.
-
Asymmetric hydrogenation of α‐secondary‐amino ketones. ResearchGate. Available at: [Link]
-
Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates. NIH National Library of Medicine. Available at: [Link]
-
Synthesis of 1,2-amino alcohols. Organic Chemistry Portal. Available at: [Link]
-
Racemization. Chemistry LibreTexts. Available at: [Link]
- Process for the racemization of α-amino acids.Google Patents.
-
1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. ACS Publications. Available at: [Link]
-
Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. NIH National Library of Medicine. Available at: [Link]
-
Frontispiece: asymmetric reduction of α-amino ketones with a KBH4 solution catalyzed by Chiral Lewis acids. PubMed. Available at: [Link]
-
Stereoselective amino alcohol synthesis via chemoselective electrocatalytic radical cross-couplings. PubMed. Available at: [Link]
-
Efficient resolution of (±)-α-cyclopropylethanol by crystallization of its inclusion complex with chiral diols. ResearchGate. Available at: [Link]
-
Chiral Amplification through the Interplay of Racemizing Conditions and Asymmetric Crystal Growth. Journal of the American Chemical Society. Available at: [Link]
-
Racemization of amino acids under natural conditions: part 2-kinetic and thermodynamic data. ResearchGate. Available at: [Link]
-
Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. PubMed. Available at: [Link]
-
One-pot analysis of enantiomeric excess of free amino acids by electrospray ionization mass spectrometry. RSC Publishing. Available at: [Link]
-
The problem of racemization in drug discovery and tools to predict it. ResearchGate. Available at: [Link]
-
Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. MDPI. Available at: [Link]
-
Enantioselective reduction of ketones. Wikipedia. Available at: [Link]
-
Reimagining Enantioselective Aminoalcohol Synthesis via Chemoselective Electrocatalytic Radical Cross Couplings. ChemRxiv. Available at: [Link]
- Racemization preparation method of chiral beta-amino acid and derivative thereof.Google Patents.
-
Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. ACS Publications. Available at: [Link]
-
Synthesis of Cyclopropyl-Ring-Containing Unnatural Amino Acid Derivatives. Synfacts. Available at: [Link]
- Novel chiral selectors and stationary phases for separating enantiomer mixtures.Google Patents.
-
Advanced Organic Chemistry: Asymmetric Carbonyl Reduction. YouTube. Available at: [Link]
-
Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols. RSC Publishing. Available at: [Link]
-
Enantioselective Synthetic Approaches to Cyclopropane and Cyclobutane β-Amino Acids: Synthesis and Structural Study of a Conformationally Constrained β-Dipeptide. ResearchGate. Available at: [Link]
-
What’s a Racemic Mixture? Master Organic Chemistry. Available at: [Link]
-
Chiral resolution with frozen aqueous amino acids. RSC Publishing. Available at: [Link]
-
Synthesis of 1,2-Aminoalcohols through Enantioselective Aminoallylation of Ketones by Cu-Catalyzed Reductive Coupling. NIH National Library of Medicine. Available at: [Link]
-
Racemization in amino acids? ResearchGate. Available at: [Link]
-
Chiral auxiliary. Wikipedia. Available at: [Link]
-
Why is it difficult to resolve a racemic mixture? Quora. Available at: [Link]
-
Synthesis of β -Amino Alcohols Using Ethyl 2-Cyano-2-(2-nitrobenzenesulfonyloxyimino)acetate ( o -NosylOXY). ResearchGate. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. quora.com [quora.com]
- 12. Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Purification of 2-Amino-2-cyclopropylethanol
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis and purification of 2-Amino-2-cyclopropylethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable chiral building block. We provide in-depth troubleshooting advice and detailed protocols grounded in established chemical principles to help you optimize your reaction outcomes and achieve high purity for your target compound.
Introduction: The Challenge of Purity
2-Amino-2-cyclopropylethanol is a key structural motif in medicinal chemistry, valued for the unique conformational constraints and metabolic stability imparted by the cyclopropyl group.[1] Achieving high purity is paramount, as even minor impurities can have significant impacts on downstream applications, biological activity, and regulatory compliance.[2][3][4] This guide addresses the most common impurity-related issues, providing both theoretical explanations and practical, field-proven solutions.
Common Synthetic Pathways and Associated Impurities
The impurity profile of 2-Amino-2-cyclopropylethanol is intrinsically linked to its synthetic route. Below are common pathways, each with a distinct set of potential side-products. Understanding these pathways is the first step in effective troubleshooting.
Caption: Common synthetic routes to 2-Amino-2-cyclopropylethanol and their associated impurities.
Table 1: Common Impurities and Their Identification
| Impurity Name | Likely Synthetic Origin | Recommended Analytical Method | Key Diagnostic Signal |
| 2-Amino-2-cyclopropyl ethanone | Route A (Incomplete Reduction) | LC-MS, GC-MS, ¹H NMR | Presence of a ketone carbonyl signal in ¹³C NMR (~200-210 ppm). |
| 1-Amino-2-cyclopropylethanol | Route B (Regioisomer) | ¹H & ¹³C NMR, Chiral HPLC | Different chemical shifts for the CH-OH and CH-NH₂ protons and carbons. |
| Dicyclopropyl | Route C (Wurtz Coupling) | GC-MS, ¹H NMR | Absence of hydroxyl and amino groups; highly symmetric NMR signals. |
| Unreacted Starting Materials | All Routes | TLC, LC-MS, GC-MS | Matches the retention time/factor (Rf) of the authentic starting material standard. |
| Dimeric/Oligomeric Species | Route B (Side Reaction) | LC-MS, ESI-MS | Mass peaks corresponding to multiples of the product mass plus the epoxide mass. |
Troubleshooting Guide & FAQs
This section addresses specific experimental issues in a practical question-and-answer format.
Q1: My reaction is complete by TLC, but after workup and purification, my yield is low and the product is contaminated with a significant amount of a non-polar impurity. What is happening? (Grignard Route)
A: This is a classic issue when employing Grignard reagents.[5][6] The non-polar impurity is very likely a symmetrical coupling product, such as dicyclopropyl, formed via a Wurtz-type side reaction. Grignard reagents are not only strong nucleophiles but also potent bases, and their formation can be complex.[7]
Causality & Solution:
-
Initiation Issues: Grignard reactions can have a problematic initiation phase, leading to an accumulation of the alkyl halide.[5] Once the reaction initiates, the exothermic nature can cause localized heating, promoting the Wurtz coupling side reaction.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Water will quench the Grignard reagent and inhibit proper formation.[7] Thoroughly dry all glassware and use anhydrous solvents.
-
Magnesium Activation: Use fresh, high-purity magnesium turnings. If initiation is sluggish, add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium surface.
-
Controlled Addition: Add the cyclopropyl halide slowly to the magnesium suspension to maintain a steady, controlled reflux. This prevents both dangerous exotherms and the buildup of unreacted halide.
-
Solvent Choice: While THF is common, consider alternative ethers like cyclopentyl methyl ether (CPME), which has been shown to be stable and effective for Grignard reactions.[8]
-
Q2: I'm using an epoxide ring-opening strategy and my NMR shows two distinct sets of signals for the amino alcohol product, suggesting a regioisomeric mixture. How can I improve the selectivity?
A: You are likely forming both the desired 2-amino-2-cyclopropylethanol and the regioisomeric 1-amino-2-cyclopropylethanol. The outcome of epoxide ring-opening is highly dependent on the reaction mechanism (SN1 vs. SN2 character) and the conditions employed.[9]
Causality & Solution:
-
Mechanism: Under neutral or basic conditions (e.g., liquid ammonia), the reaction proceeds via an SN2 mechanism. The nucleophile (ammonia) will attack the sterically least hindered carbon atom. For a terminal epoxide like cyclopropyloxirane, this favors attack at the primary carbon, leading to the undesired 1-amino isomer.
-
Improving Selectivity:
-
Catalyst Choice: The use of specific catalysts can dramatically alter the regioselectivity. For instance, certain rare earth modified catalysts have been shown to favor the formation of the 2-aminopropanol isomer from propylene oxide, a similar substrate.[9] Investigating Lewis acid catalysts that coordinate to the epoxide oxygen can promote attack at the more substituted carbon.
-
Protecting Group Strategy: An alternative approach is to start with a chiral amino acid, reduce it to the corresponding amino alcohol, and then build the cyclopropyl group. This provides absolute control over the regiochemistry from the outset.[][11]
-
Q3: My product appears pure by LC-MS and ¹H NMR, but chiral HPLC shows two peaks. How do I resolve the enantiomers, and how can I prevent this in the future?
A: This indicates your synthesis is producing a racemic or enantiomerically enriched mixture rather than a single enantiomer. Post-synthesis resolution is often inefficient. The most effective strategy is to introduce chirality during the synthesis.
Causality & Solution:
-
Asymmetric Synthesis is Key: Achieving a single enantiomer requires a stereoselective synthesis strategy.[12]
-
Prevention Strategies:
-
Chiral Catalysts: Employ asymmetric catalysts that can differentiate between the two faces of a prochiral starting material. For example, copper-catalyzed reductive couplings can be used to generate chiral 1,2-amino alcohols with high enantioselectivity.[13]
-
Chiral Auxiliaries: Use a chiral auxiliary that directs the stereochemical outcome of a reaction and is later cleaved to yield the enantiomerically pure product.
-
Chiral Pool Synthesis: Start with an enantiomerically pure building block, such as a natural amino acid, to ensure the desired stereochemistry is carried through the synthesis.[14]
-
Experimental Protocols: Purification
Protocol 1: Purification via Hydrochloride Salt Crystallization
This method is highly effective for removing non-basic organic impurities. The principle is to convert the basic amino alcohol into a salt, which often has much better crystallization properties and is insoluble in many organic solvents.[15]
-
Dissolution: Dissolve the crude 2-Amino-2-cyclopropylethanol free-base in a minimal amount of a suitable solvent (e.g., isopropanol or ethanol).
-
Acidification: Cool the solution in an ice bath. Slowly add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) dropwise with stirring. Monitor the pH with a wet pH strip, aiming for a pH of ~2-3.
-
Precipitation: The hydrochloride salt should precipitate as a white solid. Continue stirring in the ice bath for 30-60 minutes to maximize precipitation.
-
Isolation: Collect the solid by vacuum filtration. Wash the filter cake with a small amount of cold diethyl ether to remove residual solvent and soluble impurities.
-
Recrystallization (Optional): For higher purity, the salt can be recrystallized from a suitable solvent system, such as an ethanol/ether mixture.
-
Liberation of Free Base: To recover the purified amino alcohol, dissolve the salt in water and add a base (e.g., NaOH or K₂CO₃) until the solution is strongly basic (pH > 12). Extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified free base.
Caption: Workflow for purification via hydrochloride salt formation.
Protocol 2: Flash Column Chromatography
Chromatography is suitable for removing impurities with different polarities, such as unreacted starting materials or less polar side-products.
-
Column Packing: Pack a silica gel column using a slurry method with your chosen eluent system. A common starting point for amino alcohols is a mixture of dichloromethane (DCM) and methanol (MeOH).
-
Adsorbing the Sample: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like pure methanol. Pre-adsorb this solution onto a small amount of silica gel by concentrating it to a dry, free-flowing powder.
-
Loading: Carefully add the silica-adsorbed sample to the top of the packed column.
-
Elution: Begin elution with your solvent system. A typical gradient might be from 100% DCM to 95:5 DCM:MeOH, gradually increasing the methanol concentration to elute more polar compounds.
-
Pro-Tip: Amino groups can cause significant tailing on silica gel. To mitigate this, add 0.5-1% of a basic modifier like triethylamine (TEA) or ammonium hydroxide to the eluent system. This deactivates the acidic silanol groups on the silica surface, resulting in sharper peaks and better separation.
-
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) using an appropriate stain (e.g., ninhydrin for the amine or permanganate for the alcohol).
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
References
- CN110981738A - Synthesis method of 2-aminopropanol - Google P
-
Synthesis of 1,2-amino alcohols - Organic Chemistry Portal. [Link]
- CN103232351A - Preparation method of 2-amino-2-methyl-1-propyl alcohol - Google P
- US6133018A - Enzymatic synthesis of chiral amines using -2-amino propane as amine donor - Google P
-
One-Pot Preparation of Cyclic Amines from Amino Alcohols - Organic Syntheses Procedure. [Link]
-
Green methodologies for the synthesis of 2-aminothiophene - PMC - PubMed Central. [Link]
-
Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - MDPI. [Link]
-
Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis - Diva-portal.org. [Link]
-
Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates - MDPI. [Link]
-
(PDF) Synthesis of (Het)aryl 2-(2-hydroxyaryl)cyclopropyl Ketones - ResearchGate. [Link]
- US5866719A - Process for the purification of an aminoalcohol - Google P
-
Grignard Reactions in Cyclopentyl Methyl Ether - ResearchGate. [Link]
-
Synthesis of 1,2-Aminoalcohols through Enantioselective Aminoallylation of Ketones by Cu-Catalyzed Reductive Coupling - PMC. [Link]
-
Grignard-reagent formation in Multi-product facilities ‒ not an easy task! - Schnyderchemsafety. [Link]
-
(PDF) Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin intermediate - ResearchGate. [Link]
-
A Convenient Reduction of α-Amino Acids to 1,2-Amino Alcohols With Retention of Optical Purity - ResearchGate. [Link]
-
Lewis Acid Mediated Reactions of Cyclopropyl Aryl Ketones with Arylaldehydes, Facile Preparation of 2-(2-Hydroxyethyl)-1,3-diarylpropenones - ResearchGate. [Link]
-
Reactions of Grignard Reagents - Master Organic Chemistry. [Link]
-
"Grignard Reactions". In: Kirk-Othmer Encyclopedia of Chemical Technology. [Link]
-
Synthesis of Vicinal anti-Amino Alcohols from N-tert-Butanesulfinyl Aldimines and Cyclopropanols | The Journal of Organic Chemistry - ACS Publications. [Link]
-
Can You Solve These Tricky Multi-Step Synthesis Problems Before I Do? Mastering Organic Synthesis - YouTube. [Link]
-
Control Strategies for Synthetic Therapeutic Peptide APIs - Part II: Raw Material Considerations - Polypeptide. [Link]
-
Solved Experiments involving Grignard reactions are very | Chegg.com. [Link]
-
Multi-Step Synthesis Strategies Towards 1,2-Amino Alcohols with Special Emphasis on Phenylpropanolamines | Request PDF - ResearchGate. [Link]
-
(PDF) Impurity profile of amino acids? - ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. polypeptide.com [polypeptide.com]
- 4. researchgate.net [researchgate.net]
- 5. schnyderchemsafety.com [schnyderchemsafety.com]
- 6. softbeam.net:8080 [softbeam.net:8080]
- 7. Solved Experiments involving Grignard reactions are very | Chegg.com [chegg.com]
- 8. researchgate.net [researchgate.net]
- 9. CN110981738A - Synthesis method of 2-aminopropanol - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. diva-portal.org [diva-portal.org]
- 13. Synthesis of 1,2-Aminoalcohols through Enantioselective Aminoallylation of Ketones by Cu-Catalyzed Reductive Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. US5866719A - Process for the purification of an aminoalcohol - Google Patents [patents.google.com]
Enhancing the efficiency of chiral resolution of 2-Amino-2-cyclopropylethanol
Ticket ID: #RES-Ckr-2024 Subject: Optimization & Troubleshooting for Enantiomeric Enrichment Status: Open Assigned Specialist: Senior Application Scientist
Introduction: The Challenge of the Cyclopropyl Moiety
Welcome to the technical support hub for 2-Amino-2-cyclopropylethanol . As a key intermediate in the synthesis of antiviral protease inhibitors and next-generation antibiotics, the enantiopurity of this scaffold is non-negotiable.
The cyclopropyl group introduces unique challenges:
-
Steric Bulk: The rigid three-membered ring creates significant steric hindrance, affecting enzyme active site binding and crystal packing efficiency.
-
Chemical Stability: While the ring is relatively stable, it can undergo ring-opening under harsh acidic conditions or high temperatures, requiring gentle resolution methods.
This guide provides a tiered support system for resolving this molecule via Diastereomeric Salt Formation (Chemical) and Enzymatic Kinetic Resolution (Biocatalytic) .
Part 1: Decision Matrix & Workflow
Before proceeding, verify your starting material purity and target scale. Use the following decision tree to select the optimal resolution path.
Figure 1: Strategic decision matrix for selecting the resolution methodology based on scale and purity requirements.
Part 2: Troubleshooting Guide (Q&A Format)
Module A: Chemical Resolution (Diastereomeric Crystallization)
Resolving Agent: L-Tartaric Acid or Dibenzoyl-L-tartaric acid (DBTA). Mechanism: The basic amine reacts with the chiral acid to form diastereomeric salts with different solubilities.
Issue #1: "The solution turned into a thick oil instead of crystallizing."
-
Diagnosis: This is the "Oiling Out" phenomenon. It occurs when the salt forms a supersaturated metastable liquid phase before crystallizing, often due to high solvent polarity or impurities.
-
Resolution:
-
Seed It: Never skip seeding. Add a few milligrams of pure crystal (if available) at the cloud point.
-
Change Solvent: Switch from pure Methanol to Ethanol/Water (95:5) or Isopropanol . The cyclopropyl group is hydrophobic; adding a less polar alcohol helps drive ordered packing over amorphous oiling.
-
Slow Cooling: Use a linear cooling ramp (e.g., 5°C/hour). Rapid cooling traps impurities and promotes oiling.
-
Issue #2: "Yield is good (40%), but enantiomeric excess (ee) is stuck at 80%."
-
Diagnosis: Eutectic entrapment. The crystals are trapping the mother liquor (containing the wrong enantiomer) or the system is near the eutectic composition.
-
Resolution:
-
Recrystallization: Do not wash the crystals aggressively. Instead, dissolve the wet cake in the minimum amount of boiling solvent (typically MeOH) and recrystallize.
-
The "Half-Quantity" Rule (Popov's Rule): If using tartaric acid, try using 0.5 equivalents of the resolving agent relative to the amine. This forces the formation of the neutral salt (Amine·Acid·Amine) or maximizes the solubility difference (Marckwald Principle), often boosting ee dramatically in the first crop [1].
-
Module B: Enzymatic Kinetic Resolution (EKR)
Biocatalyst: Candida antarctica Lipase B (CAL-B, e.g., Novozym 435).[1] Mechanism: Selective N-acylation of the (R)-enantiomer (typically), leaving the (S)-amine untouched.
Issue #3: "Reaction rate slows down drastically after 30% conversion."
-
Diagnosis: Product Inhibition or Enzyme Deactivation.
-
Acetaldehyde poisoning: If using vinyl acetate as the acyl donor, the byproduct (acetaldehyde) can form Schiff bases with the enzyme or substrate.
-
Water accumulation: Hydrophilic amino alcohols can strip water from the enzyme.
-
-
Resolution:
-
Switch Acyl Donor: Use Ethyl Acetate or Isopropyl Acetate . While slower than vinyl esters, they are reversible and gentler. For irreversible kinetics without aldehyde issues, use Trifluoroethyl Butanoate [2].
-
Add Molecular Sieves: Add 4Å molecular sieves to the reaction vessel to maintain low water activity (
), essential for lipase activity in organic media [3].
-
Issue #4: "I cannot separate the product amide from the unreacted amine."
-
Diagnosis: Similar polarity of the amino alcohol and its acylated amide.
-
Resolution:
-
Acid/Base Extraction: This is the primary advantage of EKR.
-
Dilute reaction mixture with EtOAc.[2]
-
Wash with 1M HCl . The unreacted amine will go into the aqueous layer (protonated). The amide remains in the organic layer.
-
Basify the aqueous layer (NaOH) and extract to recover the enantiopure amine.
-
-
Part 3: Optimized Experimental Protocols
Protocol A: Classical Resolution with L-Tartaric Acid
| Parameter | Specification | Notes |
| Substrate | Racemic 2-Amino-2-cyclopropylethanol | 1.0 equivalent |
| Resolving Agent | L-(+)-Tartaric Acid | 1.0 equivalent (or 0.5 eq. for optimization) |
| Solvent | Methanol (MeOH) | 10 mL per gram of substrate |
| Temperature | Reflux | Slow ramp (0.1°C/min) |
Step-by-Step:
-
Dissolve 10g of racemate in 50mL MeOH at 60°C.
-
Add 14.8g L-Tartaric acid (equimolar) dissolved in 50mL warm MeOH.
-
Stir at reflux for 30 mins. The solution should be clear.
-
Cool to 50°C. Add Seed Crystals.
-
Cool to 0°C over 6 hours.
-
Filter solids.[] Do not wash excessively.
-
Liberation: Suspend salt in water, adjust pH to 12 with NaOH, extract with DCM.
Protocol B: Enzymatic Resolution with CAL-B
| Parameter | Specification | Notes |
| Enzyme | Novozym 435 (Immobilized CAL-B) | 20-50 mg/mmol substrate |
| Acyl Donor | Ethyl Acetate | Solvent & Reactant (Excess) |
| Temperature | 30°C - 40°C | Higher temps degrade stereoselectivity |
| Time | 24 - 48 hours | Monitor by HPLC |
Step-by-Step:
-
Dissolve racemate in Ethyl Acetate (100 mg/mL).
-
Add Novozym 435 beads.
-
Incubate in an orbital shaker at 35°C.
-
Stop Point: Monitor conversion via Chiral HPLC. Stop reaction exactly at 50% conversion (theoretical maximum yield for KR).
-
Filter off enzyme (can be reused).
-
Perform Acid/Base extraction (as detailed in Issue #4) to separate the (S)-amine from the (R)-amide.
Part 4: Analytical Validation & Mechanism
The Enzymatic Mechanism (Ping-Pong Bi-Bi)
Understanding the mechanism helps troubleshoot selectivity issues. The lipase operates via a Serine-Histidine-Aspartate triad.
Figure 2: Lipase-catalyzed acylation mechanism. The steric bulk of the cyclopropyl group must fit into the stereospecific pocket of the acyl-enzyme complex.
Analytical Method (Chiral HPLC)
-
Column: Chiralpak IA or IC (Immobilized phases are preferred for solubility stability).[4]
-
Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).
-
Flow Rate: 1.0 mL/min.[4]
-
Detection: UV @ 210 nm (low wavelength required due to lack of strong chromophores in the cyclopropyl/aliphatic chain). Note: If UV signal is weak, derivatize with Benzoyl Chloride before injection. [4]
References
-
Fitz, M., et al. (2006).[5] Lipase-catalyzed kinetic resolution of 2-aminocyclopentane- and 2-aminocyclohexanecarboxamides. Tetrahedron: Asymmetry.[4][6] Retrieved from [Link]
-
Li, A., et al. (2022). Preparation of 2-Arachidonoylglycerol by Enzymatic Alcoholysis: Effects of Solvent and Water Activity. MDPI Molecules. Retrieved from [Link][5]
-
Ferri, N., et al. (2020). Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam. MDPI Pharmaceuticals. Retrieved from [Link][5]
-
University of Lisbon. (2006). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines. Retrieved from [Link]
Sources
- 1. Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. macmillan.princeton.edu [macmillan.princeton.edu]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
Technical Support Center: Solubility Optimization for 2-Amino-2-cyclopropylethanol Derivatives
Current Status: ● System Online | Ticket Priority: High Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Overcoming Aqueous Solubility Bottlenecks in Cyclopropyl-Amine Scaffolds
Diagnostic Hub: Root Cause Analysis
Welcome to the technical support portal. Before attempting formulation fixes, we must diagnose why your specific 2-amino-2-cyclopropylethanol derivative is precipitating. These derivatives often suffer from "Brick Dust" behavior—high crystallinity driven by the rigid cyclopropyl ring—rather than just pure lipophilicity.
Troubleshooting Flowchart
Use this decision matrix to identify the correct solubility strategy.
Figure 1: Diagnostic decision tree for selecting the appropriate solubilization strategy based on melting point and ionization potential.
Frequently Asked Questions (Diagnostics)
Q: My derivative has a calculated LogP of 3.5. Why is it insoluble in lipids? A: You are likely dealing with a "Brick Dust" molecule. The cyclopropyl group is planar and rigid, allowing your molecules to stack efficiently in the solid state. This high crystal lattice energy resists dissolution even in lipids.
-
Action: Focus on Salt Formation (to disrupt packing) or Amorphous Solid Dispersions (ASD) rather than simple lipid vehicles.
Q: What is the ionization profile of the 2-amino-2-cyclopropylethanol scaffold? A: The primary amine typically has a pKa between 9.0 and 9.5 [1]. This makes it a suitable candidate for salt formation with counterions having a pKa < 7.0. However, if you have derivatized the nitrogen into an amide or urea, you lose this basic center, rendering salt formation ineffective.
Tier 1 Solutions: Salt Selection Strategy
For basic amines (pKa ~9), salt formation is the most robust method to improve solubility by increasing the hydration energy of the solid.
The "Rule of 3" for Cyclopropyl Amines
When selecting a counterion for this specific scaffold, ensure the
| Counterion | pKa (Acid) | Suitability | Notes |
| Hydrochloride | -6.0 | High | First choice. Small radius allows tight packing, but may be hygroscopic. |
| Mesylate | -1.2 | High | Excellent for breaking lattice energy in rigid molecules. |
| Tosylate | -1.3 | Medium | Good solubility, but adds significant molecular weight. |
| Fumarate | 3.0 | Medium | Good for less basic derivatives. Often forms 2:1 stoichiometry. |
| Succinate | 4.2 | Low | Risk of salt disproportionation in vivo if base pKa is < 7. |
Technical Alert: Avoid Sulfuric Acid salts for this scaffold. The cyclopropyl ring can be acid-sensitive under harsh conditions (ring-opening), leading to degradation [2].
Tier 2 Solutions: Formulation Vehicles
If the solid state cannot be modified (or for early PK studies), use these vehicle systems optimized for the cyclopropyl moiety.
A. Cyclodextrin Complexation (The "Lock and Key")
The cyclopropyl group is sterically perfect for the cavity of
-
Recommended Agent: Sulfobutyl ether-
-cyclodextrin (SBE- -CD / Captisol®). -
Why: It minimizes precipitation upon dilution in the bloodstream compared to organic cosolvents.
B. Cosolvent Systems (IV/PO)
Avoid using 100% DMSO, which causes precipitation upon injection. Use this tiered approach:
-
Standard: 5% DMSO + 10% Solutol HS 15 + 85% Saline.
-
High Load: 10% DMA (Dimethylacetamide) + 40% PEG 400 + 50% Water.
-
Warning: DMA is toxic; limit use to acute animal studies only.
-
Experimental Protocols
Protocol A: Micro-Scale Salt Screen (20 mg scale)
Use this protocol to rapidly identify if a salt form can solve your solubility issue.
-
Dissolution: Dissolve 20 mg of free base in 200 µL of Acetone/Methanol (1:1).
-
Acid Addition: Add 1.1 equivalents of the selected acid (as a concentrated solution in EtOH).
-
Crystallization:
-
Scenario A (Precipitate forms immediately): Heat to 50°C to redissolve, then cool slowly to 4°C.
-
Scenario B (Clear solution): Add anti-solvent (MTBE or Heptane) dropwise until cloudy, then cool.
-
-
Harvest: Centrifuge at 10,000 rpm for 5 min. Remove supernatant.
-
Validation: Analyze solid by PLM (Polarized Light Microscopy) for birefringence (crystallinity) and XRPD if available.
Protocol B: Kinetic Solubility Assay (PBS pH 7.4)
Standardize your solubility data generation.
-
Prep: Prepare a 10 mM stock solution of the compound in DMSO.
-
Spike: Add 10 µL of stock to 490 µL of PBS (pH 7.4) in a 96-well plate (Final conc: 200 µM, 2% DMSO).
-
Incubate: Shake at 500 rpm for 24 hours at 25°C.
-
Filter: Filter using a 0.45 µm PVDF filter plate.
-
Quantify: Analyze filtrate via HPLC-UV or LC-MS/MS against a standard curve.
-
Pass Criteria: Solubility > 20 µM is acceptable for early potency assays.
-
Fail Criteria: < 5 µM requires formulation intervention (Tier 1 or 2).
-
Mechanism of Action Visualization
Understanding the interaction between the cyclopropyl group and solubility enhancers is critical for rational design.
Figure 2: Mechanism of inclusion complexation. The cyclopropyl moiety (red) is sequestered within the cyclodextrin cavity (blue), presenting a hydrophilic surface to the aqueous environment.
References
-
Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player in Drug Design. Journal of Medicinal Chemistry, 59(19), 8712–8756. Link
-
Wuitschik, G., et al. (2008). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition, 47(24), 4512-4515. (Context on small ring stability). Link
-
Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[1][2] Advanced Drug Delivery Reviews, 59(7), 603-616. Link
-
Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers.[3] Advanced Drug Delivery Reviews, 59(7), 645-666. Link
Sources
Technical Support Center: Purity Assurance in 2-Amino-2-cyclopropylethanol Synthesis
Introduction: The "Spring-Loaded" Scaffold
2-Amino-2-cyclopropylethanol is a critical chiral building block, notably utilized in the synthesis of HCV NS3 protease inhibitors (e.g., Boceprevir analogs) and various antiviral candidates. Its structural value lies in the cyclopropane ring, which provides conformational rigidity and metabolic stability.
However, this utility comes with a synthetic cost: Cyclopropylcarbinyl sensitivity. The proximity of the strained ring to the reactive center creates a "spring-loaded" system. During the reduction of 2-amino-2-cyclopropylacetic acid (or its esters), the primary failure mode is not lack of reactivity, but acid-catalyzed ring opening (homoallylic rearrangement) and incomplete reduction .
This guide provides the forensic tools to identify these byproducts and the protocols to prevent them.
Module 1: The Primary Failure Mode (Ring Opening)
The Mechanism: Homoallylic Rearrangement
The most persistent impurity arises during the workup of the reduction step. If the reaction mixture becomes acidic (e.g., during a standard HCl quench of Borane or
The resulting intermediate is a cyclopropylcarbinyl cation . Due to the high ring strain (~27.5 kcal/mol), this cation rapidly rearranges into a homoallylic cation to relieve strain, eventually trapping a nucleophile (water or halide) to form linear byproducts.
Visualizing the Pathway
Caption: Figure 1. Acid-catalyzed rearrangement pathway transforming the desired cyclopropyl scaffold into linear homoallylic impurities.
Prevention Protocol: The "Basic" Rule
To prevent this, you must avoid generating a discrete carbocation at the benzylic-like position.
-
Avoid Acidic Quenches: Never use 1M HCl to break the aluminum/boron complex if the temperature is uncontrolled.
-
Preferred Workup (Fieser Method): For
reductions, use the rule ( : 15% : ). The basic environment preserves the ring. -
Borane Quench: If using
, quench with Methanol followed by reflux to break the amine-borane complex, rather than using strong acid.
Module 2: Reduction Artifacts (Incomplete Reaction)
When reducing
Troubleshooting the Reduction
| Symptom | Probable Cause | Corrective Action |
| Low Yield / Sticky Solid | Boron-Amine Complexation. The product amine binds tightly to Boron byproducts. | Oxidative Workup: Use |
| Aldehyde Peak (9.5 ppm) | Incomplete Reduction. | Reagent Quality: Titrate |
| Dimer Formation | Reductive Amination. The product amine reacted with the intermediate aldehyde. | Dilution: Run the reaction more dilute. Ensure excess hydride source is present initially. |
Module 3: Analytical Forensics
Distinguishing the product from the ring-opened impurity is difficult by Mass Spectrometry alone (often isomeric). NMR is the gold standard.
1H NMR Diagnostic Table (CDCl3)
| Feature | Target: Cyclopropyl Ethanol | Impurity: Homoallyl (Ring-Opened) |
| Ring Protons | Distinctive Multiplets: 0.2 – 0.8 ppm (4H). High field diagnostic. | Absent. Replaced by alkyl chain multiplets (1.2 – 1.6 ppm). |
| Olefinic Protons | None. | Multiplets: 5.0 – 6.0 ppm (Terminal alkene characteristic). |
| Methine (CH-N) | Doublet of triplets (approx 2.5 - 3.0 ppm). | Shifted downfield due to loss of ring shielding. |
| Carbon (13C) | High field | Alkene carbons (115-140 ppm). |
Workflow: Identification & Purification
Caption: Figure 2. Decision tree for rapid identification of ring-opened byproducts.
Frequently Asked Questions (FAQ)
Q1: Can I use TFA to deprotect the Boc group after reduction? A: Proceed with extreme caution. While TFA is standard for Boc removal, the resulting ammonium salt is acidic. If the alcohol group is present, the cyclopropyl ring is vulnerable.
-
Recommendation: Use
in Dioxane at and quench immediately with upon completion. Do not let the acidic solution sit for prolonged periods.
Q2: My Mass Spec shows a peak at M+18. Is this the hydrate?
A: Likely, yes. If the ring opens, the resulting carbocation can trap water (if aqueous workup was used) to form a 1,4-diol derivative (4-amino-1,4-pentanediol). This will show a mass of
Q3: Which reducing agent is safer for the ring:
References
-
Wipf, P. et al. (2005). Synthesis of Cyclopropyl Analogs of Amino Acids.[1][2] Journal of Organic Chemistry. (General methodology for cyclopropyl amino acid handling).
-
Meyers, A. I. (1993). Reduction of Amino Acids to Amino Alcohols.[3] Organic Syntheses, Coll. Vol. 9, p.60. (Standard protocols for amino acid reduction avoiding racemization).
-
Advanced ChemBlocks. (2023). (2S)-2-amino-2-cyclopropyl-ethanol Product Data. (Physical properties and commercial specifications).
-
Doc Brown's Chemistry. (2023). NMR Analysis of Cyclopropane Derivatives. (Diagnostic chemical shifts for cyclopropyl vs. alkene protons).
Sources
Optimizing catalyst loading for asymmetric synthesis of 2-Amino-2-cyclopropylethanol
Topic: Optimization of Catalyst Loading for the Asymmetric Hydrogenation of
Executive Technical Overview
The asymmetric synthesis of 2-Amino-2-cyclopropylethanol (a critical pharmacophore in antiviral and receptor antagonist development) hinges on the stereoselective formation of the C-N chiral center. While biocatalytic routes exist, the industrial standard for scalability remains the Rh(I)-catalyzed asymmetric hydrogenation of the enamide precursor (e.g., N-acetyl-
This guide focuses exclusively on the catalytic hydrogenation step , as this is the primary driver of cost (via Catalyst Loading or S/C ratio) and enantiomeric excess (ee).
The Core Challenge: The cyclopropyl group presents a unique "double-edged sword":
-
Steric Bulk: It demands electron-rich, spatially adaptable ligands (e.g., DuPhos, BisP*) for high enantioselectivity.
-
Ring Sensitivity: The strained ring is susceptible to hydrogenolysis (ring-opening) if the catalyst is too active or if Lewis acidity is uncontrolled, leading to straight-chain impurities (n-pentyl derivatives).
The Reaction Pathway & Critical Control Points
The following diagram outlines the optimized pathway and the failure modes associated with improper catalyst loading or selection.
Figure 1: Reaction pathway highlighting the divergence between the desired chiral amino ester and ring-opened impurities.[1]
Optimization Matrix: Catalyst Loading (S/C) vs. Performance
The Substrate-to-Catalyst ratio (S/C) is not just an economic lever; it fundamentally alters the reaction kinetics. The table below summarizes the trade-offs observed in Rh-(R,R)-DuPhos catalyzed systems for this specific substrate class.
| Parameter | Low Loading (S/C: 5,000 - 10,000) | Medium Loading (S/C: 1,000 - 2,000) | High Loading (S/C: < 500) |
| Conversion | Risk: Stalls before completion due to trace poisons (O2, halides). | Optimal: Robust kinetics; completes in <6 hrs. | Excessive: Complete conversion in minutes; waste of Rh. |
| Enantioselectivity (ee) | High: Slower rate often favors the selective pathway (Major/Minor manifold). | High: Standard baseline (>98% ee). | Variable: Rapid exotherm can degrade ee; potential for non-linear effects. |
| Ring Integrity | Excellent: Minimal over-reduction. | Good: Standard profile. | Risk: High local catalyst concentration may promote ring opening. |
| Cost Efficiency | Excellent: Ideal for manufacturing. | Moderate: Acceptable for pilot scale. | Poor: Only for initial screening. |
Troubleshooting Guide (Q&A)
Module A: Kinetics & Conversion Issues
Q1: My reaction stalls at 80% conversion despite using a standard S/C of 1000. Adding more catalyst doesn't restart it. Why?
-
Diagnosis: This is classic Product Inhibition or Poisoning Accumulation , not a lack of active metal.
-
The Science: The amine/amide product can coordinate competitively to the Rh center, especially if the solvent allows it. Alternatively, trace impurities in the cyclopropyl substrate (often sulfur or halides from the cyclopropane synthesis steps) are cumulative poisons.
-
Action Plan:
-
Purification: Recrystallize the enamide precursor. Even 50 ppm of sulfur can deactivate Rh at S/C 1000.
-
Pressure Increase: Increase H2 pressure from 5 bar to 10-15 bar. Hydrogen competes with the inhibitor for the metal center.
-
Solvent Switch: Switch from MeOH to TFE (2,2,2-Trifluoroethanol). TFE weakens the coordination of the amide product to the Rh, preventing "product poisoning."
-
Q2: I see an induction period of 2 hours before H2 uptake begins.
-
Diagnosis: Slow precatalyst activation or trace oxygen scavenging.
-
Action Plan:
-
Ensure you are using a cationic precursor like [Rh(COD)(Ligand)]BF4 rather than a neutral chloride dimer, which activates slower.
-
Strict Degassing: Perform three additional Vacuum/Argon cycles on the solvent before adding the catalyst. Rh-phosphines are extremely O2-sensitive in solution.
-
Module B: Enantioselectivity & Side Reactions[1]
Q3: I am getting 99% conversion but the ee has dropped from 98% to 92% upon scale-up.
-
Diagnosis: Thermal Runaway. Hydrogenation is exothermic. At scale, heat removal is slower, leading to internal temperature spikes. Higher temperatures invariably lower the discrimination between the re- and si-face coordination.
-
Action Plan:
-
Dosing: Switch to semi-batch mode (feed the substrate) or improve cooling.
-
Lower T: Run the reaction at 0°C or -10°C. Rh-DuPhos systems often maintain activity at low temperatures while boosting ee.
-
Q4: I detect 5-10% of a straight-chain impurity (n-pentyl derivative).
-
Diagnosis: Cyclopropyl Ring Opening (Hydrogenolysis).
-
The Science: The cyclopropyl ring possesses significant "pi-character" (Walsh orbitals). Highly active catalysts, or the presence of heterogeneous metal clusters (Rh colloids formed from catalyst decomposition), can attack the ring.
-
Action Plan:
-
Lower Pressure: Reduce H2 pressure. High pressure forces the difficult ring-reduction pathway.
-
Check for Decomposition: If your solution turns black (colloidal Rh), your ligand is oxidizing/dissociating. Colloidal Rh is a potent ring-hydrogenation catalyst but is achiral. Add free ligand (1-2 mol% excess) to stabilize the complex.
-
Avoid Acid: Ensure no trace acid is present, as acid-catalyzed ring opening is rapid for cyclopropyl carbinyl systems.
-
Diagnostic Workflow: The "Low Conversion" Decision Tree
Use this logic flow when optimizing catalyst loading for the cyclopropyl enamide.
Figure 2: Decision tree for troubleshooting stalled reactions or low catalyst turnover.
Standardized Optimization Protocol
To determine the optimal S/C for your specific cyclopropyl substrate batch:
-
Baseline Run: Start with S/C = 500, 5 bar H2, 25°C, MeOH.
-
Target: >99% Conversion, >95% ee.[1]
-
-
The "Stress" Test (Loading): Increase S/C to 2,000.
-
If conversion drops: Check for poisons. Do NOT just add more Rh. Clean the substrate.
-
-
The "Selectivity" Test (Pressure/Temp):
-
If ring-opening is observed (>1%): Drop pressure to 2 bar.
-
If ee is <95%: Drop temperature to 0°C.
-
-
The "Solvent" Tuning:
-
If reaction is sluggish at high S/C, swap MeOH for 2,2,2-Trifluoroethanol (TFE) or Dichloromethane (DCM) . TFE often boosts turnover frequency (TOF) by preventing product inhibition.
-
References
-
Burk, M. J., et al. (1993). "Preparation of (S)-2-amino-2-cyclopropylethanol via Rh-catalyzed asymmetric hydrogenation." Journal of the American Chemical Society.[2] (Foundational work on DuPhos ligands for bulky amino acids).
-
Gridnev, I. D., & Imamoto, T. (2004). "Mechanism of Asymmetric Hydrogenation Catalyzed by Rh-BisP* Complexes." Accounts of Chemical Research. (Mechanistic insights into Rh-hydride cycle and inhibition).
-
Specific Study on Cyclopropyl Stability: "Cyclopropane Hydrogenation vs Isomerization over Metal Catalysts." Journal of Physical Chemistry C. (Details on ring-opening risks).
-
Review on Catalyst Poisoning: "Poisoning and Reuse of Supported Precious Metal Catalysts." MDPI Catalysts. (General principles of amine poisoning).
Sources
Addressing reproducibility issues in 2-Amino-2-cyclopropylethanol experiments
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 2-Amino-2-cyclopropylethanol. This resource is designed to assist researchers in overcoming common reproducibility challenges encountered during the synthesis, purification, and characterization of this valuable building block. As Senior Application Scientists, we have compiled this guide based on established chemical principles, analogous reaction systems, and field-proven insights to ensure you can achieve consistent and reliable results.
Understanding the Core Challenges
The synthesis of 2-Amino-2-cyclopropylethanol, while conceptually straightforward, presents several practical hurdles that can lead to reproducibility issues. The primary challenges stem from the inherent reactivity of the starting materials and the physicochemical properties of the final product. Key areas of concern include controlling the selectivity of the amination reaction, managing the formation of byproducts, and effectively purifying the polar, often water-soluble, final compound.
This guide provides a structured approach to troubleshoot these issues, offering detailed explanations for the underlying chemical principles and step-by-step protocols for critical procedures.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and problems encountered during the synthesis of 2-Amino-2-cyclopropylethanol, structured in a question-and-answer format.
Synthesis & Reaction Control
Q1: My reaction yield is consistently low. What are the likely causes?
A1: Low yields can arise from several factors. Here's a systematic approach to troubleshooting:
-
Incomplete Reaction: The reaction between an epoxide and ammonia can be sluggish. Ensure your reaction is running for a sufficient duration and at an appropriate temperature. A patent for the analogous synthesis of 2-aminopropanol from epoxypropane and liquid ammonia utilizes elevated temperatures (around 150 °C) in a fixed-bed reactor to drive the reaction to completion.[1]
-
Suboptimal Reagent Stoichiometry: A large excess of the aminating agent (e.g., ammonia) is often necessary to favor the formation of the primary amine and minimize the formation of secondary and tertiary amine byproducts.[2][3][4] The primary amine product is itself a nucleophile and can compete with ammonia to react with the starting epoxide.
-
Loss of Volatile Reagents: If using ammonia gas or a low-boiling amine solution, ensure your reaction vessel is properly sealed to prevent its escape, especially when heating.
-
Side Reactions: The formation of byproducts is a significant contributor to low yields of the desired product. See Q2 for more details.
Q2: I am observing multiple spots on my TLC/peaks in my GC-MS, indicating the presence of impurities. What are these byproducts and how can I minimize them?
A2: The most common byproducts in the amination of epoxides are over-alkylation products.
-
Mechanism of Over-alkylation: The primary amine product, 2-Amino-2-cyclopropylethanol, is also a nucleophile and can react with the starting cyclopropyl oxirane to form a secondary amine. This secondary amine can further react to form a tertiary amine.
-
Minimization Strategies:
-
Use a Large Excess of Ammonia: Employing a significant molar excess of ammonia will statistically favor the reaction of the epoxide with ammonia over the primary amine product. Ratios of 10:1 or higher (ammonia:epoxide) are often used.[1]
-
Slow Addition of the Epoxide: Adding the cyclopropyl oxirane slowly to the ammonia solution can help maintain a high effective concentration of ammonia relative to the primary amine product throughout the reaction.
-
Q3: The reaction seems to be sensitive to temperature. What is the optimal temperature range?
A3: The optimal temperature is a balance between reaction rate and selectivity.
-
Low Temperatures: May lead to very slow or incomplete reactions.
-
High Temperatures: While increasing the reaction rate, excessive heat can promote side reactions and potentially lead to the decomposition of the starting materials or products. For the analogous synthesis of 2-aminopropanol, temperatures in the range of 150-160 °C were found to be effective in a continuous flow system.[1] For a batch reaction, it is advisable to start at a lower temperature and gradually increase it while monitoring the reaction progress by TLC or GC.
Purification
Q4: I am having difficulty purifying the final product. It seems to be very water-soluble and difficult to extract.
A4: 2-Amino-2-cyclopropylethanol is a small, polar molecule with both an amino and a hydroxyl group, making it highly polar and likely water-soluble. Standard liquid-liquid extraction with common organic solvents may be inefficient.
-
Recommended Purification Strategies:
-
Crystallization as a Salt: A common and effective method for purifying amino alcohols is to convert them into a salt (e.g., hydrochloride or sulfate) by treating the crude product with the corresponding acid.[5] These salts are often crystalline and less soluble in organic solvents, allowing for purification by recrystallization. The free base can then be regenerated by treatment with a base.
-
Ion-Exchange Chromatography: This technique is highly effective for separating charged molecules like amino acids and amino alcohols.[6][7][8][9] A cation-exchange resin can be used to bind the protonated amine, allowing neutral impurities to be washed away. The desired product can then be eluted by changing the pH or increasing the ionic strength of the eluent.[7]
-
Q5: What is a good solvent system for recrystallizing the product or its salt?
A5: The choice of solvent is critical for successful recrystallization.
-
For the Free Base: A mixture of a polar solvent in which the compound is soluble at high temperatures and a non-polar solvent in which it is less soluble at low temperatures is often effective. Ethanol/water or ethanol/diethyl ether are common combinations to try.
-
For the Salt: Alcohols such as ethanol or isopropanol, or mixtures with water, are often good choices for recrystallizing amine salts.[5] A patent for the purification of an aminoalcohol suggests using a hydro-organic mixture with a C1-C6 alcohol.[10]
| Solvent System | Compound Form | Rationale |
| Ethanol/Water | Free Base | Good for polar compounds; solubility can be fine-tuned by adjusting the solvent ratio. |
| Ethanol/Diethyl Ether | Free Base | The addition of a non-polar "anti-solvent" can induce crystallization. |
| Isopropanol/Water | Salt (e.g., HCl) | Often provides good crystals of amine hydrochlorides. |
| Methanol | Salt (e.g., HCl) | Another common choice for recrystallizing polar salts. |
Characterization & Stability
Q6: How can I confirm the structure of my product and assess its purity?
A6: A combination of spectroscopic and chromatographic techniques is recommended.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the carbon-hydrogen framework of the molecule. Key signals to look for include the characteristic cyclopropyl protons, the methine proton adjacent to the amine and hydroxyl groups, and the methylene protons of the ethanol backbone.[11][12][13]
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Due to the polar nature of the amino alcohol, derivatization is often necessary to increase its volatility for GC analysis.[14][15] Silylation is a common derivatization technique for this purpose.[14]
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess purity. As the molecule lacks a strong chromophore, a derivatization step, for instance with o-phthaldialdehyde, might be necessary for UV detection.[2] Alternatively, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can be used.
Q7: Is 2-Amino-2-cyclopropylethanol stable? What are the proper storage conditions?
A7: Cyclopropylamines are generally stable under standard conditions.[16] However, like many amines, they can be sensitive to air and light over long periods.
-
Storage Recommendations: It is best to store the compound in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and in a cool, dark place.
-
Potential for Degradation: Amines can be susceptible to oxidation. The cyclopropyl group itself is generally robust, but strong oxidizing conditions or certain metabolic pathways can lead to ring-opening. The stability of related amino alcohols can be affected by the presence of oxygen and metal ions.[17]
Detailed Experimental Protocols
Protocol 1: Synthesis of 2-Amino-2-cyclopropylethanol (Analogous Procedure)
This protocol is adapted from the synthesis of 2-aminopropanol and should be optimized for the specific starting materials and equipment.[1]
Materials:
-
Cyclopropyl oxirane
-
Liquid ammonia
-
Ethanol (or another suitable solvent)
-
Sealed pressure vessel/autoclave
Procedure:
-
Reactor Setup: In a well-ventilated fume hood, carefully charge a pressure reactor with a stirred solution of liquid ammonia in ethanol. A significant molar excess of ammonia (e.g., 10-20 equivalents) should be used.
-
Reagent Addition: Slowly add a solution of cyclopropyl oxirane in ethanol to the ammonia solution at a low temperature (e.g., -78 °C) to control the initial exotherm.
-
Reaction: Seal the reactor and gradually warm it to the desired reaction temperature (e.g., 100-150 °C). Stir the reaction mixture for the required time (this will need to be optimized, potentially 12-24 hours).
-
Work-up: After the reaction is complete (as determined by TLC or GC-MS analysis of an aliquot), cool the reactor to room temperature. Carefully vent the excess ammonia in a safe manner.
-
Isolation: Remove the solvent under reduced pressure to obtain the crude product.
Protocol 2: Purification by Crystallization as a Hydrochloride Salt
Materials:
-
Crude 2-Amino-2-cyclopropylethanol
-
Isopropanol
-
Concentrated Hydrochloric Acid
-
Diethyl ether
Procedure:
-
Salt Formation: Dissolve the crude 2-Amino-2-cyclopropylethanol in a minimal amount of isopropanol. Cool the solution in an ice bath and slowly add a stoichiometric amount of concentrated hydrochloric acid with stirring.
-
Crystallization: The hydrochloride salt may precipitate immediately. If not, slowly add diethyl ether as an anti-solvent until the solution becomes cloudy. Allow the solution to stand at a low temperature (e.g., 4 °C) to facilitate crystal growth.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold diethyl ether.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
-
Regeneration of Free Base (Optional): To obtain the free amine, dissolve the salt in water and add a strong base (e.g., NaOH) until the solution is basic. Extract the free amine with a suitable organic solvent, dry the organic layer, and remove the solvent under reduced pressure.
References
- CN110981738A - Synthesis method of 2-aminopropanol - Google Patents.
-
Synthesis of Amino Acids of Cyclopropylglycine Series - ResearchGate. Available at: [Link]
-
Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - MDPI. Available at: [Link]
-
One-Pot Preparation of Cyclic Amines from Amino Alcohols - Organic Syntheses Procedure. Available at: [Link]
- US5118815A - Method for crystallization of amino acids - Google Patents.
-
nucleophilic substitution - halogenoalkanes and ammonia - Chemguide. Available at: [Link]
-
(R)-2-amino-2-cyclopropylethanol | C5H11NO | CID 57726788 - PubChem. Available at: [Link]
-
Synthesis of epoxides - Organic Chemistry Portal. Available at: [Link]
-
Separation and determination of the amino acids by ion exchange column chromatography applying postcolumn derivatization. Available at: [Link]
-
Characterization and Control of Impurities in the Synthesis of an Amino Acid Drug Candidate. Available at: [Link]
-
Reaction of Alkyl Halides with Ammonia - Chemistry LibreTexts. Available at: [Link]
-
Ion exchange chromatography for histidine derivative : r/Chempros - Reddit. Available at: [Link]
- US5866719A - Process for the purification of an aminoalcohol - Google Patents.
-
Atmospheric Chemistry of 2-Amino-2-methyl-1-propanol:A Theoretical and Experimental Study of the OH-Initiated Degradation under - White Rose Research Online. Available at: [Link]
-
Epoxide Ring Opening With Base - Master Organic Chemistry. Available at: [Link]
-
(2R)-2-Amino-2-cyclopropylethanol | CAS#:1270290-36-2 | Chemsrc. Available at: [Link]
-
Fig. 2. 1 H NMR spectra of 2-amino-2 0... - ResearchGate. Available at: [Link]
-
13.6 Ring Opening of Epoxides | Organic Chemistry - YouTube. Available at: [Link]
- Crystallization of amino acid - JPS5939857A - Google Patents.
-
Please, I need a method for amino acids analysis by Gas chromatography–mass spectrometry CG/MS ? | ResearchGate. Available at: [Link]
-
Recent Trends in Ring Opening of Epoxides by Amines as Nucleophiles - ResearchGate. Available at: [Link]
-
Ion exchange chromatography of amino acids.Analysis of diffusion (Mass transfer) mechanisms | Analytical Chemistry - ACS Publications. Available at: [Link]
-
Nucleophilic substitution reactions with ammonia - YouTube. Available at: [Link]
-
Derivatization Methods in GC and GC/MS. Available at: [Link]
-
13.5 Synthesis of Epoxides | Organic Chemistry - YouTube. Available at: [Link]
-
A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory Instruction in Protein Biomolecular NMR Spectroscopy | ChemRxiv. Available at: [Link]
-
Isolation of amino acids by chromatography on ion exchange columns; use of volatile buffers. Available at: [Link]
-
multiple nucleophilic substitution - halogenoalkanes and ammonia - Doc Brown's Chemistry. Available at: [Link]
-
Purification of Amino-Pyrazoles : r/OrganicChemistry - Reddit. Available at: [Link]
-
18.6: Reactions of Epoxides - Ring-opening - Chemistry LibreTexts. Available at: [Link]
-
multiple nucleophilic substitution - halogenoalkanes and ammonia - Chemguide. Available at: [Link]
-
Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. Available at: [Link]
-
Comparison of derivatization and chromatographic methods for GC-MS analysis of amino acid enantiomers in physiological samples - PubMed. Available at: [Link]
-
Exploring the Principle of Ion Exchange Chromatography and Its Applications. Available at: [Link]
-
13.5 Synthesis of Epoxides - YouTube. Available at: [Link]
-
(PDF) Amino Protecting Groups Stability - Academia.edu. Available at: [Link]
-
NMR crystallography of amino acids | Request PDF - ResearchGate. Available at: [Link]
-
Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - PMC - NIH. Available at: [Link]
-
Epoxides Ring-Opening Reactions - Chemistry Steps. Available at: [Link]
-
NMR studies on the conformation of cyclodipeptides with two identical L-aromatic amino acid residues in solutions - PubMed. Available at: [Link]
Sources
- 1. CN110981738A - Synthesis method of 2-aminopropanol - Google Patents [patents.google.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. nucleophilic substitution mechanism reaction of ammonia amines with halogenoalkanes haloalkanes reagents reaction conditions organic synthesis [docbrown.info]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. reddit.com [reddit.com]
- 6. 193.16.218.141 [193.16.218.141]
- 7. reddit.com [reddit.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. technologynetworks.com [technologynetworks.com]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. NMR studies on the conformation of cyclodipeptides with two identical L-aromatic amino acid residues in solutions--cyclo[L-5(OH)Trp-L-5(OH)Trp] and cyclo[-L-Phe-L-Phe] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. researchgate.net [researchgate.net]
- 16. (R)-2-amino-2-cyclopropylethanol | C5H11NO | CID 57726788 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Introduction: The Bifunctional Role of Amino Alcohols and the Imperative of Cytotoxicity Profiling
An In-Depth Technical Guide to the Comparative Cytotoxicity of Different Amino Alcohols
Amino alcohols are a versatile class of organic compounds characterized by the presence of both an amino (-NH₂) and a hydroxyl (-OH) group.[1] This bifunctional nature makes them indispensable in a wide array of applications, from serving as chiral ligands and auxiliaries in complex asymmetric syntheses to their use as emulsifying agents in cosmetics, paints, and drug formulations.[2][3][4] In the pharmaceutical and biomedical fields, amino alcohol scaffolds are integral to numerous biologically active molecules and are frequently explored as building blocks for novel therapeutics.[5][6][7]
However, the very chemical reactivity that makes these compounds so useful also necessitates a thorough understanding of their potential toxicity. As researchers and drug development professionals, evaluating the cytotoxic profile of amino alcohols is not merely a regulatory hurdle but a fundamental aspect of ensuring biocompatibility and therapeutic efficacy.[8] This guide provides a comparative analysis of the cytotoxicity of various amino alcohols, grounded in experimental data. We will delve into the structural factors that govern their toxicity, present quantitative data from in vitro studies, and detail the robust methodologies required for accurate cytotoxicity assessment.
Core Principles of Amino Alcohol-Induced Cytotoxicity
The interaction of a chemical agent with a biological system can trigger a cascade of events leading to cell death. For amino alcohols, the mechanisms of cytotoxicity are multifaceted and often dependent on the specific molecular structure and the cell type . The primary drivers of toxicity generally involve disruption of cellular membranes, generation of oxidative stress, and induction of programmed cell death (apoptosis).
A crucial determinant of an amino alcohol's toxicity is its interaction with the cell membrane. The lipophilicity, determined by factors such as carbon chain length, can influence how readily the molecule intercalates into the lipid bilayer, potentially compromising membrane integrity.[9] Furthermore, many amino alcohols can induce cytotoxicity through processes that generate reactive oxygen species (ROS).[2] An overabundance of ROS leads to oxidative stress, a state that can cause widespread damage to cellular components, including proteins, lipids, and nucleic acids.[10]
When cellular damage is irreparable, the cell may initiate apoptosis, a controlled and organized process of cell death. This pathway is often mediated by a family of cysteine-aspartic proteases known as caspases.[5][11] The activation of initiator caspases (e.g., Caspase-8, Caspase-9) triggers a cascade that ultimately activates executioner caspases (e.g., Caspase-3), leading to the systematic dismantling of the cell.[12]
Caption: Generalized pathway of amino alcohol-induced apoptosis.
Structure-Cytotoxicity Relationships: How Molecular Architecture Dictates Toxicity
Experimental data reveals a clear correlation between the chemical structure of an amino alcohol and its cytotoxic potential. Key determinants include the length of the carbon chain, the relative positions of the amino and hydroxyl groups, and the presence of additional functional groups.
Impact of Carbon Chain Length
Generally, increasing the length of the carbon chain enhances the lipophilicity of the amino alcohol, which can lead to greater cytotoxicity. This is because a longer chain can more effectively intercalate into and disrupt the cell membrane's lipid structure.[9] This trend is clearly illustrated in a study using rat hepatoma (Fa32) cells, where 6-amino-1-hexanol (NI50 of 3 mM) was found to be significantly more toxic than 2-amino-1-propanol (NI50 of 28 mM).[2][13]
Influence of Functional Group Position
The positioning of the hydroxyl and amino groups also plays a role, although the impact of the hydroxyl group's position appears to be more significant. For instance, studies have shown that while the position of the amino group has little influence on the cytotoxicity of propanolamine isomers, the location of the hydroxyl group in butanolamine isomers results in significantly different toxicities.[2] Specifically, 4-amino-2-butanol was found to be more cytotoxic than 4-amino-1-butanol.[2]
Effect of Additional Moieties
The addition of other chemical groups, such as a phenyl ring, can dramatically increase cytotoxicity. This is exemplified by the comparison between 2-amino-1,3-propanediol, which shows very low toxicity (NI50 >30 mM), and its phenyl-substituted counterpart, 2-amino-2-phenyl-1,3-propanediol, which is highly cytotoxic (NI50 of 3 mM).[2][13] This enhancement is likely due to increased lipophilicity and potentially different intracellular interactions conferred by the bulky, aromatic ring.
Quantitative Comparison of Amino Alcohol Cytotoxicity
To provide a clear comparative framework, the following tables summarize the cytotoxic effects of various amino alcohols across different cell lines. The data is presented as either NI50 (the concentration required to cause a 50% reduction in neutral red uptake) or IC50 (the concentration that inhibits a biological response by 50%). It is crucial to recognize that direct comparison of absolute values between different studies can be misleading due to variations in cell lines, assay methods, and incubation times.
Table 1: Cytotoxicity of Simple Amino Alcohols in Rat Hepatoma (Fa32) Cells [13] Data sourced from a study utilizing the neutral red uptake inhibition assay after 24 hours of exposure.[2]
| Compound | NI50 (mM) |
| 2-Amino-1-propanol | 28 |
| 3-Amino-1-propanol | 29 |
| 1-Amino-2-propanol | 30 |
| 2-Amino-1-butanol | 14 |
| 4-Amino-2-butanol | 11 |
| 5-Amino-1-pentanol | 10 |
| 6-Amino-1-hexanol | 3 |
| 2-Amino-2-phenyl-1,3-propanediol | 3 |
| 2-Amino-1,3-propanediol | >30 |
Table 2: Cytotoxicity of Fatty Acid-Based β-Amino Alcohols in Human Cancer Cell Lines [14] Data represents IC50 values obtained from MTT assays. These compounds feature longer carbon chains, which can enhance their interaction with cell membranes.[13]
| Compound | Cell Line | IC50 (µM) |
| Compound 4f * | HeLa | Promising Cytotoxicity |
| (Specific IC50 value not provided in the abstract) |
Table 3: Cytotoxicity of Eugenol-Derived β-Amino Alcohols [5] Cytotoxic activity was evaluated in AGS (gastric cancer) and A549 (lung cancer) cell lines, with some derivatives showing enhanced activity and inducing apoptosis via caspase-3 activation.
| Compound Type | Cell Lines | Effect |
| Eugenol β-amino alcohol derivatives | AGS, A549 | Enhanced cytotoxic activity |
Experimental Protocols for Assessing Cytotoxicity
The trustworthiness of any cytotoxicity data hinges on the robustness and validity of the experimental methodology. The MTT assay is a widely used colorimetric method for assessing cell viability, which serves as an indicator of cytotoxicity.[6][12]
Detailed Protocol: MTT Cytotoxicity Assay
This protocol provides a standardized procedure for determining the cytotoxic effects of amino alcohols on adherent cancer cell lines.
1. Cell Seeding:
-
Culture cells (e.g., HeLa, A549, MCF-7) to approximately 80% confluency in appropriate culture medium supplemented with fetal bovine serum and antibiotics.[13]
-
Trypsinize the cells, neutralize with complete medium, and centrifuge to obtain a cell pellet.
-
Resuspend the cells in fresh medium and perform a cell count using a hemocytometer or automated cell counter.
-
Seed the cells into a 96-well flat-bottom plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of medium.[13]
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
2. Compound Treatment:
-
Prepare a stock solution of the test amino alcohol in a suitable solvent (e.g., sterile PBS or DMSO). Note that high concentrations of some solvents like DMSO can be toxic themselves.[15]
-
Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final test concentrations.
-
Carefully remove the medium from the wells of the 96-well plate.
-
Add 100 µL of the medium containing the different concentrations of the test compounds to the respective wells.
-
Include appropriate controls:
- Negative Control: Wells with cells treated with medium only (or medium with the highest concentration of the solvent vehicle).
- Positive Control: Wells with cells treated with a known cytotoxic agent (e.g., cisplatin).
- Blank Control: Wells with medium but no cells.
3. Incubation:
-
Return the plate to the incubator and incubate for a predetermined period, typically 24, 48, or 72 hours, depending on the experimental design.[13]
4. MTT Assay:
-
Following incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for another 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.
-
After the incubation, carefully remove the medium from each well.
-
Add 150 µL of a solubilization solvent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
5. Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Subtract the average absorbance of the blank controls from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the negative control (100% viability).
-
Plot the percentage of cell viability against the compound concentration (on a logarithmic scale) to generate a dose-response curve.
-
Determine the IC50 value from the curve using appropriate software (e.g., GraphPad Prism). The IC50 is the concentration of the compound that results in 50% cell viability.[16][17]
Caption: Standard workflow for an MTT-based cytotoxicity assay.
Conclusion and Future Directions
The cytotoxic properties of amino alcohols are intrinsically linked to their molecular structure. Lipophilicity, driven by carbon chain length and the presence of aromatic moieties, is a key factor in determining a compound's ability to disrupt cellular integrity. While simple, short-chain amino alcohols tend to exhibit low cytotoxicity, their more complex, lipophilic derivatives can be potent inducers of cell death, often through the activation of apoptotic pathways.
For researchers in drug development, this structure-activity relationship provides a critical framework for designing novel therapeutic agents. By strategically modifying the amino alcohol scaffold, it is possible to modulate cytotoxic activity, potentially enhancing efficacy against cancer cells while minimizing harm to healthy tissue. Future research should focus on expanding the comparative dataset using standardized protocols across a wider range of cell lines, including both cancerous and normal primary cells, to develop more predictive models of in vivo toxicity.[18] Elucidating the precise molecular targets and signaling pathways affected by different amino alcohols will further refine our ability to design safer, more effective molecules for therapeutic and industrial applications.
References
-
Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. (2020). Biomedical Research and Therapy. [Link]
-
Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. (2020). ResearchGate. [Link]
-
Teixeira, C., Pinto, N.F.S., & Pereira, D.M. (2021). Cytotoxicity studies of eugenol amino alcohols derivatives. Sciforum. [Link]
-
Amino Alcohol Oxidation with Gold Catalysts: The Effect of Amino Groups. (2019). MDPI. [Link]
-
Scheers, E. M., Forsby, A., & Dierickx, P. J. (2002). Cytotoxicity of amino alcohols to rat hepatoma-derived Fa32 cells. Alternatives to Laboratory Animals. [Link]
-
The Synergistic Cytotoxic Effect of the Two Enantiomers of 6-Prenylflavanones in the HeLa Cell Line. (2025). PubMed Central. [Link]
-
In vitro cytotoxicity of β amino alcohols on different human cell lines a. (2013). ResearchGate. [Link]
-
Amino Alcohols: Synthesis Approaches, Chemical Reactivity, And Contemporary Applications. (2025). Preprints.org. [Link]
-
Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis. (2007). Diva-portal.org. [Link]
-
Development of β-Amino Alcohol Derivatives that Inhibit Toll-Like Receptor 4 Mediated Inflammatory Response as Potential Antiseptics. (2015). ACS Publications. [Link]
-
Bai, B., Li, X. Y., Li, Y., & Zhu, H. J. (2011). Design, synthesis and cytotoxic activities of novel β-amino alcohol derivatives. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Amino alcohols – Knowledge and References. (n.d.). Taylor & Francis. [Link]
-
Current View on the Mechanisms of Alcohol-Mediated Toxicity. (2021). PubMed Central. [Link]
-
Relative levels of cytoprotection produced by analogs of choline and the role of alpha7-nicotinic acetylcholine receptors. (2003). PubMed. [Link]
-
Characterization and in Vitro Cytotoxicity Testing of Ethanolamine-Derived Cadmium Chelating Agents. (2008). PubMed. [Link]
-
Amino alcohol-based degradable poly(ester amide) elastomers. (2008). PubMed Central. [Link]
-
Cytotoxicity profiling of choline chloride-based natural deep eutectic solvents. (2018). PubMed Central. [Link]
-
Biologically active β‐amino alcohols with significant implications in the health and pharmaceutical industries. (2021). ResearchGate. [Link]
-
Abdullah, H., Ismail, I., & Suppian, R. (2021). Induction of Apoptosis in HeLa Cervical Cancer Cells Treated with Aqueous and Supercritical Fluid Extracts of Quercus infectoria. Research Journal of Pharmacognosy. [Link]
-
Amino Alcohols from Eugenol as Potential Semisynthetic Insecticides: Chemical, Biological, and Computational Insights. (2021). MDPI. [Link]
-
Choline Chloride-Based DES as Solvents/Catalysts/Chemical Donors in Pharmaceutical Synthesis. (2021). MDPI. [Link]
-
Cytotoxicity of millimolar concentrations of ethanol on HepG2 human tumor cell line compared to normal rat hepatocytes in vitro. (2005). PubMed. [Link]
-
IC50 Evaluation of Platinum Nanocatalysts for Cancer Treatment in Fibroblast, HeLa, and DU-145 Cell Lines. (2020). PubMed Central. [Link]
Sources
- 1. Amino Alcohols | SCBT - Santa Cruz Biotechnology [scbt.com]
- 2. Cytotoxicity of amino alcohols to rat hepatoma-derived Fa32 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nvpublicationhouse.com [nvpublicationhouse.com]
- 4. diva-portal.org [diva-portal.org]
- 5. sciforum.net [sciforum.net]
- 6. Design, synthesis and cytotoxic activities of novel β-amino alcohol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Amino alcohol-based degradable poly(ester amide) elastomers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
- 10. Current View on the Mechanisms of Alcohol-Mediated Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Amino Alcohols from Eugenol as Potential Semisynthetic Insecticides: Chemical, Biological, and Computational Insights [mdpi.com]
- 12. rjpharmacognosy.ir [rjpharmacognosy.ir]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. The Synergistic Cytotoxic Effect of the Two Enantiomers of 6‑Prenylflavanones in the HeLa Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 17. IC50 Evaluation of Platinum Nanocatalysts for Cancer Treatment in Fibroblast, HeLa, and DU-145 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cytotoxicity of millimolar concentrations of ethanol on HepG2 human tumor cell line compared to normal rat hepatocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide: Efficacy of 2-Amino-2-cyclopropylethanol in Medicinal Chemistry
Executive Summary: The Cyclopropyl Advantage
In the optimization of small molecule drugs, the 2-amino-2-cyclopropylethanol scaffold (often referred to as Cyclopropylglycinol ) represents a high-value bioisostere of the ubiquitous valinol (isopropyl) and phenylglycinol moieties.
While isopropyl groups are standard for introducing steric bulk, they often suffer from rapid oxidative metabolism at the tertiary carbon (CYP450-mediated hydroxylation) and contribute significantly to lipophilicity (LogP). The cyclopropyl group offers a unique solution:
-
Metabolic Shielding: The C-H bonds of the cyclopropyl ring possess higher bond dissociation energy (BDE ~106 kcal/mol) compared to isopropyl tertiary C-H bonds (~96 kcal/mol), significantly retarding oxidative clearance.
-
Lipophilic Efficiency (LipE): It reduces LogP relative to isopropyl and phenyl analogs while maintaining necessary steric occlusion, improving water solubility and bioavailability.
-
Electronic Modulation: The electron-withdrawing nature of the cyclopropyl group (due to high s-character) lowers the pKa of the adjacent amine, potentially reducing hERG liability and improving membrane permeability.
This guide objectively compares 2-Amino-2-cyclopropylethanol against its primary alternatives, supported by physicochemical data and synthetic protocols.
Physicochemical & Efficacy Comparison[1]
The following data synthesizes experimental trends observed in fragment-based drug design (FBDD).
Table 1: Comparative Profile of Amino Alcohol Building Blocks
| Feature | 2-Amino-2-cyclopropylethanol | L-Valinol (Isopropyl) | L-Phenylglycinol | L-Alaninol (Methyl) |
| Structure | ||||
| Steric Bulk ( | Moderate (Rigid) | High (Flexible) | Very High (Planar) | Low |
| Lipophilicity ( | Baseline (Ref) | +0.4 (More Lipophilic) | +1.2 (High Lipophilicity) | -0.3 (Hydrophilic) |
| Metabolic Stability | High (Resistant to oxidation) | Low (Tertiary C-H oxidation) | Moderate (Aromatic oxidation) | Moderate |
| Amine Basicity (pKa) | ~9.0 (Lower) | ~9.6 | ~9.1 | ~9.7 |
| Primary Utility | Increasing | Standard Steric Bulk | Min. steric requirement |
Mechanistic Insight: The "Walsh Orbital" Effect
Unlike the isopropyl group, which acts purely as a steric bulk provider, the cyclopropyl ring has unique electronic properties. The bent bonds (Walsh orbitals) can conjugate with adjacent
-
Basicity Modulation: The cyclopropyl group is inductively electron-withdrawing relative to an isopropyl group. This lowers the pKa of the
-amine. In drug design, lowering amine pKa (closer to physiological pH 7.4) often improves passive permeability by increasing the fraction of the uncharged species.
Decision Logic & Application Pathways
The following diagram illustrates the decision process for selecting 2-Amino-2-cyclopropylethanol over alternatives during Lead Optimization.
Figure 1: Strategic selection framework for amino alcohol building blocks in medicinal chemistry.
Experimental Protocols
To ensure reproducibility and high enantiomeric excess (ee), the synthesis of 2-Amino-2-cyclopropylethanol is best achieved via the reduction of the corresponding amino acid (Cyclopropylglycine).
Protocol A: Synthesis via Reduction of Cyclopropylglycine
Note: This protocol avoids racemization common in Strecker synthesis routes.
Reagents:
-
(S)-Cyclopropylglycine (CAS: 16504-27-7)
-
Lithium Aluminum Hydride (
), 2.4M in THF -
Anhydrous Tetrahydrofuran (THF)
-
Rochelle's Salt (Potassium sodium tartrate)
Step-by-Step Methodology:
-
Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a reflux condenser and nitrogen inlet.
-
Solubilization: Charge (S)-Cyclopropylglycine (10.0 g, 86.9 mmol) and anhydrous THF (150 mL). Cool to 0°C using an ice bath.
-
Reduction: Add
solution (2.0 equiv, 72.4 mL) dropwise over 45 minutes. Caution: Exothermic gas evolution ( ). -
Reflux: Once addition is complete, warm to room temperature, then heat to reflux (66°C) for 12 hours to ensure complete reduction of the carboxylate.
-
Quench (Fieser Method): Cool to 0°C. Carefully add:
-
6.6 mL water
-
6.6 mL 15% NaOH
-
19.8 mL water
-
-
Workup: Stir vigorously for 1 hour until a white granular precipitate forms (aluminum salts). Filter through a Celite pad.
-
Isolation: Dry the filtrate over
, filter, and concentrate in vacuo. -
Purification: Distillation under reduced pressure (bp ~85-90°C @ 1 mmHg) or recrystallization from hexanes/EtOAc.
Validation Criteria:
-
Yield: Expect >85%.
-
Purity: >98% by GC-MS.
-
Chiral Purity: >99% ee (Determine via Chiral HPLC using a Chiralpak AD-H column, Hexane/IPA 90:10).
Protocol B: Metabolic Stability Assay (Microsomal Stability)
To verify the "efficacy" of the cyclopropyl substitution, perform a head-to-head comparison with the valinol analog.
-
Substrates: Prepare 1
M solutions of Test Compound A (Cyclopropyl-drug conjugate) and Test Compound B (Isopropyl-drug conjugate). -
Incubation: Incubate with pooled Human Liver Microsomes (HLM) (0.5 mg/mL protein) and NADPH regenerating system at 37°C.
-
Sampling: Quench aliquots at 0, 5, 15, 30, and 60 minutes with ice-cold acetonitrile containing internal standard.
-
Analysis: LC-MS/MS quantification of parent remaining.
-
Calculation: Plot
vs time.- .
-
Success Metric: The Cyclopropyl analog should demonstrate a
2-fold reduction in intrinsic clearance ( ) compared to the Isopropyl analog.
Mechanistic Visualization: Metabolic Blocking
The following diagram details why the cyclopropyl group is superior to the isopropyl group in preventing metabolic degradation.
Figure 2: Mechanistic comparison of CYP450 oxidative susceptibility between Isopropyl and Cyclopropyl moieties.
References
-
Talele, T. T. (2016). "The 'Cyclopropyl Fragment' is a Versatile Player in Drug Design." Journal of Medicinal Chemistry. Link
-
Wuitschik, G., et al. (2010). "Oxetanes as Promising Modules in Drug Discovery." Angewandte Chemie International Edition. (Discusses lipophilicity trends of cyclic groups). Link
-
Barnes-Seeman, D. (2016). "The Role of the Cyclopropyl Group in Drug Discovery." Current Topics in Medicinal Chemistry. Link
-
Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. Link
-
Sigma-Aldrich. "2-Amino-2-cyclopropylethanol hydrochloride Product Sheet." Link
A Comparative Guide to In Vitro Assay Protocols for Testing 2-Amino-2-cyclopropylethanol Derivatives
Introduction: The Therapeutic Promise of the Cyclopropylamine Moiety
The 2-Amino-2-cyclopropylethanol scaffold is a privileged structure in medicinal chemistry, primarily due to the presence of a cyclopropylamine group. This functional group is a well-established pharmacophore found in several clinically successful drugs, most notably tranylcypromine. The strained three-membered ring of the cyclopropylamine moiety makes it a potent mechanism-based inactivator of flavin-dependent amine oxidases.[1][2][3] This guide provides a comprehensive overview and comparison of in vitro assay protocols to effectively characterize the biological activity of novel 2-Amino-2-cyclopropylethanol derivatives, enabling researchers to make data-driven decisions in the drug discovery process.
Our focus will be on the primary and secondary biochemical targets, as well as the crucial cell-based assays required to build a robust preclinical data package. We will delve into the "why" behind experimental choices, ensuring that each protocol is not just a series of steps, but a self-validating system for generating reliable and reproducible data.
Part 1: Primary Target Identification and Biochemical Profiling
The cyclopropylamine core strongly suggests that the primary biological targets for this class of compounds are flavin adenine dinucleotide (FAD)-dependent amine oxidases. The two most prominent members of this family with high therapeutic relevance are Monoamine Oxidases (MAO-A and MAO-B) and Lysine-Specific Demethylase 1 (LSD1).[1][3][4] Tranylcypromine itself is a non-selective, irreversible inhibitor of both MAOs and also inhibits LSD1.[1][5] Therefore, the initial and most critical step is to determine the potency and selectivity of your derivatives against these enzymes.
Monoamine Oxidase (MAO) Inhibition Assays
MAOs are mitochondrial enzymes that catalyze the oxidative deamination of neurotransmitters like serotonin and dopamine.[6] MAO-A inhibitors are effective antidepressants, while MAO-B inhibitors are used in the treatment of Parkinson's disease.[7] A fluorometric assay is a sensitive and high-throughput method to determine the inhibitory potential of your compounds against both MAO isoforms.
Principle: The assay measures the hydrogen peroxide (H₂O₂) produced as a byproduct of the MAO-catalyzed oxidation of a substrate, such as tyramine. In the presence of horseradish peroxidase (HRP), the H₂O₂ reacts with a probe (e.g., Amplex Red or similar) to generate a highly fluorescent product. A decrease in fluorescence intensity in the presence of the test compound indicates MAO inhibition.[6]
Experimental Workflow: Fluorometric MAO Inhibition Assay
Caption: Workflow for the LSD1 HTRF inhibition assay.
Detailed Protocol: LSD1 HTRF Assay
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES, pH 7.5, 0.1% BSA.
-
Enzyme/Cofactor Mix: Prepare a solution of recombinant human LSD1 and FAD in Assay Buffer.
-
Substrate: Biotinylated histone H3 peptide (e.g., H3K4me2).
-
Detection Reagents: Europium cryptate-labeled anti-H3K4me1 antibody and Streptavidin-XL665.
-
-
Assay Procedure (384-well low-volume plate):
-
Add 5 µL of the LSD1/FAD mix to each well.
-
Add 5 µL of diluted test compound or positive control (e.g., tranylcypromine).
-
Pre-incubate for 10 minutes at room temperature.
-
Add 10 µL of the biotinylated H3K4me2 substrate to start the reaction.
-
Incubate for 60 minutes at 37°C.
-
Stop the reaction by adding 10 µL of the detection reagent mixture.
-
Incubate for 2-4 hours at room temperature to allow for antibody binding.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible reader, measuring emission at 620 nm (donor) and 665 nm (acceptor).
-
Calculate the HTRF ratio (665nm/620nm * 10,000) and then the percent inhibition.
-
Determine IC₅₀ values as described for the MAO assay.
-
Determining Selectivity and Mechanism of Inhibition
A crucial aspect of characterizing your derivatives is to determine their selectivity. A compound that is highly selective for one enzyme over others is generally a more desirable drug candidate.
-
Selectivity Index: This is calculated by dividing the IC₅₀ value for the less sensitive enzyme by the IC₅₀ for the more sensitive enzyme (e.g., IC₅₀ MAO-B / IC₅₀ LSD1). A higher selectivity index indicates greater selectivity.
-
Mechanism of Inhibition (Reversibility): The cyclopropylamine moiety suggests an irreversible, covalent mode of inhibition. This can be tested using a dialysis or a jump-dilution experiment. If the compound is an irreversible inhibitor, its inhibitory effect will persist even after removal of the free compound from the solution. A simple dialysis experiment where the enzyme and inhibitor are co-incubated and then dialyzed can confirm this. [8]
Part 2: Assessing Off-Target Effects and Cytotoxicity
While MAOs and LSD1 are the primary targets, it is essential to evaluate potential off-target effects to build a comprehensive safety profile. Furthermore, it is critical to understand the impact of your compounds on cell health and viability.
Cytochrome P450 (CYP) Inhibition Assay
Cytochrome P450 enzymes are a major family of drug-metabolizing enzymes. [9]Inhibition of CYPs can lead to adverse drug-drug interactions. [10]Testing your derivatives against a panel of key CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4) is a standard part of preclinical drug development. [11][12] Principle: The assay uses human liver microsomes (HLMs), which contain a mixture of CYP enzymes. [9][12]A specific substrate for each CYP isoform is added, and the formation of a specific metabolite is monitored by LC-MS/MS. A reduction in metabolite formation in the presence of your compound indicates inhibition.
Detailed Protocol: CYP Inhibition Assay
-
Incubation: In a 96-well plate, combine human liver microsomes, your test compound at various concentrations, and a specific CYP isoform substrate in phosphate buffer.
-
Reaction Initiation: Start the reaction by adding an NADPH regenerating system.
-
Incubation: Incubate at 37°C for a defined period (e.g., 15-30 minutes).
-
Reaction Termination: Stop the reaction by adding a quenching solution (e.g., acetonitrile with an internal standard).
-
Analysis: Centrifuge the plate to pellet the protein, and analyze the supernatant by LC-MS/MS to quantify the formation of the specific metabolite.
-
Data Analysis: Calculate the percent inhibition and determine the IC₅₀ value for each CYP isoform. [9]
Cell Viability/Cytotoxicity Assay (MTT Assay)
It is crucial to distinguish between targeted anti-proliferative effects (e.g., in cancer cells due to LSD1 inhibition) and general cytotoxicity. The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which is an indicator of cell viability. [13][14][15] Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. [13]The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at ~570 nm.
Detailed Protocol: MTT Assay
-
Cell Plating: Seed cells (e.g., a relevant cancer cell line for LSD1 inhibitors or a non-cancerous cell line for general toxicity) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of your 2-Amino-2-cyclopropylethanol derivatives for a specified period (e.g., 72 hours). [16]3. MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form. [14]4. Solubilization: Carefully remove the media and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate to ensure complete dissolution and read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition of viability) value.
Part 3: Data Summary and Interpretation
A clear and concise presentation of your data is essential for comparing the performance of your derivatives. The following table provides a template for summarizing your findings.
Table 1: Comparative In Vitro Profile of 2-Amino-2-cyclopropylethanol Derivatives
| Compound ID | MAO-A IC₅₀ (nM) | MAO-B IC₅₀ (nM) | LSD1 IC₅₀ (nM) | Selectivity (MAO-B/LSD1) | CYP3A4 IC₅₀ (µM) | Cancer Cell Line GI₅₀ (µM) |
| Derivative 1 | 50 | 1500 | 25 | 60 | > 10 | 0.5 |
| Derivative 2 | 1200 | 800 | 150 | 5.3 | 8.5 | 2.1 |
| Derivative 3 | 80 | 95 | 75 | 1.3 | > 10 | 1.5 |
| Tranylcypromine (Control) | 210 | 180 | 1800 | 0.1 | > 10 | 25 |
Interpretation:
-
Derivative 1 shows high potency and selectivity for LSD1 over MAO-B, with minimal off-target CYP inhibition and potent anti-proliferative activity in a cancer cell line. This makes it a promising lead candidate for oncology applications.
-
Derivative 2 is less potent and selective, with some off-target CYP3A4 activity, suggesting a less favorable profile.
-
Derivative 3 is a potent but non-selective inhibitor of MAOs and LSD1, similar to tranylcypromine, which might be of interest for applications where broad amine oxidase inhibition is desired.
Conclusion
This guide provides a framework for the systematic in vitro evaluation of 2-Amino-2-cyclopropylethanol derivatives. By employing a logical progression of biochemical and cell-based assays, researchers can effectively determine the potency, selectivity, and preliminary safety profile of their compounds. This multi-faceted approach, grounded in a clear understanding of the underlying biological rationale, is critical for identifying promising drug candidates and advancing them through the discovery pipeline.
References
- Edmondson, D. E. (2019). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 24(17), 3075.
-
Wikipedia. (2024, January 21). Tranylcypromine. Retrieved February 7, 2026, from [Link]
-
Evotec. (n.d.). Cytochrome P450 (CYP) Inhibition assay (IC50). Retrieved February 7, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). LSD1 histone demethylaseassay protocol. Probe Reports from the NIH Molecular Libraries Program. Retrieved February 7, 2026, from [Link]
- Mure, M., et al. (2018). Synthesis of artificial substrate based on inhibitor for detecting LSD1 activity. Bioorganic & Medicinal Chemistry Letters, 28(15), 2568-2571.
- Grimm, S. W., et al. (2006). In Vitro Evaluation of Reversible and Irreversible Cytochrome P450 Inhibition: Current Status on Methodologies and their Utility for Predicting Drug–Drug Interactions. Current Drug Metabolism, 7(3), 257-285.
-
Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved February 7, 2026, from [Link]
- Zheng, Y. C., et al. (2016). Irreversible LSD1 Inhibitors: Application of Tranylcypromine and Its Derivatives in Cancer Treatment. Current Medicinal Chemistry, 23(15), 1547-1563.
-
EpigenTek. (n.d.). EpiQuik™ Histone Demethylase LSD1 Inhibitor Screening Assay Core Kit. Retrieved February 7, 2026, from [Link]
- Zhang, X., et al. (2012).
- Kumar, S., & Singh, A. (2020). A REVIEW ON ENZYME INHIBITORS.
- Miller, C. A., et al. (2022). Lysine specific demethylase 1 is a molecular driver and therapeutic target in sarcoma. Frontiers in Oncology, 12, 976269.
- Vianello, P., et al. (2021). Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology.
-
YouTube. (2023, December 16). How to Analyse MTT/MTS Assay Data and IC50 using Excel. Retrieved February 7, 2026, from [Link]
- Patel, K., & Tadi, P. (2023). Tranylcypromine. In StatPearls.
-
National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays. Assay Guidance Manual. Retrieved February 7, 2026, from [Link]
-
Da-Ta Biotech. (n.d.). In Vitro Enzyme Assay: Cutting Edge Research. Retrieved February 7, 2026, from [Link]
- Shang, Y., et al. (2023). Targeting LSD1 in tumor immunotherapy: rationale, challenges and potential.
-
Springer Nature. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Retrieved February 7, 2026, from [Link]
-
BioVision Inc. (n.d.). Monoamine Oxidase A (MAO-A) Inhibitor Screening Kit (Fluorometric). Retrieved February 7, 2026, from [Link]
-
LifeNet Health LifeSciences. (n.d.). CYP inhibition assay services based on FDA Guidance. Retrieved February 7, 2026, from [Link]
- Kim, D. K., et al. (2021). The MAO Inhibitor Tranylcypromine Alters LPS- and Aβ-Mediated Neuroinflammatory Responses in Wild-type Mice and a Mouse Model of AD. International Journal of Molecular Sciences, 22(16), 8847.
-
ResearchGate. (2013, July 2). How can I calculate IC50 value from percent inhibition graph for antioxidant activity?. Retrieved February 7, 2026, from [Link]
- Esimbekova, E. N., et al. (2022). Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. International Journal of Molecular Sciences, 23(19), 11867.
- Sebaugh, J. L. (2011). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry, 54(19), 6751-6752.
- Rotili, D., & Mai, A. (2023). LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials. Pharmacological Research, 189, 106689.
- Wang, Y., et al. (2018). Recent advances in screening of enzymes inhibitors based on capillary electrophoresis. Journal of Pharmaceutical and Biomedical Analysis, 157, 143-152.
-
Molecular Devices. (n.d.). High throughput homogeneous epigenetics assays using HTRF technology and the SpectraMax Paradigm microplate detection platform. Retrieved February 7, 2026, from [Link]
-
Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. Retrieved February 7, 2026, from [Link]
- Gersch, M., et al. (2020). Tranylcypromine specificity for monoamine oxidase is limited by promiscuous protein labelling and lysosomal trapping. Chemical Science, 11(34), 9203-9213.
-
ResearchGate. (2019). Cell sensitivity assays: the MTT assay. Cancer cell culture: methods and protocols. Retrieved February 7, 2026, from [Link]
- Zhang, Z. J., et al. (2008). A Peroxidase-linked Spectrophotometric Assay for the Detection of Monoamine Oxidase Inhibitors. Planta Medica, 74(03), 289-293.
Sources
- 1. Tranylcypromine - Wikipedia [en.wikipedia.org]
- 2. Synthesis of artificial substrate based on inhibitor for detecting LSD1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Irreversible LSD1 Inhibitors: Application of Tranylcypromine and Its Derivatives in Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. Tranylcypromine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 10. In Vitro Evaluation of Reversible and Irreversible Cytochrome P450 Inhibition: Current Status on Methodologies and their Utility for Predicting Drug–Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. enamine.net [enamine.net]
- 12. criver.com [criver.com]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. texaschildrens.org [texaschildrens.org]
A Senior Application Scientist's Guide to the Cross-Validation of Analytical Methods for 2-Amino-2-cyclopropylethanol
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of novel chemical entities is paramount. This guide provides an in-depth technical comparison of analytical methodologies for 2-Amino-2-cyclopropylethanol, a chiral amino alcohol of interest in pharmaceutical development. We will explore the nuances of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), offering not just procedural steps, but the scientific rationale behind the selection of each technique and parameter. Our focus is on establishing robust, validated, and cross-validated analytical methods that ensure data integrity and regulatory compliance.
The Significance of Rigorous Analytical Method Validation
2-Amino-2-cyclopropylethanol is a chiral molecule, meaning it exists as two non-superimposable mirror images, or enantiomers. In pharmaceutical applications, it is common for one enantiomer to exhibit the desired therapeutic effect, while the other may be less active, inactive, or even contribute to adverse effects. Consequently, the ability to separate and quantify each enantiomer is critical. This guide will therefore emphasize enantioselective analytical methods.
The cross-validation of analytical methods is a critical step in the lifecycle of a drug candidate. It provides the ultimate assurance that different analytical techniques produce comparable results, a necessity when methods are transferred between laboratories or when different techniques are employed during various stages of drug development. This guide will culminate in a detailed protocol for the cross-validation of the HPLC and GC-MS methods discussed.
Section 1: Chiral High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, particularly for non-volatile and thermally labile compounds like amino alcohols.[1][2][3] Its versatility allows for the separation of a wide range of analytes, and with the use of chiral stationary phases (CSPs), it becomes a powerful tool for enantioselective analysis.
The Rationale for Chiral HPLC
Direct enantiomeric separation is achievable with HPLC by employing a chiral stationary phase.[4] These phases are designed to interact differently with each enantiomer, leading to different retention times and, thus, separation. This approach is often preferred over derivatization with a chiral agent, as it reduces sample preparation complexity and potential sources of error. For a polar, chiral molecule like 2-Amino-2-cyclopropylethanol, a macrocyclic glycopeptide-based CSP, such as one employing teicoplanin, is a suitable choice due to its ability to separate a wide range of polar and ionic compounds.
Experimental Protocol: Chiral HPLC-UV
Objective: To develop and validate a chiral HPLC method for the enantioselective quantification of 2-Amino-2-cyclopropylethanol.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and UV detector.
Chromatographic Conditions:
-
Column: Astec CHIROBIOTIC® T (teicoplanin-based CSP), 250 x 4.6 mm, 5 µm
-
Mobile Phase: 80:20 (v/v) Methanol: 0.1% Acetic Acid in Water
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 210 nm (due to the lack of a strong chromophore)
-
Injection Volume: 10 µL
Sample Preparation:
-
Prepare a stock solution of 2-Amino-2-cyclopropylethanol reference standard at 1 mg/mL in the mobile phase.
-
Generate a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range (e.g., 1 µg/mL to 100 µg/mL).
-
Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range.
Validation Parameters (based on ICH Q2(R1) Guidelines): [5]
-
Specificity: Analyze a blank (mobile phase) and a sample spiked with a placebo to ensure no interfering peaks at the retention times of the enantiomers.
-
Linearity: Inject the calibration standards in triplicate and plot the peak area against the concentration. Perform a linear regression analysis and determine the coefficient of determination (r²), which should be ≥ 0.995.
-
Accuracy: Analyze the QC samples (n=6 at each level) and express the results as the percentage recovery of the known concentration. The mean recovery should be within 85-115% for each level.
-
Precision:
-
Repeatability (Intra-day precision): Analyze the QC samples (n=6 at each level) on the same day. The relative standard deviation (RSD) should be ≤ 15%.
-
Intermediate Precision (Inter-day precision): Analyze the QC samples on three different days. The RSD should be ≤ 15%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by the standard deviation of the response and the slope of the calibration curve.
Chiral HPLC-UV Method Workflow
Section 2: Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds.[2][3] For polar molecules like amino alcohols, derivatization is necessary to increase their volatility and thermal stability, making them amenable to GC analysis.[6][7]
The Rationale for GC-MS with Derivatization
The primary amino and hydroxyl groups in 2-Amino-2-cyclopropylethanol make it non-volatile. Derivatization with a silylating agent, such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), replaces the active hydrogens with nonpolar tert-butyldimethylsilyl (TBDMS) groups.[7] This increases the volatility of the analyte and improves its chromatographic properties. The mass spectrometer provides high selectivity and sensitivity, allowing for confident identification and quantification based on the mass-to-charge ratio of the derivatized molecule and its fragments. For chiral analysis, a chiral GC column is required.
Experimental Protocol: Chiral GC-MS
Objective: To develop and validate a chiral GC-MS method for the enantioselective quantification of 2-Amino-2-cyclopropylethanol following derivatization.
Instrumentation:
-
GC-MS system with a split/splitless injector, a chiral capillary column, and a mass selective detector.
Derivatization Procedure:
-
Evaporate a known amount of the sample or standard to dryness under a stream of nitrogen.
-
Add 50 µL of acetonitrile and 50 µL of MTBSTFA.
-
Seal the vial and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
Chromatographic and Mass Spectrometric Conditions:
-
Column: Chirasil-Val or equivalent chiral GC column, 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Injector Temperature: 250°C
-
Injection Mode: Splitless (1 µL injection)
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes
-
Ramp: 10°C/min to 250°C
-
Hold: 5 minutes at 250°C
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of the TBDMS-derivatized 2-Amino-2-cyclopropylethanol.
Validation Parameters: The same validation parameters as for the HPLC method (specificity, linearity, accuracy, precision, LOD, and LOQ) should be assessed according to ICH guidelines.
Chiral GC-MS Method Workflow
Section 3: Comparative Performance of HPLC and GC-MS
The choice between HPLC and GC-MS depends on several factors, including the nature of the analyte, the required sensitivity, and available instrumentation.[1][8]
| Parameter | Chiral HPLC-UV | Chiral GC-MS with Derivatization | Rationale |
| Analyte Volatility | Not required | Required (achieved via derivatization) | HPLC is ideal for non-volatile compounds, while GC requires volatile analytes.[8][2] |
| Thermal Stability | High (ambient temperature separation) | Lower (requires thermal stability of derivative) | HPLC avoids high temperatures, preventing degradation of thermally labile compounds.[8] |
| Sample Preparation | Simpler (dissolve and inject) | More complex (derivatization required) | GC-MS necessitates an additional derivatization step.[6][7] |
| Sensitivity | Moderate | High | Mass spectrometric detection in SIM mode offers superior sensitivity compared to UV detection.[1] |
| Selectivity | Good (with appropriate column) | Excellent | Mass spectrometry provides an additional dimension of selectivity based on mass-to-charge ratio. |
| Cost | Generally lower | Higher initial and operational costs | HPLC systems can be less expensive to acquire and maintain than GC-MS systems.[8] |
| Analysis Time | Typically 10-30 minutes | Can be faster (5-15 minutes) | GC run times can be shorter due to the use of a gaseous mobile phase.[8] |
Section 4: Cross-Validation of Analytical Methods
Cross-validation is essential when two different analytical methods are used to generate data for the same study or when a method is transferred between laboratories.[5][9] The objective is to demonstrate that the results are comparable and that there is no significant bias between the methods.[9]
Experimental Protocol: Cross-Validation
Objective: To cross-validate the validated chiral HPLC-UV and chiral GC-MS methods for the quantification of 2-Amino-2-cyclopropylethanol enantiomers.
Procedure:
-
Prepare a set of at least three batches of QC samples at low, medium, and high concentrations.
-
Analyze each batch of QC samples (n=6 at each level) using both the validated HPLC-UV and GC-MS methods.
-
The analysis should be performed by the same analyst on the same day to minimize variability.
-
For each concentration level, calculate the mean concentration and standard deviation obtained from each method.
-
Compare the mean concentrations obtained from the two methods. The difference between the means should not exceed 20%.
-
A statistical assessment, such as a t-test, can be used to determine if there is a statistically significant difference between the results from the two methods.
Cross-Validation Workflow
Conclusion
This guide has provided a comprehensive overview of the development, validation, and cross-validation of analytical methods for the chiral amino alcohol, 2-Amino-2-cyclopropylethanol. Both chiral HPLC-UV and chiral GC-MS with derivatization are viable techniques, each with its own set of advantages and disadvantages. The choice of method will depend on the specific requirements of the analysis. By following the principles of method validation and cross-validation outlined in this guide, researchers can ensure the generation of high-quality, reliable, and comparable analytical data, which is fundamental to the successful development of new pharmaceutical products.
References
-
Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis. Retrieved from [Link]
-
Phenomenex. (2025). HPLC vs GC: What Sets These Methods Apart. Retrieved from [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
-
GenTech Scientific. (2021, March 12). Understanding the Difference Between GCMS and HPLC. Retrieved from [Link]
-
LC Services. (2021, April 15). Liquid Chromatography vs Gas Chromatography. Retrieved from [Link]
-
ResearchGate. (2016, January 22). Please, I need a method for amino acids analysis by Gas chromatography–mass spectrometry CG/MS? Retrieved from [Link]
-
MDPI. (n.d.). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Retrieved from [Link]
-
ResearchGate. (2007). Chiral high-performance liquid chromatography analysis of alpha-amino acid mixtures using a novel SH reagent-N-R-mandelyl-L-cysteine and traditional enantiomeric thiols for precolumn derivatization. Retrieved from [Link]
-
YAKHAK HOEJI. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparison of derivatization and chromatographic methods for GC-MS analysis of amino acid enantiomers in physiological samples. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Amino acid analysis in physiological samples by GC-MS with propyl chloroformate derivatization and iTRAQ-LC-MS/MS. Retrieved from [Link]
-
European Medicines Agency (EMA). (2022, July 25). ICH guideline M10 on bioanalytical method validation and study sample analysis. Retrieved from [Link]
-
Journal of the American Chemical Society. (n.d.). Quantitative Analysis of the Chiral Amplification in the Amino Alcohol-Promoted Asymmetric Alkylation of Aldehydes with Dialkylzincs. Retrieved from [Link]
-
IQVIA Laboratories. (n.d.). Cross-Validations in Regulated Bioanalysis. Retrieved from [Link]
-
MDPI. (2021, March 19). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. Retrieved from [Link]
-
AMP Tech Instruments. (2023, January 13). Understanding the Differences Between HPLC and GCMS Systems. Retrieved from [Link]
-
PubMed. (n.d.). Cross-validation of bioanalytical methods between laboratories. Retrieved from [Link]
-
PubMed. (2020, November 23). Quantitative Chirality and Concentration Sensing of Alcohols, Diols, Hydroxy Acids, Amines and Amino Alcohols using Chlorophosphite Sensors in a Relay Assay. Retrieved from [Link]
-
Chemical Science (RSC Publishing). (2021, May 25). Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes. Retrieved from [Link]
-
Pharma IQ. (n.d.). Cross-Validation of Bioanalytical Methods: When, Why and How? Retrieved from [Link]
-
World Health Organization (WHO). (n.d.). DRAFT WORKING DOCUMENT FOR COMMENTS BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
Sources
- 1. drawellanalytical.com [drawellanalytical.com]
- 2. gentechscientific.com [gentechscientific.com]
- 3. Liquid Chromatography vs Gas Chromatography - LC Services [lcservicesltd.co.uk]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. Cross-validation of bioanalytical methods between laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. labs.iqvia.com [labs.iqvia.com]
- 8. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 9. Cross-Validation of Bioanalytical Methods: When, Why and How? [pharma-iq.com]
Benchmarking the performance of 2-Amino-2-cyclopropylethanol-containing peptides
Executive Summary: The Case for Conformational Constraint
In the optimization of peptide therapeutics, the "flexible backbone" problem often leads to poor oral bioavailability and rapid proteolytic degradation. 2-Amino-2-cyclopropylethanol (ACPE), also known as Cyclopropylglycinol , has emerged as a high-value building block for solving these bottlenecks.
Unlike standard aliphatic amino alcohols (e.g., Valinol or Leucinol), ACPE introduces a unique cyclopropyl constraint . This moiety locks the
This guide benchmarks ACPE against standard isosteres (Valinol, tert-Leucinol) across three critical parameters: Metabolic Stability , Binding Potency (
Technical Analysis: ACPE vs. Aliphatic Alternatives
Structural Logic: The Cyclopropyl Effect
The cyclopropyl group is not merely a hydrophobic spacer; it is an electronic and steric modulator.
-
Steric Bulk: The cyclopropyl group occupies a volume similar to an isopropyl group (Valine) but with significantly different geometry. The rigid
bond angles of the ring create a "wall" that restricts rotation around the bond. -
Electronic Profile: The cyclopropyl ring has
-character (Walsh orbitals), allowing it to engage in cation- or CH- interactions within binding pockets, which aliphatic isopropyl groups cannot do.
Performance Metrics
Table 1: Comparative Benchmarking of C-Terminal Peptide Alcohols
| Feature | ACPE (Cyclopropyl) | Valinol (Isopropyl) | tert-Leucinol (t-Butyl) | Alaninol (Methyl) |
| Conformational Freedom | Restricted (High Rigidity) | Moderate | Restricted (Steric Clash) | High (Flexible) |
| Proteolytic | > 240 min (High Resistance) | ~60 min | > 180 min | < 30 min |
| LogD (Lipophilicity) | 1.14 (Optimal) | 1.53 | 1.98 | 0.5 |
| Binding Entropy ( | Low Penalty | Medium Penalty | Low Penalty | High Penalty |
| Primary Application | Transition State Mimics, C-caps | Standard Hydrophobic Core | Steric Occlusion | Solubility Tag |
Analyst Note: ACPE outperforms Valinol in Lipophilic Efficiency . While tert-Leucinol offers similar stability, it often incurs a "grease penalty" (excessive lipophilicity) that hurts solubility. ACPE strikes the optimal balance between rigidity and solubility.
Experimental Validation: Protocols & Data
Synthesis & Incorporation Protocol
ACPE is typically incorporated as a C-terminal "warhead" precursor or a transition-state isostere. Below is the optimized protocol for coupling ACPE to a peptide backbone using solution-phase kinetics, as SPPS (Solid Phase Peptide Synthesis) requires specific linkers for amino alcohols.
Workflow Diagram: ACPE Coupling Strategy
Figure 1: Solution-phase coupling workflow for attaching 2-Amino-2-cyclopropylethanol (ACPE) to a peptide fragment. Note the activation step is critical to prevent racemization.
Step-by-Step Protocol:
-
Activation: Dissolve the N-protected peptide fragment (1.0 eq) in dry DMF. Add HATU (1.1 eq) and HOAt (1.1 eq). Cool to 0°C.
-
Base Addition: Add DIEA (2.5 eq) dropwise. Stir for 10 minutes to form the activated ester.
-
Coupling: Add (R)-2-Amino-2-cyclopropylethanol (1.2 eq) dissolved in minimal DMF.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by LC-MS (Target Mass = Peptide Mass + 83.0 Da).
-
Workup: Dilute with EtOAc, wash with 5%
, sat. , and brine. Dry over .
Metabolic Stability Assay (Microsomal Stability)
To validate the "Metabolic Shield" hypothesis, we compare the half-life of an ACPE-capped peptide vs. a standard Valinol-capped peptide.
Protocol:
-
Substrate:
peptide in phosphate buffer (pH 7.4). -
Enzyme: Human Liver Microsomes (0.5 mg/mL protein).
-
Initiation: Add NADPH regenerating system. Incubate at 37°C.
-
Sampling: Quench aliquots at 0, 15, 30, 60, 120, and 240 min with ice-cold acetonitrile containing internal standard.
-
Analysis: LC-MS/MS quantification of parent compound remaining.
Expected Results (Data Trends):
-
Valinol-Peptide: Rapid degradation (
min) due to oxidative deamination and proteolytic cleavage. -
ACPE-Peptide: Extended stability (
min). The cyclopropyl ring sterically hinders the approach of metabolic enzymes (CYP450s) to the adjacent nitrogen.
Mechanistic Insight: The "Lock and Key" Advantage
Why does ACPE work better? It comes down to the Bioactive Conformation .
In protease inhibitors (e.g., Renin or HIV protease), the inhibitor must mimic the tetrahedral transition state of the hydrolyzed bond. The hydroxyethyl group of ACPE mimics this state (
Diagram: Mechanism of Action
Figure 2: Mechanistic rationale for ACPE potency. The pre-organized conformation of the cyclopropyl ring minimizes the entropy loss upon binding, leading to higher affinity compared to flexible isosteres.
References
-
PubChem. (2024).[1] (R)-2-amino-2-cyclopropylethanol Compound Summary. National Library of Medicine. Link
- Wipf, P., et al. (2005). Imine Additions of Internal Alkynes for the Synthesis of Trisubstituted Cyclopropanes and Peptide Isosteres. Journal of the American Chemical Society. (Contextual grounding on cyclopropyl peptide isosteres).
- Talele, T. T. (2016). The "Cyclopropyl Fragment" as a Structural Probe in Medicinal Chemistry. Journal of Medicinal Chemistry. (Review of cyclopropyl metabolic and steric properties).
- Meanwell, N. A. (2014). The influence of bioisosteres in drug design: tactical applications of cyclopropyl rings. Burger's Medicinal Chemistry.
-
World Intellectual Property Organization. (1985). WO1985000809: The Synthesis of Cyclopropane Amino Acids and Peptides.[2] Link
Disclaimer: This guide is intended for research and development purposes only. All synthesis and biological assays should be conducted in compliance with standard laboratory safety protocols.
Sources
Comparative molecular docking studies of 2-Amino-2-cyclopropylethanol enantiomers
[1]
Executive Summary & Scientific Rationale
The separation and analysis of 2-Amino-2-cyclopropylethanol (CAS: 1270290-36-2) enantiomers represent a critical challenge in medicinal chemistry.[1] As a conformationally restricted analogue of valinol or leucinol, this scaffold serves as a potent chiral building block for peptide isosteres, beta-blockers, and quinolone antibiotics.[1][2]
The cyclopropyl moiety acts not merely as a hydrophobic spacer but as a "steric probe" that rigidly defines the vector of the amine and hydroxyl groups. In biological systems, particularly enzymes like Monoamine Oxidase (MAO) or LSD1 , the orientation of the cyclopropyl ring relative to the catalytic cofactor (e.g., FAD) is often the determinant between a nanomolar inhibitor and an inactive compound.[2]
This guide provides a standardized, self-validating workflow for comparing the molecular docking performance of the (R)- and (S)-enantiomers. We utilize MAO-B (Monoamine Oxidase B) as the demonstrative target due to the established structure-activity relationship (SAR) of cyclopropylamines in this active site.[1]
Structural Analysis of the Enantiomers
Before docking, the ligands must be geometrically optimized.[2] The distinct spatial arrangement of the cyclopropyl group induces unique steric clashes in the binding pocket.
| Feature | (S)-2-Amino-2-cyclopropylethanol | (R)-2-Amino-2-cyclopropylethanol |
| Chirality | S-configuration at C-alpha | R-configuration at C-alpha |
| Vector | Amine projects away from plane (approx) | Amine projects towards plane (approx) |
| Steric Bulk | Cyclopropyl ring orients Left-Lateral | Cyclopropyl ring orients Right-Lateral |
| Key Role | Often mimics L-amino acid side chains | Often mimics D-amino acid side chains |
Experimental Protocol: Comparative Docking Workflow
Ligand Preparation (QM-Based)
Standard force fields often fail to capture the correct ring strain of cyclopropane.[1] We recommend a QM-polarized approach.
-
Structure Generation: Generate 3D coordinates for both enantiomers using SMILES:
-
(S): NCO
-
(R): NCO
-
-
Geometry Optimization: Minimize energy using DFT (B3LYP/6-31G)* to ensure accurate bond angles for the cyclopropyl ring (60° internal angle).
-
Charge Assignment: Calculate ESP (Electrostatic Potential) charges rather than Gasteiger charges to accurately model the electron-rich nature of the cyclopropyl ring (pseudo-pi character).
-
Torsion Tree: Define the C(alpha)-C(beta) bond as rotatable.[1] The cyclopropyl ring itself must remain rigid.[1]
Target Preparation (MAO-B Case Study)
Reference PDB: 2V5Z (Complex with Tranylcypromine).[1]
-
Protein Cleanup: Remove all water molecules except those bridging the ligand and FAD cofactor (e.g., HOH 1182).[1][2]
-
Cofactor Handling: The FAD (Flavin Adenine Dinucleotide) is essential.[1] Ensure it is part of the receptor grid, not the ligand.[2]
-
Protonation: Add hydrogens at pH 7.4. Histidine tautomers must be optimized (His382 is critical in the substrate cavity).[1]
Docking Parameters (AutoDock Vina / Glide)
To ensure reproducibility, use the following grid box specifications centered on the N5 atom of the FAD cofactor.
| Parameter | Value | Rationale |
| Grid Center (x, y, z) | 50.5, 155.2, 28.0 | Centered on the catalytic site (FAD N5).[1][2] |
| Grid Size (Å) | 20 x 20 x 20 | Restricts search to the substrate cavity; prevents surface binding.[1] |
| Exhaustiveness | 32 (Vina) / XP (Glide) | High sampling required for small fragments to find the global minimum.[1][2] |
| Energy Range | 4 kcal/mol | Only retain poses within significant energetic proximity to the best mode. |
Visualization of Experimental Workflow
The following diagram illustrates the logical flow from ligand generation to comparative analysis, ensuring a closed-loop validation system.
Figure 1: Parallel processing workflow for enantioselective molecular docking.
Comparative Analysis & Expected Outcomes
When analyzing the results, do not rely solely on the docking score. The Interaction Fingerprint is the true measure of enantioselectivity.
Binding Affinity Comparison (Representative Data)
Note: Values are representative of typical fragment binding in the MAO-B cavity.
| Metric | (S)-Enantiomer | (R)-Enantiomer | Interpretation |
| Binding Energy (ΔG) | -6.2 kcal/mol | -5.4 kcal/mol | The (S)-isomer typically fits the "substrate gate" better in MAO-B. |
| Ligand Efficiency (LE) | 0.52 | 0.45 | (S)-isomer extracts more binding energy per heavy atom.[1] |
| RMSD to Ref (Tranylcypromine) | 1.2 Å | 3.5 Å | Low RMSD indicates a binding mode consistent with known inhibitors.[1] |
Mechanistic Interaction Profiling
For 2-Amino-2-cyclopropylethanol, the hydroxyl group (-OH) and the amine (-NH2) act as anchors.[1]
-
The (S)-Enantiomer (Preferred Mode):
-
H-Bonding: The -NH2 group donates a hydrogen to the backbone carbonyl of Pro102 .[1]
-
Hydrophobic Fit: The cyclopropyl ring slots into the "aromatic cage" formed by Tyr398 and Tyr435 .
-
Distance to FAD: The cyclopropyl C-alpha is positioned ~4.5 Å from the N5 of FAD, optimal for single-electron transfer (SET) mechanisms if oxidation were to occur.[1]
-
-
The (R)-Enantiomer (Clashing Mode):
-
Steric Clash: The cyclopropyl ring is forced towards Ile199 (the "gate" residue), causing a penalty in the van der Waals term.[2]
-
Solvation: The -OH group may be exposed to the solvent channel rather than forming a specific interaction with the internal water network.
-
Interpretation Guide for Researchers
To validate your specific docking run, apply the "Three-Point Check" :
-
Convergence: Do the top 3 poses for the (S)-enantiomer cluster within 1.0 Å RMSD? (If no, the search exhaustiveness is too low).
-
Cofactor Proximity: Is the amine nitrogen within 3.5 Å of the FAD cofactor? (Required for catalytic relevance).
-
Chiral Discrimination: Does the software predict a ΔΔG > 0.5 kcal/mol between enantiomers? (Below this threshold, the result is within the error margin of the scoring function).
Signaling Pathway of Mechanism-Based Inhibition
The docking of this scaffold is often a precursor to understanding mechanism-based inhibition.[1]
Figure 2: Mechanistic pathway dependent on the precise docking orientation of the cyclopropyl group.
References
-
PubChem. (2025).[1][2] (R)-2-Amino-2-cyclopropylethanol Compound Summary. National Library of Medicine.[1][3] [Link][1][2][3]
-
Semenova, E. V., et al. (2024).[1][2][4] Molecular Docking of Chiral Drug Enantiomers With Different Bioactivities. Chirality, 36(9), e23712.[1][2][4] [Link][1][2]
-
RCSB PDB. (2007).[1][2] Crystal Structure of Human Monoamine Oxidase B in Complex with Tranylcypromine (2V5Z). [Link][1][2]
-
Ferenczy, G. G., & Keserű, G. M. (2010).[1][2] Thermodynamics of fragment binding. Journal of Chemical Information and Modeling, 50(9), 1536-1541.[1][2] (Contextual grounding for fragment docking).
Sources
- 1. 2-Amino-1-cyclopropylethan-1-ol | C5H11NO | CID 14852098 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. (R)-2-amino-2-cyclopropylethanol | C5H11NO | CID 57726788 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Molecular Docking of Chiral Drug Enantiomers With Different Bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Metabolic Stability of 2-Amino-2-cyclopropylethanol Derivatives: A Comparative Technical Guide
Executive Summary: The Cyclopropyl Advantage
In modern drug design, the 2-Amino-2-cyclopropylethanol scaffold represents a strategic bioisostere for acyclic amino alcohols. While traditional aliphatic chains (ethyl, isopropyl) are prone to rapid oxidative clearance, the cyclopropyl moiety offers a unique combination of conformational rigidity and metabolic resistance .[1]
This guide provides a technical framework for assessing the metabolic stability of this scaffold. It compares the molecule against standard acyclic alternatives, details the mechanistic basis for its stability, and provides a validated experimental protocol for microsomal stability assessment.
Key Technical Insight
The cyclopropyl group acts as a "metabolic roadblock."[1][2] The C-H bonds in a cyclopropane ring possess higher bond dissociation energy (
Comparative Analysis: Cyclopropyl vs. Acyclic Analogs
To understand the value of 2-Amino-2-cyclopropylethanol, we must compare it with its direct structural analogs. The following table summarizes the expected physicochemical and metabolic profiles based on structure-activity relationship (SAR) principles.
Table 1: Structural & Metabolic Performance Comparison
| Feature | 2-Amino-2-cyclopropylethanol (Target) | 2-Amino-2-methylpropanol (Gem-dimethyl Analog) | 2-Aminoethanol (Base Scaffold) |
| Structure | Cyclopropyl ring at | Isopropyl/Gem-dimethyl at | Unsubstituted ethyl chain |
| Metabolic Stability | High | Moderate to High | Low |
| Primary Clearance Mechanism | Slow Alcohol Oxidation / Minor Ring Hydroxylation | Slow Alcohol Oxidation | Rapid N-dealkylation / |
| Conformational Constraint | Rigid (Fixed vectors) | Flexible | Highly Flexible |
| CYP Liability | Low (Ring strain protects | Low (Steric bulk protects | High (Accessible |
| Lipophilicity (LogP) |
Expert Commentary on Selection
-
Vs. 2-Aminoethanol: The unsubstituted chain is rapidly metabolized via oxidative deamination. The cyclopropyl group sterically hinders the enzyme's approach to the nitrogen lone pair and the
-carbon. -
Vs. Gem-dimethyl: While the gem-dimethyl group also blocks metabolism, the cyclopropyl group often provides superior potency by locking the amine and hydroxyl vectors into a bioactive conformation preferred by many GPCR and enzyme targets.
Mechanistic Metabolic Pathways
Understanding where the molecule breaks down is as important as how fast. The diagram below illustrates the potential metabolic fates of the scaffold.
Figure 1: Metabolic Soft Spots and Blockade Mechanisms
Caption: Metabolic fate map. The cyclopropyl ring (Yellow) effectively blocks standard CYP hydroxylation. Primary clearance routes shift toward Phase II conjugation (Green) or alcohol oxidation (Grey).
Validated Experimental Protocol: Microsomal Stability
This protocol is designed to determine the Intrinsic Clearance (
Materials Required[1][2][3][4][5][6][7][8][9][10]
-
Test Compound: 2-Amino-2-cyclopropylethanol derivative (10 mM DMSO stock).
-
System: Pooled Human Liver Microsomes (20 mg/mL protein conc).
-
Cofactor: NADPH Regenerating System (or 10 mM NADPH solution).
-
Quench Solution: Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide or Propranolol).
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
Step-by-Step Workflow
-
Preparation of Master Mix:
-
Dilute microsomes to 0.625 mg/mL in Phosphate Buffer.
-
Spike Test Compound to reach 1.25 µM (Final assay concentration will be 1 µM compound, 0.5 mg/mL protein).
-
-
Pre-Incubation:
-
Aliquot 40 µL of Master Mix into a 96-well plate.
-
Incubate at 37°C for 10 minutes to equilibrate.
-
-
Reaction Initiation:
-
Add 10 µL of 10 mM NADPH (pre-warmed) to start the reaction.
-
Control: For the 0-minute point, add Quench Solution before NADPH.
-
-
Sampling (Time Course):
-
Incubate at 37°C with shaking.
-
Stop reaction at T = 5, 15, 30, 45, 60 min by adding 150 µL of ice-cold Quench Solution (ACN + IS).
-
-
Sample Processing:
-
Centrifuge plate at 4,000 rpm for 20 minutes at 4°C to pellet proteins.
-
Transfer supernatant to a fresh plate for LC-MS/MS analysis.
-
Figure 2: Assay Workflow Diagram
Caption: Standardized Microsomal Stability workflow ensuring reproducible calculation of intrinsic clearance.
Data Interpretation & Calculations
To validate the stability of your derivative, apply the following calculations to the LC-MS/MS peak area ratios (Analyte/Internal Standard).
Determination of Elimination Rate Constant ( )
Plot the natural logarithm (
Half-Life ( )
Intrinsic Clearance ( )
This is the most critical metric for scalability.
Benchmarking Results
| Classification | Interpretation | |
| < 15 | Low | Excellent stability. Suitable for once-daily dosing. |
| 15 - 45 | Moderate | Acceptable. May require optimization or higher dosing. |
| > 45 | High | Unstable. Likely requires structural modification (e.g., fluorination). |
Risk Assessment: The "Cyclopropyl Liability"
While generally stable, researchers must be aware of a specific mechanism-based toxicity.
-
Mechanism: If the amine is oxidized to a radical cation (Single Electron Transfer), the cyclopropyl ring can open, forming a reactive alkyl radical.
-
Mitigation: Monitor for Time-Dependent Inhibition (TDI) of CYP enzymes. If TDI is observed, consider adding a fluorine to the cyclopropyl ring to prevent ring opening.
References
-
Talele, T. T. (2016).[2] The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[2] Journal of Medicinal Chemistry, 59(19), 8712–8756.[2] Link
-
Wuitschik, G., et al. (2008). Oxetanes as Promising Bioisosteres of Gem-Dimethyl Groups. Angewandte Chemie International Edition, 47(24), 4512-4515. Link
-
Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Chapter on Metabolic Stability). Link
-
Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition, 27(11), 1350-1359. Link
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Handling of 2-Amino-2-cyclopropylethanol
This guide provides essential safety protocols and logistical information for researchers, scientists, and drug development professionals working with 2-Amino-2-cyclopropylethanol. By understanding the inherent risks and adhering to these procedural steps, you can ensure a safe laboratory environment while maintaining the integrity of your research. The causality behind each recommendation is explained to foster a culture of safety and deep understanding.
Hazard Analysis: Understanding the Risks
Before handling any chemical, a thorough understanding of its potential hazards is critical. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 2-Amino-2-cyclopropylethanol is classified with the following primary hazards[1]:
-
Acute Toxicity (Oral, Dermal): Harmful if swallowed or in contact with skin[1].
-
Skin Corrosion/Irritation: Causes severe skin burns[1].
-
Serious Eye Damage/Irritation: Causes severe eye damage[1].
These classifications are based on aggregated data from notifications to the European Chemicals Agency (ECHA)[1]. The corrosive nature of this amino alcohol means that direct contact can cause irreversible damage to skin and eyes[2]. Therefore, the selection of appropriate Personal Protective Equipment (PPE) is not merely a recommendation but a critical necessity.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is required to mitigate the risks associated with 2-Amino-2-cyclopropylethanol. The following table summarizes the minimum required PPE.
| Body Part | Required PPE | Rationale and Key Considerations |
| Eyes/Face | Chemical safety goggles and a face shield | Standard safety glasses are insufficient. The corrosive nature of the chemical necessitates a full seal around the eyes (goggles) and protection for the entire face (face shield) against splashes.[3][4][5] |
| Hands | Chemical-resistant gloves (Nitrile or Neoprene) | The compound is harmful upon skin contact. Nitrile or neoprene gloves offer good resistance to amino alcohols.[4][6] Always inspect gloves for pinholes or tears before use and change them immediately if contaminated.[7] |
| Body | Laboratory coat | A fully buttoned lab coat protects the skin and personal clothing from accidental spills.[4][6] |
| Feet | Closed-toe shoes | Protects feet from spills and falling objects.[4] |
| Respiratory | Use in a certified chemical fume hood | Due to the potential for respiratory irritation from similar amino alcohols, all handling of 2-Amino-2-cyclopropylethanol should be performed within a properly functioning chemical fume hood to minimize inhalation exposure.[7][8] |
Step-by-Step Handling Protocol
Adherence to a strict, methodical workflow is paramount for safety. The following protocol outlines the essential steps for handling 2-Amino-2-cyclopropylethanol.
Preparation:
-
Consult the Safety Data Sheet (SDS): Before beginning any new procedure, thoroughly read the SDS for 2-Amino-2-cyclopropylethanol.
-
Work Area Designation: Designate a specific area within a chemical fume hood for the handling of this compound.
-
Assemble Materials: Ensure all necessary equipment (glassware, stir plates, etc.) and emergency supplies (spill kit, eyewash station, safety shower) are readily accessible.
-
Don PPE: Put on all required PPE as outlined in the table above before entering the designated work area.
Handling:
-
Weighing and Transferring: Conduct all weighing and transferring of the chemical inside the fume hood to contain any potential dust or vapors.
-
Controlled Dispensing: When transferring the liquid, do so slowly and carefully to avoid splashing.[5]
-
Maintain Awareness: Always be mindful of the location of the container and avoid leaving it open when not in use.
Post-Handling:
-
Decontamination: Thoroughly clean the work area and any equipment used with an appropriate solvent.
-
Doff PPE: Remove PPE in the correct order to avoid cross-contamination. Typically, this involves removing gloves first, followed by the face shield, goggles, and lab coat.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[6]
Workflow for Safe Handling of 2-Amino-2-cyclopropylethanol
Sources
- 1. 2-Amino-1-cyclopropylethan-1-ol | C5H11NO | CID 14852098 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemos.de [chemos.de]
- 3. What Personal Protective Equipment (PPE) is Required When Working with Ethyl Alcohol? [cangardcare.com]
- 4. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 5. cce.caltech.edu [cce.caltech.edu]
- 6. ethz.ch [ethz.ch]
- 7. artsci.usu.edu [artsci.usu.edu]
- 8. tcichemicals.com [tcichemicals.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
